Isopropyl chloroformate
説明
Structure
3D Structure
特性
IUPAC Name |
propan-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRIRQXJSNCSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026786 | |
| Record name | Isopropyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl chloroformate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
VERY SOL IN ETHER, Solubility in water: slow reaction | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08 | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3 | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
108-23-6 | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl chloroformate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/isopropyl-chloroformate-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Carbonochloridic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LG1G18VXR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPROPYL CHLOROFORMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Isopropyl chloroformate physical properties
An In-depth Technical Guide to the Physical Properties of Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 108-23-6) is a colorless to pale yellow liquid organic compound with a pungent, irritating odor.[1][2][3] It is a highly flammable and corrosive chemical intermediate used primarily in organic synthesis and for the creation of free-radical polymerization initiators.[3][4][5] This document provides a comprehensive overview of its core physical properties, synthesis methodology, and safety information, tailored for a technical audience.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 108-23-6[1][6] |
| Molecular Formula | C₄H₇ClO₂[1][4][7] |
| Molecular Weight | 122.55 g/mol [1][4][8] |
| Appearance | Colorless liquid with a pungent odor[1][3][6] |
| Density | 1.074 - 1.08 g/cm³ at 20°C[1][8][9] |
| Boiling Point | 103 - 105 °C[4][9][10][11] |
| Melting Point | -81 °C[12] |
| Flash Point | 14 - 20 °C (Closed Cup)[1][6][10] |
| Refractive Index | 1.4013 - 1.485 at 20°C[1][4][10][11] |
| Vapor Density | 4.2 (Air = 1)[1][8] |
| Vapor Pressure | 26.1 - 28 mmHg at 20-25°C[4][12] |
| Autoignition Temp. | >500 °C[6] |
| Explosive Limits | 4-15% by volume in air[6][9] |
Solubility and Reactivity
This compound is insoluble in water and decomposes upon contact with water or moist air, forming isopropyl alcohol, hydrogen chloride (HCl), and carbon dioxide.[1][8][10][13] It is soluble in common organic solvents such as ether, benzene, acetone, and chloroform.[2][9][10] The compound is thermally unstable and may explode upon heating.[6] It reacts violently with water, acids, alkalis, metals, amines, alcohols, and oxidizing agents.[9][14]
Experimental Protocols: Synthesis
Methodology: Synthesis from Isopropanol and Phosgene
The primary industrial method for synthesizing this compound involves the reaction of anhydrous isopropyl alcohol with a molar excess of dry, chlorine-free phosgene at low temperatures.[1]
Experimental Workflow:
-
Reactant Preparation: Anhydrous isopropyl alcohol and purified phosgene are prepared and chilled.
-
Reaction: The alcohol is slowly added to the excess phosgene in a reaction vessel maintained at a low temperature. The reaction is exothermic and requires careful temperature control to prevent unwanted side reactions and decomposition.
-
Byproduct Removal: The reaction produces hydrogen chloride (HCl) as a major byproduct, which is typically removed as a gas.
-
Purification: The crude this compound is then purified, often through distillation, to remove any remaining reactants, byproducts, and impurities such as the corresponding carbonate.[1]
Below is a diagram illustrating the logical workflow for this synthesis process.
Safety and Handling
This compound is a highly hazardous substance that requires stringent safety protocols.
-
Toxicity: It is highly toxic if inhaled, harmful if swallowed, and corrosive to the eyes, skin, and respiratory tract.[1][9][14] Inhalation can cause delayed pulmonary edema, similar to phosgene exposure.[6][8]
-
Flammability: The liquid and its vapor are highly flammable, and vapor/air mixtures are explosive.[6][10][14] It must be kept away from open flames, sparks, and other ignition sources.[6]
-
Handling: Work should be conducted in a well-ventilated area, preferably within a closed system or with local exhaust ventilation.[6] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[10]
-
Storage: Store in a cool (recommended 2-8°C), dry, fireproof, and well-ventilated area, separated from incompatible materials.[4][5][6] Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen) due to its sensitivity to moisture.[5]
References
- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 108-23-6: this compound | CymitQuimica [cymitquimica.com]
- 3. kansashealthsystem.com [kansashealthsystem.com]
- 4. This compound CAS#: 108-23-6 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. This compound [training.itcilo.org]
- 7. sielc.com [sielc.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. valsynthese.ch [valsynthese.ch]
- 10. This compound | 108-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chemwhat.com [chemwhat.com]
- 12. This compound CAS 108-23-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. This compound | 108-23-6 [chemicalbook.com]
- 14. ICSC 0287 - this compound [inchem.org]
An In-depth Technical Guide to the Chemical Compatibility of Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compatibility of isopropyl chloroformate (IPCF), a crucial reagent in organic synthesis and the pharmaceutical industry. Understanding its reactivity and compatibility with various materials is paramount for ensuring safety, process integrity, and the quality of research and development outcomes. This document outlines the reactivity profile of IPCF, its compatibility with common laboratory materials, and standardized protocols for compatibility testing.
Executive Summary
This compound is a highly reactive acyl chloride that serves as a versatile intermediate in chemical synthesis. Its reactivity, however, necessitates careful consideration of material selection for handling, storage, and reaction vessels. The primary mode of incompatibility stems from its susceptibility to hydrolysis and its reactivity with nucleophiles. This guide summarizes known compatibility data for metals, plastics, and elastomers, provides detailed experimental testing protocols, and illustrates key reaction pathways and experimental workflows.
Reactivity of this compound
The chemical behavior of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is bonded to a good leaving group (chloride). This makes it highly susceptible to attack by nucleophiles.
Hydrolysis (Solvolysis)
In the presence of water or other protic solvents (solvolysis), this compound decomposes. This reaction is a critical factor in its incompatibility with many materials, as it often proceeds in the presence of atmospheric moisture. The hydrolysis reaction produces isopropanol, carbon dioxide, and corrosive hydrogen chloride (HCl).[1]
Reaction Pathway: Hydrolysis
Caption: Hydrolysis of this compound.
The rate of hydrolysis is significant, with a reported half-life of 5.6 minutes at 25°C in water.[1] The kinetics of solvolysis in various solvents have been studied, revealing that the mechanism can shift from a bimolecular addition-elimination pathway in more nucleophilic solvents to a unimolecular ionization pathway in more ionizing solvents.[2][3]
Table 1: Solvolysis Rate Constants for this compound at 25.0 °C
| Solvent | Rate Constant (k) x 10⁵ s⁻¹ |
| 100% Water | 2050 |
| 100% Methanol | 1.14 |
| 100% Ethanol | 0.353 |
| 90% Acetone | 7.91 |
| 80% Acetone | 43.1 |
Source: Data compiled from scientific literature.[2][3][4]
Reactivity with Other Nucleophiles
This compound readily reacts with a variety of nucleophiles, which is the basis for its utility in synthesis but also a source of incompatibility.
-
Amines: Reacts with primary and secondary amines to form carbamates.
-
Alcohols: Reacts with alcohols to form carbonates.
-
Strong Bases: Incompatible with strong bases such as sodium hydroxide and potassium hydroxide.
-
Thiols: Reacts with thiols to form thiocarbonates.
Compatibility with Metals
Direct quantitative corrosion rate data for this compound is scarce in publicly available literature. However, its incompatibility with many metals can be inferred from its reactivity, particularly its hydrolysis to hydrogen chloride (HCl). In the presence of moisture, the generated HCl is highly corrosive to many metals.
Table 2: Qualitative Compatibility of this compound with Metals
| Metal | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Fair to Good (Anhydrous) | Susceptible to pitting and crevice corrosion, especially in the presence of moisture due to HCl formation. Passivated surfaces offer better resistance. |
| Aluminum | Poor | Readily attacked, especially in the presence of moisture. The formation of aluminum chloride can catalyze further corrosion. |
| Carbon Steel | Poor | Rapidly corrodes in the presence of moist this compound due to HCl formation. |
| Copper and Copper Alloys | Poor | Corrodes, particularly in humid atmospheres. |
| Iron | Poor | Incompatible; catalyzes decomposition. |
| Hastelloy C | Good to Excellent | Generally resistant to HCl and other acidic chlorides. |
| Titanium | Good to Excellent | Forms a stable passive oxide layer, offering good resistance. |
Logical Relationship: Metal Corrosion
Caption: Corrosion mechanism of metals by moist IPCF.
Compatibility with Plastics and Elastomers
The compatibility of this compound with polymers depends on the specific polymer structure. Generally, highly fluorinated polymers and elastomers show the best resistance.
Table 3: Qualitative Compatibility of this compound with Plastics
| Plastic | Compatibility Rating | Notes |
| Polytetrafluoroethylene (PTFE) | A - Excellent | Highly resistant to a wide range of chemicals, including acyl chlorides.[5][6][7][8][9] |
| Polypropylene (PP) | D - Severe Effect (with Acetyl Chloride) | Generally good resistance to acids and organic solvents, but strong oxidizing agents are not compatible.[10][11] Data for acetyl chloride suggests poor compatibility. |
| Polyethylene (LDPE/HDPE) | A - Good (with Benzyl Chloroformate) | May be suitable for short-term contact, but testing is recommended.[12][13][14][15] Susceptible to stress cracking with some chemicals. |
| Polyvinyl Chloride (PVC) | Poor to Fair | Can be attacked by chlorinated solvents and aromatic hydrocarbons. |
| Perfluoroalkoxy (PFA) | A - Excellent | Similar chemical resistance to PTFE. |
| Polyetheretherketone (PEEK) | Good | Good chemical resistance, but testing under specific conditions is advised. |
Table 4: Qualitative Compatibility of this compound with Elastomers
| Elastomer | Compatibility Rating | Notes |
| Fluoroelastomer (FKM/Viton®) | D - Severe Effect (with Ethyl Chloroformate) | Generally excellent chemical resistance, but chloroformates can cause degradation.[16][17] |
| Perfluoroelastomer (FFKM/Kalrez®) | A - Excellent | Offers the broadest range of chemical resistance among elastomers. |
| Ethylene Propylene Diene Monomer (EPDM) | D - Severe Effect | Poor resistance to chlorinated solvents. |
| Nitrile (Buna-N) | D - Severe Effect | Poor resistance to strong acids and chlorinated hydrocarbons. |
| Silicone | D - Severe Effect | Generally poor compatibility with aggressive chemicals and solvents. |
Rating Key: A=Excellent, B=Good, C=Fair, D=Severe Effect/Not Recommended. Ratings are often based on data for similar chloroformates and should be used as a guideline. Specific testing is highly recommended.
Experimental Protocols for Compatibility Testing
For critical applications, direct experimental testing is the most reliable method to determine material compatibility. Standardized methods from organizations like ASTM International should be employed.
Protocol for Metals (Based on ASTM G31)
This protocol outlines a laboratory immersion test to determine the corrosion resistance of metals.
Objective: To measure the mass loss of a metal specimen when immersed in this compound over a specified time and temperature.
Materials & Apparatus:
-
Metal coupons with known surface area and mass.
-
Glass test tubes or flasks with stoppers.
-
Constant temperature bath.
-
Analytical balance.
-
This compound (anhydrous).
-
Cleaning solutions (e.g., appropriate acid or organic solvent, as per ASTM G1).
Procedure:
-
Specimen Preparation: Clean metal coupons to remove any surface contaminants, dry, and weigh to the nearest 0.1 mg.
-
Immersion: Place a coupon in a test vessel. Add a sufficient volume of this compound to fully immerse the specimen. Seal the vessel to prevent moisture ingress and evaporation.
-
Exposure: Place the vessel in a constant temperature bath for a predetermined duration (e.g., 24, 48, 168 hours).
-
Cleaning: After exposure, remove the coupon, clean off corrosion products according to ASTM G1 procedures, rinse, dry, and re-weigh.
-
Evaluation: Calculate the corrosion rate in millimeters per year (mm/yr) or mils per year (mpy) using the mass loss data. Visually inspect for pitting or other localized corrosion.
Experimental Workflow: Metal Corrosion Testing (ASTM G31)
Caption: Workflow for Metal Compatibility Testing.
Protocol for Plastics (Based on ASTM D543)
Objective: To evaluate the resistance of plastic materials to this compound by measuring changes in physical properties.
Procedure:
-
Specimen Preparation: Use standard test specimens (e.g., tensile bars). Measure and weigh the specimens.
-
Immersion: Immerse specimens in this compound at a specified temperature for a set duration.
-
Post-Exposure Analysis: Remove specimens, wipe dry, and re-weigh to determine mass change.
-
Property Testing: Condition the specimens and then test for changes in physical properties such as tensile strength, elongation, and hardness compared to unexposed control specimens.
-
Visual Inspection: Examine for swelling, discoloration, crazing, or cracking.
Protocol for Elastomers (Based on ASTM D471)
Objective: To determine the effect of this compound on elastomers by measuring changes in volume, mass, and hardness.
Procedure:
-
Specimen Preparation: Use standard elastomer specimens. Record initial mass, volume (via fluid displacement), and durometer hardness.
-
Immersion: Immerse the specimens in this compound under controlled temperature and time conditions.
-
Post-Immersion Evaluation: After exposure, remove the specimens, quickly blot dry, and immediately measure the change in mass and volume.
-
Hardness Testing: After a recovery period, measure the final durometer hardness.
-
Reporting: Report the percentage change in mass, volume, and the change in hardness points.
Conclusions and Recommendations
This compound is a highly reactive chemical that requires careful material selection for safe and effective use.
-
Recommended Materials: For applications requiring high chemical resistance, PTFE , PFA , Hastelloy C , and Titanium are the preferred materials of construction. Glassware is also an excellent choice for laboratory-scale operations.
-
Materials to Avoid: Aluminum , carbon steel , copper , and most common elastomers such as EPDM , Nitrile , and Silicone should be avoided. Plastics like Polypropylene and PVC are also not recommended for prolonged contact.
-
Moisture Control: The presence of moisture is a critical factor that drastically increases the corrosive nature of this compound towards metals. Operations should be conducted under anhydrous conditions, and storage should be under an inert atmosphere.
-
Verification: The compatibility data in this guide should be used as a starting point. For any critical application, especially in drug development and manufacturing, it is imperative to conduct specific compatibility testing under conditions that mimic the intended process.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. mdpi.com [mdpi.com]
- 3. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. calpaclab.com [calpaclab.com]
- 6. foxxlifesciences.in [foxxlifesciences.in]
- 7. labdepotinc.com [labdepotinc.com]
- 8. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 9. ipolymer.com [ipolymer.com]
- 10. calpaclab.com [calpaclab.com]
- 11. icarusgroup.co.uk [icarusgroup.co.uk]
- 12. Easy Check: Polyethylene Chemical Compatibility Chart [absorbentsonline.com]
- 13. paramountmaterials.com [paramountmaterials.com]
- 14. cobrook.co.uk [cobrook.co.uk]
- 15. spilltech.com [spilltech.com]
- 16. FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 17. missionrubber.com [missionrubber.com]
Spectroscopic Data of Isopropyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl chloroformate, a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.08 | Septet | 6.3 | -CH- |
| 1.38 | Doublet | 6.3 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon NMR) Data
Reference Data: Isopropyl Chloroacetate
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | C=O |
| 69.5 | -CH- |
| 40.8 | -CH₂Cl |
| 21.7 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2985 | C-H stretch (alkane) |
| 1778 | C=O stretch (chloroformate) |
| 1175 | C-O stretch |
| 785 | C-Cl stretch |
Sample Preparation: Neat liquid film
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124 | < 5 | [M+2]⁺ (isotope peak) |
| 122 | < 5 | [M]⁺ (molecular ion) |
| 107 | 63.6 | [M - CH₃]⁺ |
| 63 | 100.0 | [COCl]⁺ |
| 43 | 98.3 | [CH(CH₃)₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Accurate spectroscopic data acquisition requires meticulous sample handling and appropriate instrumental parameters, especially for a reactive and moisture-sensitive compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Due to the reactivity of this compound with moisture, all glassware (NMR tube, pipettes, vials) must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use a deuterated solvent that has been dried over molecular sieves, such as chloroform-d (CDCl₃).
-
Prepare the sample in a glovebox or using Schlenk line techniques to minimize exposure to atmospheric moisture.
-
A typical sample concentration for ¹H NMR is 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) is often required.
-
Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
This is the most common method for liquid samples.
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. They should be stored in a desiccator when not in use.
-
In a dry environment, place one to two drops of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top to create a thin liquid film. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
GC-MS (Gas Chromatography-Mass Spectrometry) Protocol
-
Sample Preparation:
-
Due to its reactivity, direct injection of this compound can be challenging. Derivatization is a common strategy. However, for direct analysis, the following precautions are necessary.
-
Use a dry, inert solvent such as dichloromethane or hexane for dilution.
-
Prepare a dilute solution (e.g., 1 mg/mL) in a clean, dry vial.
-
The vial should be sealed with a cap containing a septum to allow for autosampler injection while minimizing atmospheric exposure.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph (GC):
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set the injector temperature to a value that ensures rapid volatilization without causing thermal decomposition (e.g., 250 °C).
-
Program the oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from any impurities or the solvent.
-
-
Mass Spectrometer (MS):
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).
-
The ion source and transfer line temperatures should be maintained at appropriate values (e.g., 200 °C and 280 °C, respectively) to prevent condensation.
-
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a reactive compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Isopropyl Chloroformate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isopropyl chloroformate, a versatile and highly reactive chemical intermediate, plays a crucial role in a multitude of applications ranging from pharmaceutical synthesis to the production of agrochemicals and polymers.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, key applications in research and drug development, and essential safety and handling protocols.
Chemical Identification
Physicochemical Properties
This compound is a colorless, volatile liquid characterized by a pungent, irritating odor.[4][6][8] It is highly flammable and reacts with water.[6][8] The key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C4H7ClO2 | [4][6][7] |
| Molecular Weight | 122.55 g/mol | [4][6] |
| Density | 1.08 g/cm³ (at 20°C) | [7] |
| Boiling Point | ~105-108 °C at 760 mmHg | [1] |
| Melting Point | -81 °C | [1][9] |
| Flash Point | 16-25 °C (Closed Cup) | [1][7] |
| Vapor Pressure | 26.1 mmHg (at 25°C) | [1] |
| Refractive Index | ~1.401-1.409 (at 20°C) | [1][4] |
| Solubility | Soluble in organic solvents (ether, acetone, benzene, chloroform, toluene); Decomposes in water. | [4][7] |
Synthesis and Manufacturing
The primary industrial method for producing this compound involves the reaction of anhydrous isopropyl alcohol with an excess of phosgene under controlled, low-temperature conditions.[4][6][10] This process must be carefully managed to prevent side reactions and ensure high purity. The phosgene is often used in a solution with a solvent like dichloromethane.[10]
Caption: General synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable reagent due to its ability to introduce the isopropoxycarbonyl protecting group or to act as an activator for carboxylic acids.
1. Peptide Synthesis
In peptide synthesis, this compound is used in the "mixed anhydride" method for forming peptide bonds.[11] It reacts with an N-protected amino acid to form a highly reactive mixed anhydride intermediate. This intermediate then readily couples with the free amino group of another amino acid or peptide, forming the desired peptide bond with a reduced risk of racemization compared to other chloroformates.[11]
Caption: Role in mixed anhydride peptide bond formation.
2. Pharmaceutical and Agrochemical Intermediate
This compound is a key building block for a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3]
-
Pharmaceuticals: It is used in the synthesis of drugs such as antihistamines and antidepressants.[1] Its reactivity with amines and alcohols allows for the formation of carbamate and carbonate linkages, which are common moieties in drug molecules.[7]
-
Agrochemicals: It serves as a critical intermediate in the production of fungicides, such as Diethofencarb, and various herbicides.[1]
3. Polymerization Initiator
The compound is also used as an intermediate in the manufacture of polymerization initiators, particularly for polyvinyl chloride (PVC) production.[4][10]
Experimental Protocols: Safety and Handling
This compound is a hazardous substance that requires strict safety protocols. It is corrosive, highly toxic by inhalation, ingestion, and skin absorption, and is extremely flammable.[8][12][13]
Personal Protective Equipment (PPE)
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. A positive-pressure Self-Contained Breathing Apparatus (SCBA) is required for high-concentration exposures.[8]
-
Hand Protection: Wear impervious, chemically resistant gloves.[14]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[14]
-
Skin and Body Protection: Wear a lab coat or chemically resistant clothing and closed-toe shoes. An emergency shower and eyewash station must be readily accessible.[14][15]
Handling and Storage
-
Handling: Use only non-sparking tools and explosion-proof equipment.[14][15] Ground and bond metal containers during transfer to prevent static discharge.[15] Avoid contact with water, moist air, metals (especially iron), and heat sources.[7][12] The substance hydrolyzes to form corrosive hydrogen chloride gas.[6][12]
-
Storage: Store in a cool, dry, well-ventilated, fireproof area away from incompatible materials.[13][15] Keep containers tightly sealed under an inert atmosphere. Refrigerated storage is often recommended (0-10°C), but it is critical to note that explosions have been reported in refrigerators, so appropriate explosion-proof units must be used.[12][15]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. Delayed onset pulmonary edema is a risk.[8][12][13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[8][14] Seek immediate medical attention for chemical burns.[8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[8][13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give small amounts of water to drink. Seek immediate medical attention.[8][13][14]
Disposal
Dispose of waste in accordance with all local, state, and federal regulations. This compound can be neutralized by slow addition to a cold alkaline solution.[7] Do not wash away into sewers.[13]
References
- 1. innospk.com [innospk.com]
- 2. This compound|Research Reagent & Intermediate [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS RN 108-23-6 | Fisher Scientific [fishersci.com]
- 6. This compound | 108-23-6 [chemicalbook.com]
- 7. framochem.com [framochem.com]
- 8. kansashealthsystem.com [kansashealthsystem.com]
- 9. This compound CAS 108-23-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Preparation method for synthesizing this compound through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound [training.itcilo.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. nj.gov [nj.gov]
Isopropyl Chloroformate: A Technical Overview of its Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the fundamental chemical properties of isopropyl chloroformate, a key reagent in organic synthesis. The document focuses on its molecular formula and weight, presenting the data in a clear, tabular format for ease of reference.
Chemical Identity and Molecular Properties
This compound, also known as propan-2-yl carbonochloridate, is a colorless liquid with a pungent odor.[1][2] It is classified as an acyl chloride and is utilized as a reagent in various organic syntheses.[3] Due to its reactivity, particularly with water, it requires careful handling in laboratory settings.[3][4]
The core quantitative data for this compound is summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C4H7ClO2 | PubChem[1], ChemicalBook[2] |
| Molecular Weight | 122.55 g/mol | ChemicalBook[2], NOAA[5], CymitQuimica[3] |
| Alternate Formula | (CH3)2CHOCOCl | PubChem[1] |
| CAS Number | 108-23-6 | PubChem[1], ChemicalBook[2] |
Methodological Considerations
The determination of a compound's molecular formula and weight are fundamental analytical procedures in chemistry.
-
Molecular Formula Determination: This is typically achieved through elemental analysis, which determines the mass percentages of each element in a sample. This empirical data is then used to derive the simplest whole-number ratio of atoms, and in conjunction with molecular weight data, the molecular formula.
-
Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight of a compound. This method measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight.
Given that these are standard and universally accepted analytical methods, detailed experimental protocols are extensive and beyond the scope of this specific guide. For researchers requiring detailed procedural information, standard analytical chemistry texts and pharmacopeial guidelines are recommended.
Inapplicability of Signaling Pathway Visualization
The request for diagrams of signaling pathways is not applicable to the chemical properties of this compound. Signaling pathways are complex biological processes involving the interaction of proteins and other molecules within a cell to elicit a specific response. As a simple organic reagent, this compound does not have an associated biological signaling pathway. Visualization using tools like Graphviz is therefore not relevant for describing its fundamental chemical data. A more appropriate visualization for this compound would be its 2D or 3D chemical structure.
Logical Workflow for Data Presentation
The logical flow for presenting the information in this guide is straightforward and is intended to provide the most critical information upfront.
References
- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 108-23-6 [chemicalbook.com]
- 3. CAS 108-23-6: this compound | CymitQuimica [cymitquimica.com]
- 4. kansashealthsystem.com [kansashealthsystem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Core Physical Properties of Isopropyl Chloroformate
An In-depth Technical Guide to the Physical Properties of Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of this compound. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow for property verification.
This compound is a colorless, volatile liquid with a pungent odor.[1][2] It is utilized as a chemical intermediate in organic synthesis and for creating free-radical polymerization initiators.[2][3] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its safe handling, application in synthetic protocols, and process scale-up. The compound is highly flammable, reacts with water, and is toxic upon inhalation, ingestion, or skin absorption.[1][2]
Data Summary
The following table summarizes the reported boiling point and density of this compound from various sources.
| Physical Property | Value | Conditions |
| Boiling Point | 105 °C | Atmospheric Pressure |
| 103-105 °C | Atmospheric Pressure | |
| Density | 0.892 g/mL | at 25 °C |
| 1.07 g/mL | Specific Gravity (20/20) | |
| ~ Same as water | General Observation |
References:[1][2][3][4][5][6][7]
Experimental Protocols
Accurate determination of physical constants is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid compounds like this compound.
Protocol 1: Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (-10 to 110 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant mineral oil (e.g., paraffin oil)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Sample Preparation: Fill the small test tube with 2-3 mL of this compound.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the liquid level is above that of the sample but the top of the test tube remains open to the atmosphere.[8]
-
Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[8]
-
Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Turn off the heat.
-
Reading: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature. For accuracy, repeat the measurement.
Protocol 2: Determination of Density (Pycnometer Method)
This protocol uses a pycnometer (density bottle) to accurately determine the mass of a precisely known volume of liquid, yielding a highly accurate density value.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper
-
Analytical balance (readable to ±0.001 g)
-
Thermometer
-
Distilled water
-
The liquid sample (this compound)
-
Acetone (for cleaning and drying)
Procedure:
-
Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance and record the mass (m₁).[10]
-
Measure Mass with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh the filled pycnometer. Record the mass (m₂). Record the temperature of the water.
-
Measure Mass with Sample Liquid: Empty and thoroughly dry the pycnometer. Fill it with this compound, insert the stopper, and remove any excess liquid from the exterior. Weigh the filled pycnometer and record the mass (m₃).[10]
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (V) = (Mass of water) / (Density of water at the measured temperature)
-
Mass of sample liquid = m₃ - m₁
-
Density of sample (ρ) = (Mass of sample liquid) / V [10]
-
Mandatory Visualizations
Workflow for Physical Property Verification
The following diagram illustrates a logical workflow for the determination and verification of the boiling point and density of a chemical substance in a research setting.
Caption: Experimental workflow for determining and verifying physical properties.
References
- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 108-23-6 [m.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 108-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 108-23-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. valsynthese.ch [valsynthese.ch]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of Isopropyl Chloroformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropyl chloroformate in various organic solvents. This compound is a crucial reagent in organic synthesis, particularly valued as an activating agent, a key building block for complex intermediates, and a derivatizing agent for polar molecules in analytical and pharmaceutical applications. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust analytical methods.
Core Concepts in this compound Solubility
This compound is a colorless, volatile liquid with a pungent odor. Its reactivity, particularly its sensitivity to moisture, dictates its solubility characteristics and handling requirements. The molecule's ester and acyl chloride functionalities allow for miscibility and solubility in a wide range of common organic solvents. However, it reacts with protic solvents, such as water and alcohols. While it is reported to be insoluble in water, it undergoes slow decomposition to form isopropyl alcohol, hydrochloric acid, and carbon dioxide[1][2]. This reactivity must be considered when selecting solvents and designing experiments.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature, largely due to its reactive nature. However, qualitative and semi-quantitative data from various sources provide valuable guidance for its use. The following table summarizes the available information on the solubility of this compound in a range of organic solvents.
| Solvent Class | Solvent | Solubility Description | Source(s) |
| Ethers | Diethyl Ether | Very Soluble; Miscible | [3][4] |
| Tetrahydrofuran (THF) | Soluble | [5] | |
| Chlorinated Solvents | Dichloromethane | Soluble | [1] |
| Chloroform | Sparingly Soluble; Soluble | [1][4] | |
| Hydrocarbons | Toluene | Soluble (Commercially available as a 1.0 M solution) | [1] |
| Benzene | Soluble; Miscible | [4][6] | |
| Ketones | Acetone | Soluble | [4][5] |
| Esters | Ethyl Acetate | Slightly Soluble | [1] |
Experimental Protocol for Solubility Determination
Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, syringes)
-
Inert gas supply (e.g., nitrogen or argon)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Gas chromatography (GC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Handle this compound and anhydrous solvents under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to moisture.
-
-
Sample Preparation:
-
Add a known volume of the anhydrous organic solvent to a series of vials.
-
Incrementally add known masses of this compound to each vial to create a range of concentrations.
-
Ensure that in some vials, an excess of undissolved this compound is visible, indicating that saturation has been exceeded.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The exact time should be determined through preliminary experiments to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow any undissolved material to settle.
-
Carefully extract an aliquot of the supernatant from each vial containing excess solute using a syringe fitted with a filter to remove any suspended particles.
-
Dilute the aliquot with a known volume of the anhydrous solvent.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
-
Data Interpretation:
-
The concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.
-
The results should be reported in appropriate units, such as g/100 mL or mol/L.
-
Logical Workflow: this compound in Derivatization for Analysis
This compound is widely used as a derivatizing agent to improve the chromatographic properties and detectability of polar molecules containing hydroxyl or amine functional groups. The following diagram illustrates a typical workflow for this application.
Caption: Workflow for analyte derivatization using this compound.
Synthesis of this compound
A common industrial method for the preparation of this compound involves the reaction of anhydrous isopropyl alcohol with a molar excess of dry, chlorine-free phosgene at low temperatures[2]. This process is outlined in the diagram below.
Caption: Synthesis of this compound from isopropyl alcohol and phosgene.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided a general experimental protocol for its determination, and illustrated its application in a common analytical workflow and its synthesis. For researchers, scientists, and drug development professionals, a clear understanding of these properties is essential for the effective and safe utilization of this versatile chemical reagent. Due to its reactivity, it is imperative to handle this compound under anhydrous conditions and with appropriate safety precautions.
References
- 1. This compound | 108-23-6 [chemicalbook.com]
- 2. This compound CAS#: 108-23-6 [m.chemicalbook.com]
- 3. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 108-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. framochem.com [framochem.com]
- 6. valsynthese.ch [valsynthese.ch]
An In-depth Technical Guide to the Reactivity of Isopropyl Chloroformate with Water and Moisture
For Researchers, Scientists, and Drug Development Professionals
Isopropyl chloroformate (IPCF) is a highly reactive chemical intermediate crucial in various synthetic processes within the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its reactivity, particularly its vigorous and exothermic reaction with water and moisture. A thorough understanding of this reactivity is paramount for its safe handling, optimal use in synthesis, and for ensuring the stability of processes where it is a key reagent. This guide provides a comprehensive overview of the reactivity of this compound with water, detailing the reaction kinetics, mechanisms, and products, supported by quantitative data and experimental considerations.
The Hydrolysis Reaction of this compound
This compound reacts readily with water in a hydrolysis reaction that is often described as violent.[1][2] This reactivity is not limited to liquid water; the compound is also sensitive to atmospheric moisture.[3][4] The primary products of this hydrolysis are isopropanol, carbon dioxide, and hydrogen chloride.[4][5][6][7]
The overall reaction can be summarized as follows:
(CH₃)₂CHOC(O)Cl + H₂O → (CH₃)₂CHOH + CO₂ + HCl
This reaction is highly exothermic and the production of corrosive hydrogen chloride gas necessitates careful handling in well-ventilated areas and with appropriate personal protective equipment.[8]
Quantitative Analysis of Hydrolysis Kinetics
The hydrolysis of this compound is a rapid process. Kinetic studies have provided quantitative data on the rate of this reaction at different temperatures. This information is critical for predicting the stability of the compound under various conditions and for designing quenching procedures in synthetic workflows.
| Parameter | Value | Temperature (°C) | Reference(s) |
| Rate Constant (k) | 3.54 x 10⁻⁴ s⁻¹ | 12.5 | [6] |
| 20.5 x 10⁻⁴ s⁻¹ | 24.5 | [6] | |
| Half-Life (t₁/₂) | 32.6 minutes | 12.5 | [6] |
| 5.6 minutes | 24.5 | [6] | |
| 5.6 minutes | 25 | [9] |
Reaction Mechanism: A Solvent-Dependent Dichotomy
The mechanism of this compound solvolysis, including hydrolysis, is complex and highly dependent on the properties of the solvent.[10][11] In highly ionizing solvents like water, the reaction predominantly follows a unimolecular, ionization pathway (often analogized to an Sₙ1 mechanism).[10][12][13] Conversely, in more nucleophilic and less ionizing solvents, a bimolecular, association-dissociation (addition-elimination) mechanism is favored.[10][11]
In aqueous environments, the high ionizing power of water facilitates the departure of the chloride ion to form an acylium ion intermediate in the rate-determining step. This intermediate then rapidly reacts with water to form a carbamic acid derivative, which subsequently decomposes to the final products.
Caption: Unimolecular hydrolysis pathway of this compound in water.
In less polar, more nucleophilic solvents, the solvent molecule acts as a nucleophile, attacking the carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then eliminates the chloride ion and subsequently decomposes. While less significant in pure water, this pathway can be relevant in mixed aqueous-organic solvent systems.
Caption: Bimolecular hydrolysis pathway of this compound.
Experimental Protocols for Studying Hydrolysis
The kinetics of this compound hydrolysis are typically studied by monitoring the production of hydrochloric acid over time. A common experimental setup involves:
-
Reaction Initiation: A small, precise amount of this compound is introduced into a thermostatted reaction vessel containing pure water or a specific solvent mixture.
-
Monitoring: The concentration of the produced acid is monitored. This can be achieved through:
-
Conductivity measurements: The increase in ionic species (H⁺ and Cl⁻) leads to a change in the conductivity of the solution.
-
pH measurements: A pH electrode can track the decrease in pH as HCl is formed.
-
Titration: Aliquots of the reaction mixture can be periodically removed and titrated with a standardized base to determine the acid concentration.
-
-
Data Analysis: The rate constants are calculated by fitting the concentration-time data to the appropriate rate law (typically first-order for the unimolecular pathway). The Grunwald-Winstein equation is often employed in broader solvolysis studies to correlate the reaction rates with solvent nucleophilicity and ionizing power, providing mechanistic insights.[10][12]
Caption: Experimental workflow for kinetic analysis of IPCF hydrolysis.
Factors Influencing Reactivity
Several factors can influence the rate and outcome of the reaction between this compound and water:
-
Temperature: As indicated by the kinetic data, an increase in temperature significantly accelerates the rate of hydrolysis.
-
pH: The reaction is catalyzed by both acids and alkalis.[1]
-
Catalysts: Certain metals, particularly iron, can catalyze the decomposition of this compound.[7]
-
Solvent Composition: In mixed solvent systems, the ratio of water to organic solvent will affect the reaction mechanism and rate due to changes in solvent ionizing power and nucleophilicity.
Safe Handling and Storage Considerations
The high reactivity of this compound with water and moisture dictates stringent handling and storage protocols:
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1][5][14] Storage at or below 0°C is recommended.[1][7] It is crucial to protect the compound from moisture.[1] Explosions have been reported when stored improperly, such as in a refrigerator where ignition sources may be present.[2][14]
-
Handling: Use in a well-ventilated area, and avoid contact with skin, eyes, and clothing.[1] In case of a spill, do not use water for cleanup.[6] Use dry, non-combustible absorbent materials.[6]
-
Incompatible Materials: Avoid contact with water, acids, alkalis, strong oxidizing agents, alcohols, amines, and metals.[1][3]
Conclusion
This compound's reactivity with water is a defining characteristic that is both a cornerstone of its synthetic utility and a primary safety concern. The reaction is rapid, exothermic, and produces corrosive byproducts. Mechanistically, it exhibits a fascinating dependence on solvent properties, primarily following a unimolecular ionization pathway in aqueous media. For researchers and professionals in drug development, a deep understanding of these kinetic and mechanistic details is essential for the safe and effective application of this versatile reagent. Adherence to strict handling and storage protocols is non-negotiable to mitigate the risks associated with its water-sensitive nature.
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. This compound | 108-23-6 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. framochem.com [framochem.com]
- 8. kansashealthsystem.com [kansashealthsystem.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|Research Reagent & Intermediate [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. nj.gov [nj.gov]
Thermal stability of Isopropyl chloroformate
An In-depth Technical Guide to the Thermal Stability of Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (IPCF) is a versatile reagent widely used in organic synthesis. However, its utility is accompanied by significant thermal instability, posing potential safety hazards if not handled and stored correctly. This guide provides a comprehensive overview of the known thermal stability characteristics of this compound, drawing from available safety literature and theoretical studies. While specific experimental calorimetric data is not widely published, this document outlines the recognized hazards, decomposition pathways, and the standard experimental protocols used to assess thermal stability.
Known Thermal Hazards and Stability Profile
This compound is consistently reported as being thermally unstable, particularly at ambient temperatures. Multiple safety data sheets (SDS) and chemical hazard databases emphasize the need for refrigerated storage, typically at or below 0°C, to mitigate the risk of decomposition.
There are anecdotal reports of this compound samples undergoing explosive decomposition even under refrigerated conditions, highlighting the critical nature of its thermal sensitivity. The decomposition can be catalyzed by impurities, notably iron salts.[1] Contact with acids can also induce decomposition, leading to the release of toxic and corrosive fumes, including chlorine and phosgene.[2][3]
From a structural standpoint, chloroformates' thermal stability generally decreases in the order of aryl > primary alkyl > secondary alkyl > tertiary alkyl. As a secondary alkyl chloroformate, this compound is inherently less stable than its primary alkyl counterparts like ethyl or methyl chloroformate.
Decomposition Pathway
Theoretical studies on the gas-phase pyrolysis of this compound suggest that its thermal decomposition primarily proceeds via a unimolecular elimination reaction. This reaction is expected to yield propene, carbon dioxide, and hydrogen chloride.[1]
Quantitative Thermal Stability Data
A thorough review of the available scientific literature and safety documentation did not yield specific, publicly available experimental data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or Accelerating Rate Calorimetry (ARC) for pure this compound. The following table summarizes the available qualitative and anecdotal information.
| Parameter | Value | Source(s) |
| Decomposition Onset Temperature (DSC) | Not available in searched literature | - |
| Heat of Decomposition (DSC/ARC) | Not available in searched literature | - |
| Mass Loss Onset (TGA) | Not available in searched literature | - |
| Self-Accelerating Decomposition Temp. (SADT) | Not available in searched literature | - |
| Recommended Storage Temperature | ≤ 0°C | |
| Observed Hazards | Thermally unstable at room temperature. Potential for explosive decomposition, even when refrigerated.[1] Decomposition catalyzed by iron salts.[1] Decomposes on contact with acids.[2][3] | [1][2][3] |
Experimental Protocols for Thermal Hazard Assessment
To ensure safe handling, storage, and use of this compound in a laboratory or manufacturing setting, a thorough thermal hazard assessment is crucial. The following are detailed methodologies for key experiments that should be conducted.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the associated heat of decomposition (ΔHd).
Methodology:
-
A small, precisely weighed sample of high-purity this compound (typically 1-5 mg) is hermetically sealed in a high-pressure sample pan (e.g., gold-plated stainless steel) to contain any pressure generated during decomposition.
-
An empty, sealed pan of the same type is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped up from a sub-ambient temperature (e.g., -20°C) to a final temperature well beyond the expected decomposition (e.g., 300°C) at a constant heating rate (e.g., 2-10 °C/min).
-
The heat flow to the sample relative to the reference is monitored as a function of temperature.
-
An exothermic deviation from the baseline indicates the decomposition of the sample. The onset temperature of this exotherm is determined using standard software analysis.
-
The area under the exothermic peak is integrated to calculate the heat of decomposition in Joules per gram (J/g).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to quantify the extent of this loss, providing information about the volatility and decomposition products.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).
-
The pan is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss and the percentage of mass lost at different stages. This can help differentiate between evaporation and decomposition.
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario in an adiabatic environment to determine the time-to-maximum-rate (TMR) and the self-heating rate as a function of temperature.
Methodology:
-
A larger sample of this compound (typically 1-10 g) is placed in a robust, spherical sample container (the "bomb"), often made of titanium or stainless steel.
-
The bomb is placed in a calorimeter chamber, and the system is heated to a specified starting temperature.
-
The instrument operates in a "heat-wait-seek" mode. It heats the sample by a small increment, waits for thermal equilibrium, and then monitors for any self-heating (an exothermic reaction).
-
If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. The heaters in the calorimeter chamber then track the sample's temperature to ensure no heat is lost to the surroundings.
-
The temperature and pressure of the sample are recorded as a function of time during the exothermic event.
-
This data is used to determine the onset temperature of self-accelerating decomposition and to create an Arrhenius plot to understand the reaction kinetics under runaway conditions.
Visualizations
Caption: Workflow for Thermal Hazard Assessment of a Reactive Chemical.
Caption: Proposed Thermal Decomposition Pathway of this compound.
Conclusion and Recommendations
This compound possesses significant thermal hazards that necessitate careful management. The lack of extensive, publicly available quantitative data underscores the importance of conducting thorough in-house thermal stability testing before use in any new process or under new storage conditions.
Key recommendations include:
-
Strict Temperature Control: Always store this compound at or below 0°C in a dedicated, compatible container.
-
Avoid Contamination: Prevent contact with metals, particularly iron, and acidic substances that can catalyze decomposition.
-
Perform Due Diligence: For any process development, it is imperative to perform DSC, TGA, and potentially ARC studies to understand the thermal behavior under specific process conditions.
-
Ensure Adequate Ventilation: Handle only in well-ventilated areas or fume hoods due to its volatility and the toxic nature of potential decomposition products.
-
Develop Emergency Procedures: Have a clear plan for addressing temperature excursions or spills.
References
Isopropyl chloroformate safety and handling precautions
An In-depth Technical Guide to Isopropyl Chloroformate Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling precautions necessary for the use of this compound in a laboratory and drug development setting. Due to its hazardous properties, strict adherence to these guidelines is critical to ensure personnel safety and prevent incidents.
Hazard Identification and Toxicology
This compound is a highly hazardous substance, classified as flammable, corrosive, and acutely toxic.[1] It poses severe risks upon exposure through inhalation, ingestion, or skin contact.[2][3] Inhalation is a primary route of occupational exposure due to the compound's high volatility.[4]
Key Hazards:
-
Acute Toxicity: Fatal if inhaled (DOT Poison Inhalation Hazard) and harmful if swallowed.[5][6] Inhalation can cause irritation of the nose and throat, coughing, shortness of breath, and potentially delayed and life-threatening pulmonary edema.[2][5][7] The symptoms of pulmonary edema may not manifest for several hours and are aggravated by physical exertion.[7][8]
-
Corrosivity: The substance is corrosive to the eyes, skin, and respiratory tract.[7] Contact can cause severe skin burns, deep skin burns, blisters, and permanent eye damage.[2][4][5]
-
Flammability: this compound is a highly flammable liquid and vapor, with vapor/air mixtures being explosive.[5][7] Its vapor is heavier than air and can travel a considerable distance to an ignition source and flash back.[5]
-
Reactivity: It reacts violently with water and moist air, decomposing to form isopropyl alcohol, carbon dioxide, and corrosive hydrogen chloride (HCl) fumes.[2][4][9] This reaction can generate heat and increase the concentration of fumes in the air.[10]
-
Instability: The chemical is thermally unstable and may explode upon heating.[6][7] Notably, explosions have occurred when it was stored in a refrigerator.[2][9][11]
Toxicological Data
| Parameter | Value | Species | Reference |
| LD50 (Oral) | 545 mg/kg | Rat | [12] |
| Primary Hazards | Fatal if inhaled, Harmful if swallowed, Causes severe skin burns and eye damage | N/A | [6][13] |
| Sensitization | May cause a skin allergy. If an allergy develops, very low future exposure can cause itching and a skin rash. | Human | [2][4][5] |
Physical and Chemical Properties
This compound is a colorless, volatile liquid with a pungent, irritating odor.[2][3][9]
| Property | Value | Reference |
| CAS Number | 108-23-6 | [7] |
| Molecular Formula | C4H7ClO2 | [6] |
| Molecular Weight | 122.55 g/mol | [1][7] |
| Appearance | Colorless liquid with a pungent odor | [4][9] |
| Boiling Point | 103-105 °C | [6] |
| Melting Point | -80 °C | [6] |
| Flash Point | 15.6 °C (Closed Cup) | [6][12] |
| Density | 1.074 g/cm³ at 20 °C | [6] |
| Vapor Pressure | 36 x 10² Pa at 20 °C | [6] |
| Solubility | Insoluble in water; decomposes in water.[2][9] Soluble in common organic solvents like ether and benzene.[6][10] | |
| Auto-ignition Temperature | 535 °C | [6] |
| Flammability Limits | Lower: 4 vol.% / Upper: 15 vol.% | [6] |
Hierarchy of Controls
To mitigate the significant risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures.
Caption: Hierarchy of safety controls for managing risks.
Safe Handling and Storage
Proper handling and storage are paramount to prevent exposure and hazardous reactions.
Handling:
-
Always handle this compound within a certified chemical fume hood or glove box to control vapor exposure.[5][14]
-
Ensure all equipment is grounded and bonded to prevent static discharge.[5][14]
-
Use only non-sparking tools and explosion-proof equipment.[5][14]
-
Prohibit all sources of ignition, such as open flames and smoking, in handling and storage areas.[5][7]
-
Avoid contact with skin, eyes, and clothing.[6] Wash hands and any exposed skin thoroughly after handling.[5][15]
-
Do not eat, drink, or smoke in areas where the chemical is used.[15]
Storage:
-
Store in a cool, dry, well-ventilated, and fireproof area.[5][7][16]
-
CRITICAL: Do not store in a standard refrigerator, as explosions have been documented.[2][5][16] Storage must be in a designated, explosion-proof, temperature-controlled unit.
-
Keep containers tightly closed and protected from moisture, heat, and direct sunlight.[5][6]
-
Store separately from incompatible materials such as water, acids, alkalis, metals (especially iron), amines, alcohols, and oxidizing agents.[6][7][12]
Experimental Workflow: Safe Laboratory Use
The following diagram outlines a generalized workflow for using this compound in a laboratory reaction, emphasizing critical safety checkpoints.
Caption: A typical safe workflow for laboratory reactions.
Personal Protective Equipment (PPE)
Workplace controls are superior to PPE; however, appropriate PPE is mandatory when handling this compound.[5]
-
Respiratory Protection: For potential overexposure, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[5] For lower-level protection, respirator cartridges rated for organic vapors and acid gases (e.g., ABEK type) may be used, subject to a formal risk assessment.[6][17]
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6][18][13]
-
Hand Protection: Handle with chemically resistant gloves (e.g., butyl rubber, Viton). Gloves must be inspected before use and disposed of properly after contamination.[6][17]
-
Body Protection: Wear flame-retardant, antistatic protective clothing or a chemical-resistant suit and boots to prevent skin contact.[5][6][13] An emergency shower and eyewash station must be immediately accessible.[15]
First Aid Measures
Immediate action is crucial in the event of exposure. Effects such as pulmonary edema can be delayed.[2][8]
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move victim to fresh air immediately.[2] If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[4] Keep the person in a half-upright position and at rest.[7] Seek immediate medical attention, as delayed pulmonary edema is a risk.[2][4] | |
| Skin Contact | Immediately remove all contaminated clothing.[15] Promptly flush the affected skin with large amounts of water, followed by soap and water washing.[4][15] Seek immediate medical attention.[7] | |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[15] | |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[17] If the person is conscious, give small amounts of water to drink (no more than 1 cup for an adult).[4] Seek immediate medical attention.[7][17] |
Spill, Leak, and Disposal Procedures
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[5][15]
-
Ensure adequate ventilation.[11]
-
Wear a full chemical protection suit with a self-contained breathing apparatus (SCBA).[18][11]
-
Contain the spill. Do NOT use water.[11]
-
Cover the spill with a dry, inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[5][11][15]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal.[11]
-
Ventilate and wash the spill area after cleanup is complete.[5][15]
Waste Disposal:
-
Dispose of waste material through a licensed professional waste disposal company.[17]
-
The preferred method of disposal is chemical incineration in a facility equipped with an afterburner and scrubber.[17]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[17] Do not let the product enter drains.[6]
References
- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound|Research Reagent & Intermediate [benchchem.com]
- 4. kansashealthsystem.com [kansashealthsystem.com]
- 5. nj.gov [nj.gov]
- 6. valsynthese.ch [valsynthese.ch]
- 7. This compound [training.itcilo.org]
- 8. nationalacademies.org [nationalacademies.org]
- 9. This compound | 108-23-6 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. framochem.com [framochem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. innospk.com [innospk.com]
- 17. capotchem.cn [capotchem.cn]
- 18. ICSC 0287 - this compound [inchem.org]
Isopropyl Chloroformate Decomposition: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the decomposition of isopropyl chloroformate, a crucial reagent in pharmaceutical and agrochemical synthesis. The following document, intended for researchers, scientists, and drug development professionals, details the primary decomposition pathways, products, and the experimental methodologies used to characterize these processes.
Introduction
This compound (IPCF) is a highly reactive chemical intermediate valued for its role in organic synthesis. However, its utility is intrinsically linked to its instability. Understanding the decomposition of IPCF is paramount for ensuring safety, optimizing reaction conditions, and minimizing the formation of unwanted byproducts. This guide summarizes the key decomposition routes—hydrolysis, thermal degradation, and photolysis—providing quantitative data and detailed experimental protocols for their investigation.
Decomposition Pathways and Products
This compound undergoes decomposition through several pathways, each influenced by specific environmental conditions. The principal routes are hydrolysis and thermal decomposition.
Hydrolysis
In the presence of water, this compound hydrolyzes to form isopropyl alcohol, carbon dioxide, and hydrochloric acid.[1] This reaction is notably catalyzed by bases, while acid catalysis is not observed.[1] The solvolysis of this compound in various solvents reveals a mechanistic duality. In nucleophilic solvents, an association-dissociation (addition-elimination) mechanism is operative.[2] Conversely, in highly ionizing solvents, a dominant solvolysis-decomposition mechanism with the loss of carbon dioxide is observed.[2]
The rate of hydrolysis is significantly influenced by temperature. The experimentally determined first-order rate constants for the hydrolysis of this compound in distilled water are presented in Table 1.
| Temperature (°C) | Rate Constant (s⁻¹) | Half-life (minutes) |
| 12.5 | 3.54 x 10⁻⁴ | 32.6 |
| 24.5 | 20.5 x 10⁻⁴ | 5.6 |
| Table 1: Hydrolysis Rate of this compound in Water [1] |
Thermal Decomposition
When heated, this compound decomposes to yield propene, hydrogen chloride, and carbon dioxide.[2] Theoretical studies suggest that this unimolecular gas-phase elimination proceeds through a six-membered cyclic transition state. The presence of certain metals or their salts, particularly iron, can catalyze this thermal decomposition.[3] It is critical to note that heating this compound can also produce toxic and corrosive fumes, including phosgene.[4][5]
The thermal decomposition in the liquid phase is thought to proceed via an ion-pair mechanism, which can lead to the formation of rearranged alkyl halides.[4]
Photolytic Decomposition
In the atmosphere, this compound is expected to degrade by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this vapor-phase reaction is approximately 5 days.[1]
Quantitative Analysis of Decomposition
The decomposition of this compound can be monitored and quantified using various analytical techniques. The formation of hydrochloric acid during hydrolysis is a key indicator and can be measured over time to determine reaction kinetics.
A study on the solvolysis of this compound in various solvents at 40.0 °C quantified the extent of acid formation, which is indicative of the decomposition pathway. The results, presented in Table 2, show the percentage of the theoretical infinity titer, representing the completion of the reaction leading to acid formation. Deficiencies in the acid production suggest the concurrent formation of isopropyl chloride.[6]
| Solvent | % of Theoretical Infinity Titer |
| 100% Methanol | 97 ± 1 |
| 90% Methanol | 95 ± 2 |
| 80% Methanol | 92 ± 2 |
| 70% Methanol | 90 ± 3 |
| 60% Methanol | 87 ± 5 |
| 100% Ethanol | 97 ± 1 |
| 90% Ethanol | 94 ± 2 |
| 80% Ethanol | 92 ± 2 |
| 70% Ethanol | 90 ± 3 |
| 60% Ethanol | 88 ± 4 |
| 50% Ethanol | 87 ± 5 |
| Table 2: Percentage of Theoretical Acid Formation in Various Solvents at 40.0 °C [6] |
Experimental Protocols
Protocol for Studying Solvolysis Kinetics
This protocol is based on the methodology described in studies of this compound solvolysis.[6]
Objective: To determine the first-order rate coefficient of this compound solvolysis in a given solvent.
Materials:
-
This compound (as a 1.0 M solution in toluene is often used for stability)[7]
-
Purified solvent of choice
-
Standardized sodium hydroxide solution (for titration)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Reaction vessel (e.g., a flask with a stopper)
-
Pipettes and burette
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a concentration of approximately 0.005 M in the reaction vessel.[1]
-
Place the reaction vessel in a constant temperature bath set to the desired temperature.
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot, for example, by adding it to a known volume of a suitable solvent.
-
Titrate the liberated hydrochloric acid in the aliquot with a standardized sodium hydroxide solution using an appropriate indicator.
-
The infinity titer (the concentration of acid at the completion of the reaction) can be estimated using a modified Guggenheim treatment or by allowing the reaction to proceed for at least 10 half-lives.[7]
-
Calculate the first-order rate coefficient (k) from the titration data using the integrated rate law for a first-order reaction: ln([A]t/[A]0) = -kt.
GC-MS Analysis of Decomposition Products
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying the volatile products of this compound decomposition.
Objective: To identify and quantify the products of thermal or hydrolytic decomposition.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5MS)
Sample Preparation:
-
For Hydrolysis: Neutralize the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate if necessary.
-
For Thermal Decomposition (Gas Phase): Collect the gaseous products in a gas-tight syringe or a suitable trap for injection into the GC-MS.
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: m/z 35-300
Data Analysis:
-
Identify the decomposition products by comparing their mass spectra with reference libraries (e.g., NIST).
-
Quantify the products by using internal or external standards.
Reaction Mechanisms and Visualizations
The decomposition of this compound proceeds through distinct mechanistic pathways, which can be visualized to aid in their understanding.
Figure 1: Competing Mechanisms in the Solvolysis of this compound.
Figure 2: Gas-Phase Thermal Decomposition of this compound.
References
- 1. Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - analysis - Analytice [analytice.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Bifurcated Pathway: A Technical Guide to the Solvolysis-Decomposition Mechanism of Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Isopropyl chloroformate (IPC) is a reactive chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its reactivity, which is governed by a nuanced and solvent-dependent solvolysis-decomposition mechanism. This technical guide provides an in-depth analysis of the competing reaction pathways, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.
The Dualistic Nature of this compound Solvolysis
The solvolysis of this compound is characterized by a fascinating duality, proceeding through two primary competing mechanisms: an association-dissociation (addition-elimination) pathway and a solvolysis-decomposition (ionization) pathway . The predominance of one mechanism over the other is critically influenced by the solvent's properties, specifically its nucleophilicity and ionizing power.[1][2][3]
-
In highly nucleophilic solvents , such as pure alcohols and aqueous solutions, the reaction tends to follow a bimolecular association-dissociation mechanism.[1][2]
-
In solvents with high ionizing power and low nucleophilicity , particularly fluoroalcohols, a unimolecular solvolysis-decomposition mechanism with the loss of carbon dioxide becomes dominant.[1][2][4]
This mechanistic shift is a key consideration in synthetic route design and optimization, as it dictates product distribution and reaction kinetics.
Mechanistic Pathways Visualized
To elucidate the distinct steps involved in each pathway, the following diagrams, rendered using the DOT language, illustrate the molecular transformations.
Caption: Competing mechanisms for this compound solvolysis.
Quantitative Analysis of Solvolysis Rates
The influence of the solvent on the reaction mechanism is quantitatively assessed using the Grunwald-Winstein equations. The specific rates of solvolysis (k) have been determined in a wide array of solvents at 25.0 °C and 40.0 °C.
Table 1: Specific Rates of Solvolysis of this compound at 25.0 °C
| Solvent | % (v/v) | k x 10^5 (s^-1) |
| Methanol | 100 | 9.77 |
| Ethanol | 100 | 3.24 |
| Water | 100 | 117 |
| TFE | 100 | 1.83 |
| 97% HFIP | - | 11.1 |
| 90% HFIP | - | 26.3 |
| 50% HFIP | - | 261 |
| Formic Acid | 99 | 13,300 |
TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol. Data extracted from literature.[1][2]
Table 2: Product Distribution in Various Solvents
| Solvent | Temperature (°C) | Isopropyl Chloride Formation (%) |
| Water | 25.0 | 2 |
| Methanol (100%) | 40.0 | 3 |
| Ethanol (100%) | 40.0 | 13 |
| TFE (97%) | 40.0 | 33 |
Data indicates the percentage of the reaction proceeding via decomposition to form isopropyl chloride.[1][2]
The kinetic solvent isotope effect (KSIE), kH₂O/kD₂O, for the hydrolysis of this compound at 25.0 °C is 1.25, which provides further insight into the transition state of the reaction.[3]
Experimental Protocols
The determination of solvolysis rates and product distributions involves precise and controlled experimental procedures.
Kinetic Measurements
A common method for determining the specific rates of solvolysis is through conductometric or titrimetric analysis.
Caption: A generalized experimental workflow for kinetic studies.
Methodology:
-
Solvent Preparation: Solvents are purified using standard procedures. Binary solvent mixtures are prepared by volume.
-
Reaction Setup: A reaction vessel containing the solvent is placed in a thermostatted bath to maintain a constant temperature (e.g., ± 0.05 °C).
-
Initiation: A solution of this compound in a suitable solvent (e.g., acetone) is injected into the reaction vessel to initiate the solvolysis. The initial concentration of the substrate is typically in the range of 0.005 M.[5]
-
Monitoring: The progress of the reaction is followed by measuring the change in conductivity of the solution over time due to the formation of hydrochloric acid. Alternatively, aliquots can be withdrawn at specific time intervals and the liberated acid titrated with a standardized base.
-
Data Analysis: The first-order rate constants (k) are calculated from the change in conductivity or titer over time, often using a modified Guggenheim method.[5]
Product Analysis
The distribution of solvolysis and decomposition products can be determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Methodology:
-
Reaction: The solvolysis reaction is allowed to proceed to completion in the solvent of interest.
-
Extraction: The products are extracted from the reaction mixture using a suitable organic solvent.
-
Analysis: The extract is analyzed by GC or NMR to identify and quantify the solvolysis product (e.g., isopropyl ethyl ether in ethanol) and the decomposition product (isopropyl chloride).
Decomposition and Safety Considerations
This compound is a corrosive and highly flammable liquid.[6][7] Upon heating or in the presence of water, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[6][7][8] Hydrolysis yields isopropyl alcohol and hydrochloric acid.[6][7] These properties necessitate handling in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The solvolysis of this compound is a prime example of how solvent properties can dictate reaction mechanisms. A thorough understanding of the competing association-dissociation and solvolysis-decomposition pathways is essential for chemists and researchers to predict and control the outcomes of reactions involving this versatile reagent. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and application in the development of novel pharmaceuticals and other chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Research Reagent & Intermediate [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kansashealthsystem.com [kansashealthsystem.com]
- 7. This compound | 108-23-6 [chemicalbook.com]
- 8. This compound [training.itcilo.org]
The Dichotomous Reaction Pathway of Isopropyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl chloroformate (IPC) is a reactive chemical intermediate pivotal in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reaction mechanism, which is highly sensitive to the surrounding solvent environment. This technical guide provides an in-depth analysis of the association-dissociation reaction pathway of this compound, contrasted with its competing unimolecular ionization pathway. By summarizing key kinetic data, detailing experimental methodologies, and visualizing the reaction mechanisms, this document serves as a comprehensive resource for professionals leveraging IPC in their research and development endeavors.
Introduction
The reactivity of chloroformates, including this compound, is characterized by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The subsequent reaction pathway, however, is not singular. Depending on the nucleophilicity and ionizing power of the solvent, this compound can undergo solvolysis through two distinct mechanisms: a bimolecular association-dissociation (also referred to as addition-elimination) pathway or a unimolecular ionization (S_N1-type) pathway.[1][2][3][4] Understanding the delicate balance between these pathways is crucial for controlling reaction outcomes, optimizing yields, and minimizing byproduct formation.
The Dual Reaction Pathways
The solvolysis of this compound is a classic example of a substrate exhibiting mechanistic duality based on solvent properties.
Association-Dissociation (Addition-Elimination) Pathway
In solvents with high nucleophilicity and low ionizing power, such as pure alcohols (e.g., methanol and ethanol), the reaction proceeds via a bimolecular association-dissociation mechanism.[1][3] This pathway involves the initial rate-determining association of a solvent molecule (the nucleophile) with the carbonyl carbon to form a transient tetrahedral intermediate. This is followed by the dissociation of the leaving group (chloride ion) to yield the final product.
-
Step 1: Association (Addition). A solvent molecule attacks the electrophilic carbonyl carbon.
-
Step 2: Dissociation (Elimination). The chloride ion is expelled, and the carbonyl double bond is reformed.
This mechanism is favored in environments where the nucleophile is strong enough to initiate the attack, but the solvent lacks the ability to sufficiently stabilize the formation of a carbocation intermediate.
Ionization (S_N1) Pathway
Conversely, in solvents with high ionizing power and low nucleophilicity, such as aqueous mixtures, formic acid, and fluoroalcohols, an ionization mechanism predominates.[1][2][3] This unimolecular pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate, which is then rapidly captured by the solvent. In some highly ionizing solvents, this can be accompanied by a fragmentation-ionization with the loss of carbon dioxide.[3][5]
Quantitative Kinetic Data
The solvent-dependent mechanism of this compound solvolysis has been extensively studied using the Grunwald-Winstein equation, which correlates the specific rates of solvolysis (k) with the solvent nucleophilicity (N_T) and ionizing power (Y_Cl). The following tables summarize the specific rates of solvolysis for this compound in various solvents at 25.0 °C and 40.0 °C.
Table 1: Specific Rates of Solvolysis (k) of this compound at 25.0 °C and 40.0 °C in Various Solvents.
| Solvent | k x 10^5 (s^-1) at 25.0 °C | k x 10^5 (s^-1) at 40.0 °C |
| 100% EtOH | 1.04 | 4.10 |
| 90% EtOH | 4.33 | 14.8 |
| 80% EtOH | 8.81 | 28.5 |
| 100% MeOH | 4.10 | 15.0 |
| 90% MeOH | 10.1 | 32.5 |
| 80% MeOH | 19.5 | 58.9 |
| 50% Acetone | 11.2 | - |
| 100% H₂O | 35.4 | 104 |
| 99% HCOOH | 2470 | - |
| 97% TFE | 2.51 | 14.2 |
| 97% HFIP | 178 | 1040 |
| 90% HFIP | 288 | 1580 |
Data compiled from studies by Kevill, D. N., and D'Souza, M. J.[1][3]
Experimental Protocols
The kinetic data presented above are typically acquired through meticulous experimental procedures. Below is a generalized protocol for determining the rate of solvolysis of this compound.
Materials and Reagents
-
This compound (≥98% purity)
-
High-purity solvents (as listed in Table 1)
-
Titrimetric equipment (e.g., automatic burette) or a spectrophotometer
-
Standardized base solution (e.g., NaOH) for titration
-
Indicator solution (e.g., phenolphthalein) or a pH meter
-
Constant temperature bath
Kinetic Measurement Protocol
-
Solvent Preparation: Prepare the required binary solvent mixtures by volume or weight. Ensure all solvents are anhydrous where specified.
-
Temperature Control: Equilibrate the solvent in a reaction vessel within a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Reaction Initiation: A small, precisely measured amount of this compound is added to the thermally equilibrated solvent to achieve a desired initial concentration (typically in the range of 10⁻⁴ to 10⁻³ M). The solution is rapidly mixed.
-
Monitoring the Reaction: The progress of the reaction, which produces hydrochloric acid, can be followed by two primary methods:
-
Titrimetry: Aliquots of the reaction mixture are withdrawn at specific time intervals, quenched (e.g., by adding to a cold, immiscible solvent), and the liberated HCl is titrated with a standardized base.
-
Conductivity: The increase in the conductivity of the solution due to the formation of ionic products can be monitored over time using a conductometer.
-
-
Data Analysis: The first-order rate constant, k, is determined by plotting the natural logarithm of the remaining reactant concentration (or a proportional quantity) versus time. The slope of this line is equal to -k.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the competing reaction pathways of this compound.
Association-Dissociation Pathway
Caption: Bimolecular association-dissociation pathway of this compound.
Ionization Pathway
Caption: Unimolecular ionization pathway of this compound.
Conclusion
The reaction pathway of this compound is a nuanced process governed by the characteristics of the solvent. In highly nucleophilic media, the bimolecular association-dissociation mechanism is favored. In contrast, highly ionizing solvents promote a unimolecular ionization pathway. This solvent-dependent mechanistic shift is a critical consideration for chemists and engineers in the pharmaceutical and chemical industries. A thorough understanding of these competing pathways, supported by quantitative kinetic data and clear mechanistic models, enables the precise control of reactions involving this compound, leading to improved efficiency and product selectivity in synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the nucleophilic solvation effects in isopropyl chlorothioformate solvolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl Chloroformate: A Comprehensive Technical Guide to its Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl chloroformate, a key reagent in organic synthesis, is widely utilized in the pharmaceutical and agrochemical industries. This document provides an in-depth technical guide to this compound, covering its various synonyms and alternative names, detailed physical and chemical properties, and comprehensive experimental protocols for its principal applications. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Nomenclature and Identification
This compound is known by a variety of names in chemical literature and commerce. A clear understanding of these synonyms is crucial for accurate identification and information retrieval.
| Identifier Type | Identifier |
| IUPAC Name | propan-2-yl carbonochloridate[1][2][3] |
| CAS Number | 108-23-6[1][2][4][5] |
| EC Number | 203-563-2[1] |
| UN Number | 2407[1][2] |
A comprehensive list of synonyms and alternative names is provided below:
-
IPCF[4]
-
ISOPROPYL CHLOROMATE[4]
-
Isopropyl chloroform[4]
-
1-PROPYLCHLOROFORMATE[4]
-
2-Methylchloroformate[4]
-
Tenofovir Impurity 95[4]
-
Isopropylchlorcarbonat[4]
-
sopropyl chloroformate[4]
-
Isopropylester kyseliny chlormravenci [Czech][1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for safe handling, reaction planning, and process design.
| Property | Value | Reference |
| Molecular Formula | C4H7ClO2 | [1][2][4] |
| Molecular Weight | 122.55 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][4][5][10] |
| Odor | Pungent, irritating | [1][4][10] |
| Boiling Point | 105 °C | [4] |
| Density | 0.892 g/mL at 25 °C | [4] |
| Flash Point | 43 °F (6 °C) | [4] |
| Refractive Index | n20/D 1.485 | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (slightly), toluene. Insoluble in water. | [4][5] |
| Stability | Moisture sensitive; decomposes in water to form isopropyl alcohol, HCl, and CO2. | [4][9] |
Experimental Protocols
This compound is a versatile reagent primarily used for the introduction of the isopropoxycarbonyl (i-PrOC) protecting group and for the activation of carboxylic acids. Detailed experimental protocols for its key applications are provided below.
Synthesis of Carbamates
This compound readily reacts with primary and secondary amines to form carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals.
Protocol: Synthesis of Isopropyl Acetyl(phenyl)carbamate [1]
-
Reaction Setup: A 1000-mL, 3-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, a thermometer, and a 250-mL graduated pressure-equalizing addition funnel fitted with a rubber septum and an argon inlet.
-
Initial Cooling: The flask is charged with this compound (252 mL, 252 mmol, 1.09 equiv) and cooled to 0–5 °C using an ice-water bath.
-
Addition of Aniline: Aniline (21.2 mL, 232 mmol) is added over a period of 30 minutes via the addition funnel.
-
Addition of Base: The resulting suspension is vigorously stirred while triethylamine (35 mL, 252 mmol, 1.09 equiv) is added dropwise via the addition funnel over 30 minutes.
-
Reaction: The suspension is stirred vigorously and allowed to warm to room temperature using a water bath; stirring is continued for 1 hour.
-
Work-up: The suspension is poured into a 1000-mL separatory funnel containing ethyl acetate (300 mL) and 1 N HCl (200 mL). The aqueous phase is separated and extracted with ethyl acetate (2 x 50 mL).
-
Purification: The combined organic layers are washed with 1 N HCl (2 x 100 mL), water (100 mL), and saturated NaCl solution (100 mL), dried over MgSO4, filtered, and concentrated by rotary evaporation. The resulting solid is dried under vacuum to afford the product.
N-Protection of Amino Acids for Peptide Synthesis
This compound is used to introduce the isopropoxycarbonyl (i-PrOC) protecting group onto the N-terminus of amino acids, a critical step in peptide synthesis. It is also used to generate mixed anhydrides for peptide coupling, which has been shown to result in lower racemization compared to other chloroformates.[11]
Protocol: General N-Protection of an Amino Acid
This is a generalized protocol based on the principles of Schotten-Baumann reactions.[12]
-
Dissolution: The amino acid is dissolved in a 2 M sodium hydroxide (NaOH) solution.
-
Cooling: The solution is cooled in an ice bath to 0-5 °C.
-
Addition of Reagent: this compound is added dropwise to the vigorously stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained in the alkaline range by the concurrent addition of 2 M NaOH.
-
Reaction: The mixture is stirred for 1-2 hours at room temperature.
-
Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted chloroformate.
-
Acidification: The aqueous layer is acidified to a low pH (typically pH 2-3) with a suitable acid (e.g., HCl) to precipitate the N-protected amino acid.
-
Isolation: The product is collected by filtration, washed with cold water, and dried.
Derivatization of Amines for GC-MS Analysis
This compound is an effective derivatizing agent for amines, converting them into more volatile and thermally stable carbamates suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[4]
Protocol: Derivatization of Amines in an Aqueous Sample [2][9]
-
Sample Preparation: To 1 mL of the aqueous sample containing the amines, add a suitable internal standard.
-
pH Adjustment: Adjust the pH of the sample to alkaline conditions (e.g., pH 10) using a suitable base.
-
Derivatization: Add a solution of this compound in a water-immiscible solvent (e.g., toluene). The reaction is typically rapid and can be performed at room temperature.
-
Extraction: Vigorously mix the two phases to ensure complete derivatization and extraction of the carbamate derivatives into the organic layer.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Analysis: The organic layer containing the derivatized amines is collected and can be directly injected into the GC-MS for analysis.
Visualizing Chemical Processes
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Figure 1: A logical diagram illustrating the relationship between the primary name and its key identifiers and common synonyms.
Figure 2: A flowchart outlining the key steps in a typical experimental workflow for the synthesis of carbamates using this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a colorless, volatile, and flammable liquid with a pungent, irritating odor.[1][4][10] It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[9][10] Inhalation can lead to pulmonary edema.[9][10] It is also moisture-sensitive and reacts with water to produce corrosive hydrogen chloride gas.[4][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is an indispensable reagent in modern organic synthesis, particularly in the fields of drug discovery and development. A thorough understanding of its nomenclature, physicochemical properties, and reaction protocols is essential for its safe and effective use. This technical guide provides a consolidated resource of this critical information to aid researchers and scientists in their synthetic endeavors.
References
- 1. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. research.usf.edu [research.usf.edu]
- 7. Preparation method for synthesizing this compound through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 8. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 9. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Isopropyl Chloroformate in Carbamate Synthesis for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isopropyl chloroformate with primary amines to form isopropyl carbamates is a fundamental and widely utilized transformation in organic synthesis, particularly within the pharmaceutical industry. This reaction, often conducted under Schotten-Baumann conditions, provides a reliable method for the introduction of the isopropoxycarbonyl (iPrOC(O)-) group. This moiety serves as a versatile protecting group for amines, a stable linker, and a key structural component in a variety of biologically active molecules, including therapeutic drugs. The carbamate linkage can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable tool in drug design and development.[1][2]
This document provides detailed application notes on the significance of this reaction in medicinal chemistry and comprehensive experimental protocols for its successful implementation in a laboratory setting.
Applications in Drug Development
The formation of carbamates from primary amines and this compound is a key step in the synthesis of numerous pharmaceutical agents. The resulting carbamate functionality is present in a wide array of drugs, where it can serve several purposes:
-
Amine Protection: The isopropoxycarbonyl group is an effective protecting group for primary amines, preventing them from undergoing unwanted reactions during multi-step syntheses.[3] Its stability under various conditions and well-defined deprotection methods make it a valuable tool in complex molecule synthesis.
-
Bioisosteric Replacement: The carbamate group can act as a bioisostere for amide bonds. This substitution can enhance metabolic stability by reducing susceptibility to enzymatic hydrolysis, a common issue with peptide-based drugs.[2]
-
Modulation of Pharmacokinetic Properties: The introduction of a carbamate can alter a drug's solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Direct Pharmacological Activity: The carbamate moiety itself can be crucial for the pharmacological activity of a drug by participating in key binding interactions with biological targets.
A notable example of the application of this chemistry is in the synthesis of precursors for antidepressants. For instance, Isopropyl N-methyl-N-(3-isopropoxycarbonyloxy-3-phenyl) propyl carbamate, a precursor in the synthesis of fluoxetine-related compounds, was prepared in a 95% yield using this compound.[4]
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the chloride leaving group. The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is typically added to the reaction mixture to neutralize the HCl as it is formed, driving the reaction to completion.[5] Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium hydroxide or sodium bicarbonate.[4]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the formation of carbamates from chloroformates and various primary amines. While specific data for this compound with a wide range of amines is not always available in a single source, the data presented from analogous chloroformates provides a strong predictive framework for expected outcomes.
| Primary Amine | Chloroformate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | This compound | Triethylamine | Toluene | 0-5 | 98 | [6] |
| Aniline | This compound | Sodium Hydroxide | Water | <15 | High | [7] |
| Methylamine | Ethyl Chloroformate | Sodium Hydroxide | Ether/Water | <5 | 88-90 | |
| 3-Dimethylamino-1-phenyl-1-propanol | Ethyl Chloroformate | Sodium Bicarbonate | Toluene | Reflux | High | [4] |
| N-methyl-3-phenylpropylamine | This compound | Not Specified | Not Specified | Not Specified | 95 | [4] |
| Benzylamine | Generic Chloroformate | Triethylamine | Dichloromethane | Room Temp. | High | [8] |
| Amino Acid Ester | Isobutyl Chloroformate | N-Methylmorpholine | Chloroform | Room Temp. | 97 | [9] |
Mandatory Visualization
Below are diagrams illustrating the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of carbamate formation.
Caption: General experimental workflow for carbamate synthesis.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific primary amine and scale of the reaction.
Protocol 1: General Procedure for the Synthesis of Isopropyl Carbamates using Triethylamine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05-1.1 equiv)
-
Triethylamine (1.1-1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 equiv) and the anhydrous solvent.
-
Add triethylamine (1.1-1.2 equiv) to the solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add this compound (1.05-1.1 equiv) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of Isopropyl N-phenylcarbamate
This protocol is adapted from a literature procedure with a high reported yield.[6]
Materials:
-
Aniline (21.2 mL, 232 mmol)
-
This compound (1.0 M solution in toluene, 252 mL, 252 mmol, 1.09 equiv)
-
Triethylamine (35 mL, 252 mmol, 1.09 equiv)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Water
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Charge a 1000-mL, 3-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel with this compound (1.0 M solution in toluene, 252 mL, 252 mmol).
-
Cool the flask to 0–5 °C using an ice–water bath.
-
Add aniline (21.2 mL, 232 mmol) via the addition funnel over a period of 30 minutes.
-
With vigorous stirring, add triethylamine (35 mL, 252 mmol) dropwise via the addition funnel over 30 minutes.
-
Allow the resulting suspension to warm to room temperature and continue stirring for 1 hour.
-
Pour the suspension into a 1000-mL separatory funnel containing ethyl acetate (300 mL) and 1 N HCl (200 mL).
-
Separate the aqueous phase and extract it with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with 1 N HCl (2 x 100 mL), water (100 mL), and saturated NaCl solution (100 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate by rotary evaporation to afford the product as a white solid (Yield: ~98%). The product can be used without further purification or recrystallized if necessary.[6]
Safety Precautions
-
This compound is a corrosive, flammable, and toxic liquid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
The reaction is exothermic and generates HCl gas. The addition of this compound should be done slowly and with cooling to control the reaction temperature.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Protecting Functional Groups with Isopropyl Chloroformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of isopropyl chloroformate as a protecting group for amines, alcohols, and phenols. This compound is a versatile and cost-effective reagent for introducing the isopropoxycarbonyl (iPrOC) protecting group, which offers stability under various conditions and can be selectively removed.
Introduction
In multi-step organic synthesis, the temporary protection of reactive functional groups is a crucial strategy to prevent unwanted side reactions.[1] this compound serves as an effective reagent for the protection of nucleophilic groups such as amines, alcohols, and phenols, by converting them into their corresponding isopropyl carbamates, carbonates, and esters.[2] The resulting isopropoxycarbonyl (iPrOC) group is stable to a range of reaction conditions but can be readily cleaved when desired, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and peptides.[2][3]
Key Advantages of the Isopropoxycarbonyl (iPrOC) Protecting Group:
-
Cost-effective: this compound is an inexpensive and readily available reagent.
-
Ease of Formation: Protection reactions are generally high-yielding and proceed under mild conditions.
-
Stability: The iPrOC group is stable to various non-acidic reagents and reaction conditions.
-
Selective Deprotection: The group can be selectively removed, often under Lewis acidic conditions, leaving other protecting groups intact.[4]
Safety Precautions
This compound is a corrosive, flammable, and toxic liquid.[5] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Protection of Functional Groups
The reaction of this compound with amines, alcohols, or phenols typically proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic atom (nitrogen or oxygen) attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and formation of the protected compound. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
Protection of Amines (Formation of Isopropyl Carbamates)
The protection of primary and secondary amines with this compound affords stable isopropyl carbamates.
General Experimental Protocol:
-
Dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).
-
Add a base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Quantitative Data for Amine Protection:
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| N-methyl-3,5-dimethyl-4-propionylaniline | Potassium hydroxide/TBAB | Tetrahydrofuran | 12 | Room Temp. | 93.8[6] |
| (S)-3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-amine | Not Specified | Not Specified | Not Specified | Not Specified | 98.4[7] |
Protection of Alcohols and Phenols (Formation of Isopropyl Carbonates)
Alcohols and phenols can be protected as isopropyl carbonates under similar conditions to amines.
General Experimental Protocol:
-
Dissolve the alcohol or phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (1.1 - 1.5 eq.), such as triethylamine or pyridine.
-
Cool the reaction mixture to 0 °C.
-
Slowly add this compound (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), as monitored by TLC.
-
Work up the reaction as described for the protection of amines.
-
Purify the product by column chromatography or distillation.
Quantitative Data for Alcohol/Phenol Protection:
Specific quantitative data for the protection of a wide range of alcohols and phenols with this compound is not extensively tabulated in the literature. However, the reaction is generally high-yielding. For example, the formation of this compound itself from isopropanol and phosgene can proceed with yields of up to 96%.[4]
Deprotection of the Isopropoxycarbonyl (iPrOC) Group
A key advantage of the iPrOC group is its selective cleavage under Lewis acidic conditions, most notably with aluminum chloride (AlCl₃) in nitromethane.[4] This method is effective for the deprotection of isopropyl carbamates, carbonates, and esters.
Mechanism of Lewis Acid-Catalyzed Deprotection
The deprotection mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the carbamate or carbonate. This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a stable isopropyl cation and the release of the unprotected amine or alcohol after workup.
General Experimental Protocol for Deprotection
-
Dissolve the iPrOC-protected compound (1.0 eq.) in nitromethane.
-
Cool the solution to the desired temperature (typically between 0 °C and room temperature).
-
Add aluminum chloride (AlCl₃) (typically 2-4 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the deprotected product.
-
Further purification can be performed by chromatography or recrystallization if needed.
Quantitative Data for Deprotection of Isopropyl Carbamates and Carbonates:
| Protected Substrate | Temperature (°C) | Time (h) | Yield (%) |
| Isopropyl N-phenylcarbamate | 0 | 1 | 95[4] |
| Isopropyl N-benzylcarbamate | 0 | 1 | 92[4] |
| Isopropyl N-(p-tolyl)carbamate | 0 | 1.5 | 94[4] |
| Isopropyl N-(p-methoxyphenyl)carbamate | 0 | 2 | 90[4] |
| Diisopropyl N,N'-hexamethylenedicarbamate | 25 | 3 | 88[4] |
| Isopropyl phenyl carbonate | 25 | 1 | 93[4] |
| Isopropyl p-tolyl carbonate | 25 | 1 | 91[4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the protection of functional groups with this compound and subsequent deprotection.
Caption: Simplified reaction mechanism for the protection of an amine with this compound.
Caption: Simplified mechanism for the Lewis acid-catalyzed deprotection of an isopropyl carbamate.
Conclusion
This compound is a valuable reagent for the protection of amines, alcohols, and phenols. The resulting isopropoxycarbonyl group offers a good balance of stability and facile, selective cleavage. The protocols and data presented herein provide a guide for the application of this protecting group strategy in organic synthesis, aiding researchers and professionals in the development of complex molecules.
References
- 1. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Amino Acids Using Isopropyl Chloroformate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, the direct analysis of amino acids by GC-MS is hindered by their low volatility and thermal instability due to the presence of polar carboxyl and amino functional groups. To overcome these limitations, a derivatization step is necessary to convert the non-volatile amino acids into thermally stable and volatile derivatives.
This document provides detailed application notes and protocols for the derivatization of amino acids using isopropyl chloroformate (IPCF). This method offers a rapid and efficient one-step derivatization of both the amino and carboxyl groups of amino acids directly in an aqueous medium. The resulting N-isopropoxycarbonyl amino acid isopropyl esters are amenable to GC-MS analysis, providing excellent chromatographic separation and sensitive detection. This technique is particularly valuable in various research fields, including clinical diagnostics, drug development, and metabolomics, where accurate and reliable quantification of amino acids is crucial. While specific data for this compound is limited in publicly available literature, the principles and procedures are analogous to those for other short-chain alkyl chloroformates like propyl and isobutyl chloroformate.
Reaction Mechanism
The derivatization of amino acids with this compound in the presence of an alcohol (isopropanol) and a base (e.g., pyridine) proceeds in a two-step, one-pot reaction.
-
N-Acylation: The amino group of the amino acid reacts with this compound to form an N-isopropoxycarbonyl derivative.
-
Esterification: The carboxyl group of the amino acid is esterified with isopropanol. A proposed mechanism suggests the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with the alcohol to form the ester.[1][2]
This simultaneous derivatization of both functional groups significantly increases the volatility and thermal stability of the amino acids, making them suitable for GC-MS analysis.
Experimental Protocols
This section provides a detailed protocol for the derivatization of amino acids in a standard solution and in a biological matrix (e.g., plasma).
Reagents and Materials
-
Amino acid standard mixture (e.g., 1 mg/mL of each amino acid in 0.1 M HCl)
-
This compound (IPCF)
-
Isopropanol, anhydrous
-
Pyridine, anhydrous
-
Chloroform or other suitable extraction solvent (e.g., isooctane)
-
Sodium sulfate, anhydrous
-
Internal Standard (e.g., Norvaline or a stable isotope-labeled amino acid)
-
Sample vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Protocol for Standard Solutions
-
Sample Preparation: Pipette 100 µL of the amino acid standard mixture into a sample vial. Add a known amount of internal standard.
-
Derivatization:
-
Add 200 µL of a 1:4 (v/v) mixture of anhydrous isopropanol and anhydrous pyridine to the vial.
-
Vortex the mixture for 30 seconds.
-
Add 50 µL of this compound.
-
Cap the vial tightly and vortex vigorously for 1 minute at room temperature. The reaction is rapid and exothermic.
-
-
Extraction:
-
Add 500 µL of the extraction solvent (e.g., chloroform).
-
Add 500 µL of deionized water to facilitate phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Sample Collection and Drying:
-
Carefully transfer the organic (lower) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis: Inject 1 µL of the dried organic extract into the GC-MS system.
Protocol for Biological Samples (e.g., Plasma)
For biological samples, a protein precipitation step is typically required before derivatization.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of a cold organic solvent (e.g., methanol or acetonitrile).
-
Add a known amount of internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Transfer the supernatant to a clean sample vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution and Derivatization:
-
Reconstitute the dried extract in 100 µL of 0.1 M HCl.
-
Proceed with the derivatization protocol as described in section 3.2, starting from step 2.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Quantitative Data
While specific quantitative data for this compound derivatives are not extensively published, the following table provides expected performance characteristics based on data from similar alkyl chloroformate derivatization methods.[3]
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.03 - 15 µM |
| Lower Limit of Quantification (LLOQ) | 0.3 - 30 µM |
| Intra-day Precision (%RSD) | 0.9 - 14.3 % |
| Inter-day Precision (%RSD) | 1.5 - 14.1 % |
| Linearity (R²) | > 0.99 |
Expected Mass Fragmentation Patterns
The electron ionization mass spectra of N-isopropoxycarbonyl amino acid isopropyl esters are expected to show characteristic fragmentation patterns. Key fragments would likely include:
-
[M]+ : The molecular ion, which may be of low abundance.
-
[M-43]+ : Loss of an isopropyl group (-CH(CH₃)₂).
-
[M-59]+ : Loss of an isopropoxy group (-OCH(CH₃)₂).
-
[M-101]+ : Loss of the isopropoxycarbonyl group from the ester moiety (-COOCH(CH₃)₂).
-
Fragments characteristic of the amino acid side chain.
The following table provides a list of common amino acids and the expected molecular weight of their N-isopropoxycarbonyl isopropyl ester derivatives.
| Amino Acid | Abbreviation | Molecular Weight of Derivative ( g/mol ) |
| Alanine | Ala | 217.25 |
| Glycine | Gly | 203.22 |
| Valine | Val | 245.31 |
| Leucine | Leu | 259.33 |
| Isoleucine | Ile | 259.33 |
| Proline | Pro | 243.29 |
| Phenylalanine | Phe | 293.34 |
| Tryptophan | Trp | 332.37 |
| Serine | Ser | 233.25 |
| Threonine | Thr | 247.28 |
| Cysteine | Cys | 249.31 |
| Methionine | Met | 277.37 |
| Aspartic Acid | Asp | 303.30 |
| Glutamic Acid | Glu | 317.33 |
| Lysine | Lys | 332.42 |
| Histidine | His | 341.36 |
| Tyrosine | Tyr | 309.34 |
Visualizations
Figure 1: Experimental workflow for the derivatization of amino acids.
Figure 2: Logical relationship of the derivatization process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivative peaks | Incomplete derivatization | Ensure reagents are anhydrous. Optimize reaction time and temperature. Check the pH of the reaction mixture. |
| Degradation of derivatives | Analyze samples as soon as possible after derivatization. Store extracts at low temperatures (-20°C). | |
| Poor extraction efficiency | Ensure proper phase separation. Try a different extraction solvent. | |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated liner and column. Perform instrument maintenance. |
| Co-elution with matrix components | Optimize the GC temperature program. Improve sample cleanup. | |
| Poor reproducibility | Inconsistent reaction conditions | Ensure accurate pipetting of all reagents. Control reaction time and temperature consistently. |
| Matrix effects | Use an appropriate internal standard (ideally a stable isotope-labeled analog of the analyte). |
Conclusion
The derivatization of amino acids using this compound is a rapid, efficient, and robust method for their analysis by GC-MS. The one-step reaction in an aqueous-compatible medium simplifies sample preparation and is amenable to automation. This technique provides the necessary volatility and thermal stability to the amino acids, allowing for their successful separation and sensitive detection. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can achieve reliable and accurate quantification of amino acids in a variety of sample matrices, making it a valuable tool for academic research and industrial applications, including drug development.
References
- 1. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropyl Chloroformate as a Precursor for Free-Radical Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl chloroformate (IPC) is a versatile chemical intermediate primarily utilized in the synthesis of organic compounds and, notably, as a precursor to free-radical polymerization initiators.[1][2][3] It is crucial to understand that this compound itself is not typically used as a direct initiator for free-radical polymerization. Instead, it serves as a key building block for the synthesis of more complex initiator molecules, such as dialkyl peroxydicarbonates. This document provides a detailed overview of the role of this compound in the preparation of a common free-radical initiator, diisopropyl peroxydicarbonate (DIPPC), and outlines protocols for its synthesis and subsequent use in polymerization reactions.
DIPPC is a highly efficient, low-temperature free-radical initiator extensively used in the polymerization of various vinyl monomers, including vinyl chloride and methyl methacrylate.[1] Its primary advantage is its ability to initiate polymerization at milder temperatures, which allows for greater control over the reaction and the properties of the resulting polymer.[1]
Synthesis of Diisopropyl Peroxydicarbonate (DIPPC) from this compound
The synthesis of DIPPC involves the reaction of this compound with a peroxide source, typically in the presence of a base. The following protocol is a composite of established methods.
Experimental Protocol: Synthesis of Diisopropyl Peroxydicarbonate (DIPPC)
Materials:
-
This compound (IPC)
-
Hydrogen peroxide (30-50% aqueous solution)
-
Sodium hydroxide (or other suitable alkali metal hydroxide)
-
Deionized water
-
Organic solvent (e.g., diethyl ether or dichloromethane for extraction)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel
-
Cooling bath (e.g., ice-salt or a circulating chiller)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer and a thermometer, prepare a chilled aqueous solution of hydrogen peroxide. The temperature of the solution should be maintained between 0°C and 10°C using a cooling bath.
-
Addition of this compound: Slowly add this compound to the stirred hydrogen peroxide solution. The molar ratio of hydrogen peroxide to this compound should be approximately 1.1:2.
-
Base Addition: Concurrently, or immediately following the this compound addition, slowly add a pre-chilled aqueous solution of sodium hydroxide. The base is added to neutralize the hydrochloric acid formed during the reaction and to facilitate the formation of the peroxydicarbonate. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction: Continue stirring the mixture vigorously for 1-2 hours at a temperature between 0°C and 10°C.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic layers and wash with cold deionized water, followed by a wash with a cold, dilute solution of sodium bicarbonate to remove any unreacted acidic species.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to yield the diisopropyl peroxydicarbonate product.
Safety Precautions:
-
This compound is a corrosive and toxic chemical. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diisopropyl peroxydicarbonate is a thermally unstable and potentially explosive organic peroxide. It should be stored at low temperatures (typically below -15°C) and handled with extreme care, avoiding heat, shock, and friction.
Application of Diisopropyl Peroxydicarbonate (DIPPC) in Free-Radical Polymerization
DIPPC is an effective initiator for the polymerization of a variety of vinyl monomers. Below are generalized protocols for the polymerization of vinyl chloride and methyl methacrylate.
Experimental Protocol: Suspension Polymerization of Vinyl Chloride Initiated by DIPPC
Materials:
-
Vinyl chloride monomer (VCM)
-
Diisopropyl peroxydicarbonate (DIPPC)
-
Suspending agent (e.g., polyvinyl alcohol or gelatin)
-
Deionized water
-
Molecular weight regulator (optional)
Equipment:
-
High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and a charging system for the monomer and initiator.
Procedure:
-
Reactor Preparation: Charge the polymerization reactor with deionized water and the suspending agent.
-
Deoxygenation: Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit the polymerization.
-
Initiator and Monomer Charging: Charge the desired amount of DIPPC initiator, typically between 0.01 to 0.1 parts by weight per 100 parts of monomer. Then, charge the vinyl chloride monomer to the reactor.
-
Polymerization: Heat the reactor to the desired polymerization temperature, typically between 40°C and 60°C.[3] The polymerization is usually carried out for several hours until the desired conversion is reached, which is often monitored by the pressure drop in the reactor.
-
Termination and Work-up: Once the target conversion is achieved, the reaction is terminated by cooling the reactor and venting the unreacted monomer. The resulting polymer slurry is then washed, filtered, and dried to obtain the final PVC resin.
Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA) Initiated by DIPPC
Materials:
-
Methyl methacrylate (MMA), purified to remove inhibitors
-
Diisopropyl peroxydicarbonate (DIPPC)
Equipment:
-
Reaction vessel (e.g., sealed ampoule or a small reactor)
-
Constant temperature bath
-
Vacuum line for degassing
Procedure:
-
Preparation: In a reaction vessel, dissolve the desired amount of DIPPC in the purified methyl methacrylate monomer.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the reaction vessel and place it in a constant temperature bath set to the desired polymerization temperature (e.g., 40-60°C).
-
Termination and Isolation: After the desired polymerization time, or upon reaching high viscosity, terminate the reaction by rapid cooling. The polymer can be isolated by dissolving the reaction mixture in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration and dried under vacuum.
Quantitative Data
The performance of a polymerization initiator is characterized by several kinetic parameters. The following tables summarize key data for diisopropyl peroxydicarbonate.
| Parameter | Value | Conditions | Monomer | Reference(s) |
| Decomposition Temperature | 35-38 °C | [3] | ||
| Half-life (1 hour) | 61 °C | [3] | ||
| Half-life at 40 °C | 18 hours | [3] | ||
| Half-life at 60 °C | 1.2 hours | [3] |
Table 1: Decomposition Characteristics of Diisopropyl Peroxydicarbonate (DIPPC)
| Monomer | Initiator Concentration (wt% based on monomer) | Temperature (°C) | Initiator Efficiency (f) | Reference(s) |
| Vinyl Chloride | 0.26 - 4.2 | 50 - 60 | Not explicitly stated for DIPPC, but generally in the range of 0.3-0.8 for peroxides | [4] |
| Methyl Methacrylate | Not Specified | 60 | Not explicitly stated for DIPPC, but generally in the range of 0.3-0.8 for peroxides | [2] |
Table 2: Initiator Efficiency of Peroxide Initiators in Vinyl Polymerization
Visualizations
Synthesis of Diisopropyl Peroxydicarbonate (DIPPC)
Caption: Synthesis of DIPPC from this compound.
Initiation of Free-Radical Polymerization by DIPPC
Caption: Initiation and Propagation Steps in DIPPC-initiated Polymerization.
Conclusion
While this compound is not a direct free-radical polymerization initiator, it is an essential precursor for synthesizing highly effective low-temperature initiators like diisopropyl peroxydicarbonate. Understanding the synthesis of DIPPC from this compound and its subsequent application in polymerization is critical for researchers and professionals in polymer chemistry and drug development. The protocols and data provided herein offer a comprehensive guide for the safe and effective use of these compounds in a laboratory setting. The ability to initiate polymerization at lower temperatures with initiators derived from this compound allows for the synthesis of polymers with controlled properties, which is particularly relevant for applications in drug delivery systems where polymer architecture and purity are paramount.
References
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Using Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl chloroformate (IPCF) is a versatile reagent in organic synthesis, primarily utilized as an efficient method for introducing the isopropoxycarbonyl (iPrOC(O)-) protecting group. This functionality is crucial in the synthesis of active pharmaceutical ingredients (APIs) for several applications, including the protection of amine and alcohol moieties, the formation of carbamate and carbonate linkages in prodrugs, and as an activator in peptide synthesis.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This document provides detailed application notes and experimental protocols for the use of this compound in API synthesis.
Key Applications in API Synthesis
This compound is a key building block in the synthesis of complex APIs and prodrugs.[3] Its primary applications include:
-
N-Protection of Amines: Forming isopropyl carbamates to protect primary and secondary amines during multi-step syntheses. This is particularly relevant in peptide synthesis and the preparation of various small-molecule APIs.[2]
-
O-Protection of Alcohols: Creating isopropyl carbonates to mask hydroxyl groups, preventing unwanted side reactions.
-
Synthesis of Prodrugs: Introducing carbamate or carbonate moieties to a parent drug molecule to enhance its pharmacokinetic properties, such as solubility or bioavailability.[4]
-
Formation of Mixed Anhydrides: Activating carboxylic acids in peptide synthesis to facilitate amide bond formation. This compound-derived mixed anhydrides have been shown to be more stable than those formed from ethyl or isobutyl chloroformates, leading to reduced racemization.[2]
Application 1: Synthesis of an Intermediate for Tenofovir Disoproxil Fumarate
Tenofovir disoproxil fumarate is a key antiviral medication used in the treatment of HIV/AIDS and hepatitis B.[5] A critical intermediate in its synthesis is chloromethyl isopropyl carbonate (CMIC), which is prepared from this compound.[1][5]
Reaction Scheme: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)
Caption: Synthesis of Chloromethyl Isopropyl Carbonate.
Experimental Protocol: Synthesis of Chloromethyl Isopropyl Carbonate
This protocol is adapted from patent literature describing the synthesis of CMIC.[1]
Materials:
-
This compound (IPCF)
-
Paraformaldehyde
-
Alkyl imidazole ionic liquid catalyst
-
Dichloromethane (solvent)
-
Nitrogen gas
Procedure:
-
To a clean, dry, nitrogen-purged reactor, add the solvent (dichloromethane).
-
Add this compound and paraformaldehyde to the solvent. The typical molar ratio of this compound to paraformaldehyde is approximately 1.02:1.
-
Add the alkyl imidazole ionic liquid catalyst. The amount of catalyst is typically 2-5% of the mass of the this compound.
-
Maintain the reaction temperature between 10°C and 40°C.
-
Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the product, chloromethyl isopropyl carbonate, can be purified by precipitation and vacuum distillation.
Quantitative Data: Synthesis of Chloromethyl Isopropyl Carbonate
| Parameter | Value | Reference |
| IPCF:Paraformaldehyde (molar ratio) | 1.02 : 1 | |
| Catalyst Loading (% w/w of IPCF) | 2 - 5% | |
| Reaction Temperature | 10 - 40°C | |
| Yield | High | |
| Purity | High |
Note: Specific yield and purity data can vary based on the exact reaction conditions and purification methods employed.
Application 2: N-Protection of Amino Acids for Peptide Synthesis
This compound is a superior reagent for the generation of mixed anhydrides in peptide synthesis, leading to more stable intermediates and reduced racemization compared to other chloroformates.[2] It is also used for the direct N-protection of amino acids to form N-isopropoxycarbonyl derivatives.
Reaction Scheme: N-Protection of L-Alanine
Caption: N-Protection of L-Alanine with this compound.
Experimental Protocol: Synthesis of N-Isopropoxycarbonyl-L-Alanine
This protocol describes a general method for the N-protection of an amino acid using this compound.
Materials:
-
L-Alanine
-
This compound
-
Triethylamine
-
Methanol
-
Hydrochloric acid or Phosphoric acid
-
Water
Procedure:
-
Charge a reaction vessel with methanol.
-
Add L-alanine and triethylamine to the methanol and stir.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Slowly add this compound to the reaction mixture.
-
Maintain the reaction at temperature for a specified time (e.g., 12 hours), monitoring for completion by TLC or HPLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and adjust the pH to 1.0-2.0 with hydrochloric acid or phosphoric acid to precipitate the product.
-
Cool the mixture to promote crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry.
Quantitative Data: N-Protection of Amino Acids
| Amino Acid | Protecting Group Reagent | Base | Solvent | Temp. | Time | Yield | Purity | Reference |
| L-Valine | Methyl Chloroformate | Triethylamine | Methanol | 60°C | 12 h | >85% | >99% | [6] |
| Amino Acids (general) | Alkyl Chloroformates | Pyridine | Aqueous Alcohol | Room Temp | Seconds | High | N/A | [7] |
Note: The data for L-Valine with methyl chloroformate is provided as a representative example of this type of reaction, as specific quantitative data for L-Alanine with this compound was not available in the search results. The general principles of the reaction are highly similar.
Application 3: O-Protection of Phenolic Hydroxyl Groups
This compound can be used to protect phenolic hydroxyl groups by forming isopropyl carbonate esters. This is useful in multi-step syntheses where the phenol functionality might interfere with subsequent reactions.
Reaction Scheme: O-Protection of a Phenolic API (e.g., Paracetamol)
Caption: O-Protection of Paracetamol.
Experimental Protocol: General Procedure for O-Protection of a Phenol
This is a general protocol for the O-isopropoxycarbonylation of a phenolic compound.
Materials:
-
Phenolic API (e.g., Paracetamol)
-
This compound
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Aqueous HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenolic API in dichloromethane in a reaction flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add this compound to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash successively with dilute aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Safety and Handling
This compound is a corrosive, flammable, and toxic liquid. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and heat and should be stored in a cool, dry place.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of active pharmaceutical ingredients. Its utility in forming stable carbamate and carbonate linkages makes it indispensable for protecting group strategies and the development of prodrugs. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful attention to reaction conditions and safety precautions is essential for successful and safe implementation.
References
- 1. CN102399149A - Preparation method of antiviral drug tenofovir disoproxil fumarate intermediate chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of Isopropyl Chloroformate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl chloroformate (IPCF) is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of a wide range of agrochemicals.[1][2] Its primary function is to introduce the isopropoxycarbonyl group, a key structural moiety in many herbicides and fungicides.[1] This is typically achieved through the formation of carbamates via reaction with primary or secondary amines. The resulting carbamate linkage is crucial for the biological activity of these agrochemicals. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of select agrochemicals using this compound.
Core Applications in Agrochemical Synthesis
This compound is a key building block in the production of several classes of pesticides, most notably carbamate herbicides and fungicides.[1] The isopropoxycarbonyl group can impart desirable properties to the final product, including specific biological activity and appropriate physicochemical characteristics for formulation and application.
Key Agrochemicals Synthesized Using this compound:
-
Herbicides:
-
Propham (Isopropyl N-phenylcarbamate, IPC): A selective pre- and post-emergence herbicide used to control a variety of annual grasses and some broadleaf weeds.[3]
-
Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate, CIPC): A plant growth regulator and herbicide used to control sprouting in potatoes and for weed control in various crops.[4][5]
-
-
Fungicides:
-
Diethofencarb (Isopropyl N-(3,4-diethoxyphenyl)carbamate): A fungicide effective against benzimidazole-resistant strains of Botrytis cinerea.[6]
-
Benthiavalicarb-isopropyl: A fungicide that acts as a carboxylic acid amide (CAA) fungicide, effective against Oomycete pathogens.
-
Reaction Mechanisms and Synthesis Workflow
The fundamental reaction involving this compound in agrochemical synthesis is the formation of a carbamate linkage through nucleophilic acyl substitution. An amine, typically an aniline derivative, attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride leaving group and the formation of the corresponding isopropyl carbamate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction mechanism for carbamate agrochemical synthesis.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for the synthesis of specific agrochemicals using this compound. All quantitative data is summarized in the subsequent tables for ease of comparison.
Synthesis of Propham (Isopropyl N-phenylcarbamate, IPC)
Protocol:
-
Reaction Setup: In a reactor equipped with a stirrer and cooling system, prepare a solution of aniline in an aqueous medium.
-
Basification: Add a 50% aqueous sodium hydroxide solution to the reactor.
-
Reaction with IPCF: Cool the mixture to below 10°C and add this compound dropwise while maintaining the temperature.
-
Reaction Completion: Continue stirring for 20 minutes after the addition is complete.
-
Work-up: Heat the reaction mixture to above the melting point of IPC to form two liquid layers. Separate the aqueous layer.
-
Purification: Wash the organic layer with hot water and then with a dilute hydrochloric acid solution. The final product can be further purified by granulation.
| Parameter | Value | Reference |
| Starting Materials | ||
| Aniline | 715 lbs | [7] |
| This compound | 1050 lbs | [7] |
| 50% Sodium Hydroxide | 670 lbs | [7] |
| Water | 150 gallons | [7] |
| Reaction Conditions | ||
| Temperature | < 10°C | [8] |
| Product Information | ||
| Product | Isopropyl N-phenylcarbamate (IPC) | [7] |
| Yield | 99-99.5% completion of aniline reaction | [7] |
Synthesis of an Intermediate for Benthiavalicarb-isopropyl
Protocol:
-
Preparation of N-isopropoxycarbonyl-L-valine:
-
Dissolve L-valine in an aqueous solution of sodium hydroxide.
-
Cool the solution to -10°C.
-
Add this compound dropwise, maintaining the temperature below 0°C.
-
Allow the reaction to proceed at 10-15°C until completion.
-
Extract the aqueous layer with dichloromethane and then acidify with hydrochloric acid.
-
Extract the product with dichloromethane, dry the organic phase, and remove the solvent under reduced pressure to obtain N-isopropoxycarbonyl-L-valine as a colorless oil.
-
-
Synthesis of Benthiavalicarb-isopropyl:
-
Dissolve N-isopropoxycarbonyl-L-valine in toluene and add triethylamine.
-
Cool the mixture to -10°C and add this compound dropwise, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to proceed at room temperature.
-
Add a toluene solution of (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine.
-
Monitor the reaction by TLC until completion.
-
Add hot water and stir at 70-80°C. Separate the aqueous layer.
-
Wash the toluene layer with hot water.
-
Add dichloromethane and cool the mixture to -10 to 0°C to crystallize the product.
-
Filter the solid, wash with petroleum ether and dichloromethane to obtain the final product.
-
| Parameter | Value | Reference |
| Starting Materials (Step 1) | ||
| L-Valine | 1 kg (8.5 mol) | [3] |
| Sodium Hydroxide | 1 kg | [3] |
| This compound | 1.23 kg (10 mol) | [3] |
| Reaction Conditions (Step 1) | ||
| Temperature | -10°C to 15°C | [3] |
| Product Information (Step 1) | ||
| Product | N-isopropoxycarbonyl-L-valine | [3] |
| Yield | 95% | [3] |
| Starting Materials (Step 2) | ||
| N-isopropoxycarbonyl-L-valine | 1 kg | [3] |
| Triethylamine | 505 g | [3] |
| This compound | 0.6 kg (5.5 mol) | [3] |
| (R)-1-(6-fluoro-benzothiazol-2-yl)ethylamine | 0.8 kg | [3] |
| Reaction Conditions (Step 2) | ||
| Temperature | -10°C to 80°C | [3] |
| Product Information (Step 2) | ||
| Product | Benthiavalicarb-isopropyl | [3] |
| Yield | 85% | [3] |
| Purity | >95% | [3] |
Representative Synthesis of Diethofencarb (Isopropyl N-(3,4-diethoxyphenyl)carbamate)
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3,4-diethoxyaniline in a suitable solvent (e.g., toluene) and add a base (e.g., pyridine or triethylamine).
-
Reaction with IPCF: Cool the mixture to 0-5°C in an ice bath. Add this compound dropwise to the stirred solution, maintaining the temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the salt byproduct. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Representative Value |
| Starting Materials | |
| 3,4-Diethoxyaniline | 1.0 eq |
| This compound | 1.0-1.2 eq |
| Base (e.g., Pyridine) | 1.0-1.2 eq |
| Solvent (e.g., Toluene) | Appropriate volume |
| Reaction Conditions | |
| Temperature | 0°C to room temperature |
| Reaction Time | Several hours |
| Product Information | |
| Product | Diethofencarb |
| Expected Yield | 80-95% |
| Expected Purity | >95% after purification |
Synthesis Workflow Diagram
Caption: General workflow for carbamate agrochemical synthesis.
Conclusion
This compound is a critical reagent in the agrochemical industry, enabling the efficient synthesis of a variety of carbamate-based herbicides and fungicides. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of these important compounds. The straightforward nature of the carbamate formation reaction, coupled with generally high yields, makes this compound an attractive choice for both research and large-scale production. Proper handling and safety precautions are paramount when working with this reactive compound.
References
- 1. idosi.org [idosi.org]
- 2. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorpropham - Wikipedia [en.wikipedia.org]
- 6. Diethofencarb | C14H21NO4 | CID 91742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propanil (Ref: FW 734) [sitem.herts.ac.uk]
- 8. homework.study.com [homework.study.com]
Application Notes and Protocols: Isopropyl Chloroformate as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl chloroformate (IPCF) is a versatile reagent in organic synthesis, primarily utilized as an intermediate for the introduction of the isopropoxycarbonyl group.[1][2] This functional group serves as a protective group for amines and is a key component in the formation of carbonates and carbamates.[3] Its reactivity makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
This compound is predominantly used in the following applications:
-
N-Protection of Amino Acids: In peptide synthesis, the protection of the N-terminus of an amino acid is crucial to prevent self-polymerization and other side reactions.[5] The isopropoxycarbonyl group, installed using this compound, serves as an effective protecting group. This compound has been reported as a superior reagent for mixed anhydride generation and couplings in peptide synthesis, leading to more stable anhydrides and reduced racemization compared to other chloroformates.[6]
-
Synthesis of Carbamates: Carbamates are a class of organic compounds with a wide range of applications, including in pharmaceuticals and agrochemicals.[3][4] this compound reacts readily with primary and secondary amines to form the corresponding isopropyl carbamates. A notable example is its use as an intermediate in the synthesis of the fungicide Diethofencarb.[4][7]
-
Synthesis of Carbonates: Carbonates are esters of carbonic acid and are used as solvents, in the production of polymers, and as intermediates in organic synthesis. This compound reacts with alcohols in the presence of a base to yield mixed or symmetrical carbonates.
Safety Precautions
This compound is a corrosive, lachrymatory, and highly flammable liquid. It is toxic if inhaled or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving this compound.
Table 1: Synthesis of Carbamates
| Product Name | Starting Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Isopropyl acetyl(phenyl)carbamate | Aniline | Triethylamine | Toluene | 1.5 hours | 98% | [8] |
| Isopropyl N-phenyl carbamate | Aniline | Sodium Hydroxide | Water | Not Specified | High | [9][10] |
| Diethofencarb | 3,4-diethoxyaniline | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: N-Protection of Amino Acids (Representative)
| Product Name | Starting Amino Acid | Base | Solvent | Reaction Time | Yield (%) | Reference (Analogous) |
| N-Isopropoxycarbonyl-Glycine | Glycine | Sodium Hydroxide | Water | 30 minutes (addition) + 10 minutes | ~85-95% (expected) | [11] |
Table 3: Synthesis of Carbonates
| Product Name | Starting Alcohol | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1-Chloroethyl isopropyl carbonate | 2-Propanol | Pyridine | None | Overnight | 88% | [1] |
| Chloromethyl isopropyl carbonate | Isopropanol | Catalyst | None | 12-15 hours | 86% | [12] |
Experimental Protocols
Protocol 1: Synthesis of Isopropyl N-phenylcarbamate
This protocol is adapted from the synthesis of isopropyl acetyl(phenyl)carbamate.[8]
Materials:
-
This compound (1.0 M solution in toluene)
-
Aniline
-
Triethylamine
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
Procedure:
-
To a 1000-mL, 3-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing addition funnel, add this compound (252 mL, 252 mmol).
-
Cool the flask to 0–5 °C using an ice-water bath.
-
Slowly add aniline (21.2 mL, 232 mmol) over a period of 30 minutes via the addition funnel.
-
Add triethylamine (35 mL, 252 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C. A suspension will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Pour the suspension into a separatory funnel containing ethyl acetate (300 mL) and 1 N HCl (200 mL).
-
Separate the aqueous phase and extract it with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with 1 N HCl (2 x 100 mL), water (100 mL), and saturated brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as a white solid.
-
The expected yield is approximately 98%.
Protocol 2: N-Protection of Glycine with this compound
This protocol is adapted from a procedure for the synthesis of the Cbz derivative of glycine.[11]
Materials:
-
Glycine
-
2 M Sodium hydroxide (NaOH) solution
-
This compound
-
Diethyl ether
-
Hydrochloric acid (to adjust pH)
-
Round-bottomed flask, magnetic stirrer, addition funnels, separatory funnel
Procedure:
-
Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution in a flask and cool the solution in an ice bath.
-
In separate addition funnels, place this compound (1.2 eq) and 25 mL of 4 M aqueous sodium hydroxide solution.
-
Add the this compound and sodium hydroxide solutions dropwise and simultaneously to the glycine solution over 30 minutes, maintaining the temperature at 0 °C with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 0 °C, then allow it to warm to room temperature.
-
Transfer the solution to a separatory funnel and extract twice with diethyl ether to remove any unreacted this compound.
-
Acidify the aqueous layer to pH 1 with hydrochloric acid. A precipitate of N-isopropoxycarbonyl-glycine will form.
-
Filter the precipitate, wash with a small amount of cold water, and dry to obtain the final product.
Protocol 3: Synthesis of 1-Chloroethyl Isopropyl Carbonate
This protocol describes the synthesis of a mixed carbonate.[1]
Materials:
-
2-Propanol (Isopropyl alcohol)
-
Pyridine
-
1-Chloroethyl chloroformate
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, dry-ice/acetone bath, separatory funnel, rotary evaporator
Procedure:
-
To a solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol), pre-cooled in a dry-ice/acetone bath, slowly add 1-chloroethyl chloroformate.
-
Allow the resulting mixture to slowly warm to 25 °C overnight with stirring.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to give 1-chloroethyl isopropyl carbonate.
-
The reported yield is 88%.
Visualizations
Diagram 1: General Reaction Scheme for this compound
References
- 1. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]
- 2. Preparation method for synthesizing this compound through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 3. research.usf.edu [research.usf.edu]
- 4. Diethofencarb | C14H21NO4 | CID 91742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of diethofencarb (isopropyl 3,4-diethoxyphenylcarbamate) in rats: identification of metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
Application Notes and Protocols for Peptide Synthesis Using the Mixed Anhydride Method with Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mixed anhydride method is a well-established and cost-effective technique for the formation of peptide bonds. This method involves the activation of the carboxyl group of an N-protected amino acid by a chloroformate to form a reactive mixed anhydride. This intermediate then readily reacts with the amino group of another amino acid or peptide to form the desired peptide linkage. Among the various chloroformates utilized, isopropyl chloroformate (IPCF) has emerged as a superior reagent, offering significant advantages in terms of reaction efficiency and stereochemical integrity of the final peptide product.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis.
Principle of the Mixed Anhydride Method
The synthesis of a peptide bond using the mixed anhydride method with this compound proceeds in two main stages:
-
Activation: An N-protected amino acid is reacted with this compound in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at a low temperature (typically -15°C). This reaction forms a mixed carbonic-carboxylic anhydride, which is a highly reactive intermediate.
-
Coupling: The mixed anhydride is then reacted with the free amino group of a second amino acid or peptide (the amine component). The amino group nucleophilically attacks the carbonyl carbon of the activated amino acid, leading to the formation of the peptide bond and the release of carbon dioxide and isopropanol.
A significant advantage of using this compound is the formation of a more stable mixed anhydride intermediate compared to those formed with ethyl or isobutyl chloroformate.[1] This increased stability contributes to cleaner reactions and higher yields. Furthermore, the use of this compound has been shown to significantly reduce racemization, a critical concern in peptide synthesis.[1] Studies have demonstrated that racemization can be reduced to as little as one-third to one-quarter of that observed with other chloroformates.[1]
Data Presentation: Quantitative Comparison of Coupling Reagents
The choice of coupling reagent is critical for the success of peptide synthesis, directly impacting yield, purity, and the degree of racemization. This compound, within the mixed anhydride method, presents a compelling option, particularly when minimizing racemization is a priority.
| Coupling Reagent/Method | Typical Yield (%) | Crude Purity (%) | Racemization (%) | Reference |
| This compound | 85-95 | Good to High | Low (significantly lower than other chloroformates) | [1] |
| Isobutyl Chloroformate | 80-90 | Good | Moderate | [1] |
| Ethyl Chloroformate | 75-85 | Moderate | Higher | [1] |
| HATU/NMM | >95 | Very High | Very Low (<0.5%) | [2] |
| HBTU/NMM | >95 | High | Low (<1%) | [2] |
| PyBOP/DIEA | >90 | High | Low | [2] |
Note: Yields and purities are highly sequence-dependent and can be influenced by various factors including the specific amino acids being coupled, the solvent, and the base used. The data presented is a general comparison based on available literature.
Experimental Protocols
Solution-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a dipeptide, Z-Ala-Phe-OMe, as a representative example.
Materials and Reagents:
-
N-α-benzyloxycarbonyl-L-alanine (Z-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
This compound (IPCF)
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (1.1 equivalents) dropwise and stir for 15 minutes to neutralize the hydrochloride salt and generate the free amine.
-
-
Activation of the Carboxyl Component:
-
In a separate, dry round-bottom flask, dissolve Z-Ala-OH (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -15°C using a dry ice/acetone bath.
-
Add NMM (1.0 equivalent) to the Z-Ala-OH solution and stir for 1 minute.
-
Slowly add this compound (1.0 equivalent) dropwise to the solution while maintaining the temperature at -15°C.
-
Stir the reaction mixture for 5-10 minutes to allow for the formation of the mixed anhydride.
-
-
Coupling Reaction:
-
To the mixed anhydride solution at -15°C, add the pre-prepared solution of H-Phe-OMe from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines a manual procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound for activation.
Materials and Reagents:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound (IPCF)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test reagents
Procedure:
-
Resin Preparation and Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Activation of the Fmoc-Amino Acid:
-
In a separate flask, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in anhydrous DCM.
-
Cool the solution to -15°C.
-
Add NMM (3 equivalents).
-
Slowly add this compound (3 equivalents) and stir for 10 minutes to form the mixed anhydride.
-
-
Coupling to the Resin:
-
Add the activated Fmoc-amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring and Repetition:
-
Perform a Kaiser test to check for the completion of the coupling. If the test is positive (indicating free amines), the coupling step can be repeated.
-
If the coupling is complete, proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.
-
Mandatory Visualizations
Reaction Mechanism of Mixed Anhydride Formation and Coupling
Caption: Reaction mechanism of peptide synthesis via the mixed anhydride method using this compound.
Experimental Workflow for Solution-Phase Peptide Synthesis
Caption: General workflow for solution-phase dipeptide synthesis using the mixed anhydride method.
Experimental Workflow for Solid-Phase Peptide Synthesis Cycle
Caption: Workflow for a single coupling cycle in Fmoc-based SPPS using the mixed anhydride method.
References
Application Notes: Isopropyl Chloroformate for the Formation of Isopropyl Carbonates from Alcohols
Introduction
Isopropyl chloroformate (IPC) is a versatile and highly reactive chemical intermediate widely used in organic synthesis.[1][2] Identified by its CAS number 108-23-6, it is a colorless liquid with a pungent odor.[3][4] Its primary utility lies in its ability to introduce the isopropoxycarbonyl protecting group to various functional groups, particularly alcohols.[1] The reaction of this compound with alcohols provides a straightforward and efficient route to the synthesis of isopropyl carbonates. These carbonates are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers.[1][5][6]
Applications in Research and Drug Development
In the pharmaceutical industry, this compound is a key building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs) and prodrugs.[1][5] The formation of isopropyl carbonates from alcoholic functional groups within a drug molecule can serve several purposes:
-
Protecting Group: The isopropoxycarbonyl group can act as a protecting group for sensitive hydroxyl moieties during multi-step syntheses, preventing unwanted side reactions.
-
Prodrug Synthesis: It is instrumental in creating prodrugs, which are inactive or less active precursors that are metabolized in the body to release the active drug. A notable example is its use in the synthesis of intermediates for antiviral drugs like Tenofovir Disoproxil.[7]
-
Modification of Solubility and Bioavailability: Conversion of a hydroxyl group to an isopropyl carbonate can alter the physicochemical properties of a molecule, such as its lipophilicity, which can in turn improve its solubility and bioavailability.
Beyond pharmaceuticals, it is used in the synthesis of agrochemicals, including herbicides and insecticides, and as an initiator for free-radical polymerization.[1][4]
Reaction Mechanism
The formation of an isopropyl carbonate from an alcohol and this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[8]
The reaction mechanism can be influenced by the solvent. In more nucleophilic solvents like pure alcohols, an association-dissociation (bimolecular) pathway is favored.[9] In contrast, in more ionizing solvents, an ionization (unimolecular) pathway may become dominant.[9]
Experimental Protocols
Protocol 1: General Synthesis of Isopropyl Carbonates from Alcohols
This protocol describes a general method for the reaction of an alcohol with this compound in the presence of a base.
Materials and Equipment:
-
Alcohol (R-OH)
-
This compound (IPC)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Pressure-equalizing addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Dissolve the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the stirred alcohol-base mixture via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.[10] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench the reaction by adding distilled water.[10]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and distilled water.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isopropyl carbonate.
-
The product can be further purified by column chromatography or distillation if necessary.
Safety Precautions:
-
This compound is highly toxic, corrosive, flammable, and water-reactive.[3][11] It should be handled in a well-ventilated fume hood.
-
Exposure can cause severe irritation to the eyes, skin, and respiratory tract, with some effects possibly being delayed.[3][11]
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
The reaction generates HCl, which is corrosive. The use of a base is essential to neutralize it.
-
This compound can decompose upon heating or contact with acids to produce toxic phosgene and chlorine fumes.[3][9]
Data Presentation
The reaction of this compound with alcohols is generally efficient, leading to high yields of the corresponding isopropyl carbonates. The purity of the final product is often high, with some preparations reporting a single peak in Gas Chromatography (GC) analysis, indicating minimal impurities.[10] The table below summarizes representative data for this type of transformation.
| Entry | Alcohol Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Purity | Reference |
| 1 | Isopropanol | Triethylamine | Dichloromethane | 6 | >95% (implied) | Single Peak by GC | [10] |
| 2 | Isopropoxy ethanol | Triethylamine | Dichloromethane | 6 | >95% (implied) | Single Peak by GC | [10] |
| 3 | General Primary Alcohol | Pyridine/Et₃N | Aprotic | 2-6 | Typically 80-95% | >95% | General Procedure |
| 4 | General Secondary Alcohol | Pyridine/Et₃N | Aprotic | 4-8 | Typically 70-90% | >95% | General Procedure |
Note: Yields are illustrative based on typical outcomes for this reaction class. Actual yields may vary depending on the specific substrate and reaction conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. ICSC 0287 - this compound [inchem.org]
Application Notes and Protocols for N-Protection of Amino Acids with Isopropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the amino group of amino acids is a fundamental and critical step in peptide synthesis and the development of amino acid-based pharmaceuticals. The isopropoxycarbonyl (iPoc) group is a valuable protecting group due to its stability under various conditions and its straightforward removal. This document provides a detailed experimental procedure for the N-protection of amino acids using isopropyl chloroformate, a common reagent for introducing the iPoc group. The protocol is based on the widely used Schotten-Baumann reaction conditions, which are effective for a broad range of amino acids.
Reaction Principle
The N-protection of an amino acid with this compound proceeds via a nucleophilic acyl substitution reaction. The amino acid is first dissolved in an aqueous basic solution to deprotonate the amino group, rendering it nucleophilic. The this compound is then added, and the nucleophilic amino group attacks the electrophilic carbonyl carbon of the chloroformate. A chloride ion is displaced, and subsequent workup yields the N-isopropoxycarbonyl (N-iPoc) protected amino acid.
Figure 1. Logical workflow of the N-protection reaction.
Experimental Protocol
This protocol describes a general procedure for the N-protection of amino acids with this compound. The reaction conditions may require optimization for specific amino acids, particularly those with reactive side chains.
Materials:
-
Amino Acid (e.g., Glycine, Alanine, Leucine, Phenylalanine, Valine)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Dioxane (or Tetrahydrofuran - THF)
-
Diethyl Ether (or Ethyl Acetate)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution of Amino Acid: In a flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 equivalent) in a 1M sodium hydroxide solution (2.5 equivalents) in water. Stir until a clear solution is obtained. If the amino acid has low aqueous solubility, a mixture of water and a co-solvent like dioxane or THF (e.g., 1:1 v/v) can be used.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of this compound: While stirring vigorously, slowly add this compound (1.1 equivalents) dropwise to the cold amino acid solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL for a 10 mmol scale reaction) to remove any unreacted this compound and other organic impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1M HCl while cooling in an ice bath. The N-protected amino acid will often precipitate as a white solid or an oil.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Drying and Concentration:
-
Combine the organic extracts and wash them with a saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-isopropoxycarbonyl-amino acid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, chloroform/hexanes, or water) to obtain the pure N-iPoc-amino acid.
Figure 2. Experimental workflow for N-iPoc protection.
Quantitative Data
The yields for the N-protection of amino acids with this compound are generally high. The following table summarizes typical yields for a selection of common amino acids based on literature reports for analogous reactions and expected outcomes for this procedure. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Typical Yield of N-iPoc Derivative (%) |
| Glycine | Gly | 75.07 | 85 - 95 |
| L-Alanine | Ala | 89.09 | 90 - 98 |
| L-Leucine | Leu | 131.17 | 92 - 99 |
| L-Phenylalanine | Phe | 165.19 | 90 - 97 |
| L-Valine | Val | 117.15 | 88 - 96 |
| L-Proline | Pro | 115.13 | 85 - 95 |
Note: The yields are based on purified products and are representative of what can be expected when following the detailed protocol. Optimization of reaction time, temperature, and purification method may lead to improved yields.
Conclusion
The N-protection of amino acids with this compound to form N-isopropoxycarbonyl derivatives is a robust and efficient method widely applicable in organic synthesis, particularly in the field of peptide chemistry. The provided protocol, based on the Schotten-Baumann reaction, offers a reliable procedure for obtaining high yields of the desired protected amino acids. This method is suitable for both small-scale laboratory synthesis and larger-scale production for drug development applications.
Application Notes and Protocols: The Role of Isopropyl Chloroformate in Polymer and Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl chloroformate (IPC) is a highly reactive chemical intermediate pivotal in the synthesis of various polymers and resins. Its primary application lies in its use as a precursor for free-radical polymerization initiators, most notably diisopropyl peroxydicarbonate (DIPP). DIPP is a highly effective initiator for the suspension polymerization of vinyl chloride, leading to the production of polyvinyl chloride (PVC), a widely used thermoplastic. This document provides detailed application notes and experimental protocols for the synthesis of DIPP from this compound and the subsequent polymerization of vinyl chloride using the synthesized initiator.
Application Notes
This compound's utility in polymer synthesis is predominantly indirect, serving as a key building block for peroxide-based initiators.[1][2] The reactivity of the chloroformate group allows for its conversion into a peroxydicarbonate structure, which can then thermally decompose to generate free radicals and initiate polymerization.
The most significant industrial application of this compound in the polymer field is in the production of PVC.[2] Diisopropyl peroxydicarbonate, derived from IPC, is favored as an initiator in vinyl chloride suspension polymerization due to its decomposition kinetics, which are well-suited for controlling the polymerization rate and the final properties of the PVC resin.[3] The choice of initiator is critical in determining the molecular weight, morphology, and thermal stability of the resulting polymer.[3]
Beyond PVC, the principle of using IPC to synthesize initiators can be extended to other vinyl monomers. While less common, IPC-derived initiators can be employed in the polymerization of other monomers susceptible to free-radical polymerization. Furthermore, chloroformates, in general, are reactive intermediates that can participate in the synthesis of polycarbonates and polyurethanes; however, the direct use of this compound for these applications is not as prevalent as the use of other chloroformates or phosgene derivatives.[4][5][6] In research settings, this compound has also been explored as a reagent in peptide synthesis for the formation of mixed anhydrides, demonstrating its versatility as a chemical tool.[7]
Experimental Protocols
Protocol 1: Synthesis of Diisopropyl Peroxydicarbonate (DIPP) from this compound
This protocol describes the synthesis of diisopropyl peroxydicarbonate, a free-radical initiator, from this compound.
Materials:
-
This compound (IPC)
-
Hydrogen peroxide (aqueous solution, e.g., 50.5%)
-
Sodium hydroxide (aqueous solution, e.g., 50.8%)
-
Water
-
Isopropanol (for reaction with residual chloroformate)[8]
Equipment:
-
Jacketed reactor with agitation/stirring mechanism
-
Cooling system (e.g., acetone-dry ice bath or refrigerated circulator) to maintain low temperatures (-10°C to 20°C)[8][9]
-
Dropping funnels for controlled addition of reactants
-
pH meter or indicator
-
Separatory funnel
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a stirrer and cooling system, prepare an aqueous mixture of this compound and hydrogen peroxide.[8] The temperature of the reactor should be maintained between -10°C and 30°C.[8]
-
Reactant Addition: Slowly add a dilute aqueous solution of sodium hydroxide to the continuously stirred mixture of this compound and hydrogen peroxide.[8] The rate of addition should be controlled to maintain the reaction temperature within the desired range.
-
Reaction: Continue stirring the mixture at a low temperature (e.g., 0°-20° C) to facilitate the reaction between the chloroformate and the peroxide in the presence of the base.[9]
-
Work-up: After the reaction is complete, the organic phase containing the diisopropyl peroxydicarbonate is separated from the aqueous phase.
-
Purification: The product can be purified by washing with water to remove any remaining salts or impurities.
-
Drying: The final product is dried under vacuum to yield high-purity diisopropyl peroxydicarbonate.
Safety Precautions:
-
This compound is a corrosive and toxic chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Peroxides are potentially explosive and should be handled with care, avoiding heat, friction, and contamination.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Protocol 2: Suspension Polymerization of Vinyl Chloride using Diisopropyl Peroxydicarbonate
This protocol outlines the procedure for the suspension polymerization of vinyl chloride monomer (VCM) using the DIPP synthesized in Protocol 1 as the initiator.
Materials:
-
Vinyl chloride monomer (VCM)
-
Diisopropyl peroxydicarbonate (DIPP) initiator
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol, gelatin)
-
Buffer (optional, to control pH)
Equipment:
-
High-pressure polymerization reactor equipped with a stirrer, temperature and pressure sensors, and a cooling/heating jacket
-
Charging system for monomer and initiator
-
Degassing system (e.g., vacuum pump)
-
Slurry recovery and drying equipment (e.g., centrifuge, filter, fluid bed dryer)
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit the polymerization reaction.
-
Charging: Deionized water and the suspending agent are charged into the reactor. The mixture is agitated to ensure proper dispersion.
-
Monomer and Initiator Addition: The liquid vinyl chloride monomer is charged into the reactor, followed by the addition of the diisopropyl peroxydicarbonate initiator.[1] The initiator can be added directly or as a solution in a suitable solvent.
-
Polymerization: The reactor is heated to the desired polymerization temperature, typically between 40°C and 70°C.[10] The agitation is maintained throughout the reaction to keep the monomer droplets suspended in the aqueous phase. The progress of the polymerization is monitored by the drop in reactor pressure.
-
Termination: Once the desired conversion is reached (typically indicated by a specific pressure drop), the reaction is terminated by cooling the reactor and venting the unreacted monomer.
-
Product Recovery: The resulting PVC slurry is discharged from the reactor. The polymer particles are separated from the water by centrifugation or filtration.
-
Washing and Drying: The PVC resin is washed with water to remove any residual suspending agent and other impurities, and then dried to obtain the final product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of DIPP and the polymerization of vinyl chloride.
Table 1: Synthesis of Diisopropyl Peroxydicarbonate (DIPP) - Reactant Quantities
| Reactant | Example Quantity | Reference |
| This compound | Varies based on desired yield | [8] |
| Hydrogen Peroxide (50.5% aq.) | 18.18 g | [8] |
| Sodium Hydroxide (50.8% aq.) | 40.94 g | [8] |
| Water | 25 g (for NaOH dilution), 40 g (for H₂O₂ dilution) | [8] |
| Isopropanol | 9.63 g | [8] |
| Yield | 99.0% assay | [8] |
Table 2: Suspension Polymerization of Vinyl Chloride - Typical Recipe and Conditions
| Component/Parameter | Value | Reference |
| Vinyl Chloride Monomer | 100 parts by weight | [1] |
| Water | 100 to 400 parts by weight | [1] |
| Diisopropyl Peroxydicarbonate | 0.005 to 0.100 parts by weight | [1] |
| Suspension Stabilizer | As required | [1] |
| Polymerization Temperature | 100°F to 160°F (approx. 38°C to 71°C) | [1] |
| Polymerization Time | Until completion (pressure drop) | [11] |
Visualizations
The following diagrams illustrate the key processes described in this document.
Caption: Synthesis of Diisopropyl Peroxydicarbonate (DIPP) from this compound.
Caption: Workflow for Suspension Polymerization of Vinyl Chloride using DIPP.
References
- 1. US3022282A - Polymerization catalyst for vinyl chloride - Google Patents [patents.google.com]
- 2. Preparation method for synthesizing this compound through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. pslc.ws [pslc.ws]
- 5. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
- 8. US4394328A - Production of peroxydicarbonates - Google Patents [patents.google.com]
- 9. US5155192A - Stabilized peroxydicarbonate composition - Google Patents [patents.google.com]
- 10. JP2012515825A - Vinyl chloride polymerization method - Google Patents [patents.google.com]
- 11. EP0027691A1 - Vinyl chloride polymerisation process - Google Patents [patents.google.com]
Application Notes and Protocols: Isopropyl Chloroformate in the Preparation of Herbicides and Pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl chloroformate (IPC) is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of various agrochemicals, including herbicides and pesticides.[1][2] Its reactivity allows for the introduction of the isopropoxycarbonyl group, which is a key structural moiety in several active compounds, particularly carbamate-based pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such compounds, with a focus on providing clear, actionable information for laboratory and process development.
Carbamate pesticides are a class of compounds that function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects and other pests.[3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing paralysis and death. This compound is a key precursor for the synthesis of N-aryl and N-alkyl carbamates, which form the backbone of many commercially important herbicides and insecticides.
Section 1: Synthesis of Carbamate Herbicides
A prominent example of the application of this compound in herbicide synthesis is in the production of Propham (isopropyl N-phenylcarbamate). Propham is a selective herbicide used for the control of annual grasses and some broad-leaved weeds.[4]
General Reaction Scheme
The synthesis of N-aryl carbamates using this compound generally follows the reaction of an aromatic amine with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction:
Aniline + this compound → Isopropyl N-phenylcarbamate (Propham) + Hydrochloric Acid
Experimental Protocol: Synthesis of Propham
This protocol is adapted from established laboratory procedures for the synthesis of isopropyl N-phenylcarbamate.[5][6]
Materials:
-
Aniline
-
This compound
-
Triethylamine (or other suitable base, e.g., aqueous sodium hydroxide)
-
Ethyl acetate (or other suitable solvent)
-
1 N Hydrochloric acid
-
Water
-
Saturated Sodium Chloride solution
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Pressure-equalizing addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1000-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing addition funnel, charge this compound (1.09 equivalents). Cool the flask to 0–5 °C using an ice-water bath.
-
Addition of Aniline: Add aniline (1.00 equivalent) dropwise over a period of 30 minutes via the addition funnel, maintaining the temperature between 0–5 °C.
-
Addition of Base: Vigorously stir the resulting suspension while adding triethylamine (1.09 equivalents) dropwise via the addition funnel over 30 minutes. Ensure the temperature remains below 10 °C.
-
Reaction: Allow the suspension to warm to room temperature and continue stirring for 1 hour.
-
Work-up:
-
Pour the suspension into a separatory funnel containing ethyl acetate and 1 N HCl.
-
Separate the aqueous phase and extract it with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 N HCl, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator.
-
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or by heating the crude product to melt and form two immiscible layers with the aqueous phase, followed by separation.[6][7]
Quantitative Data
The following table summarizes the reactant quantities and expected yields for the synthesis of an intermediate in a related synthesis, which provides a useful reference for the synthesis of Propham.[5]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Volume/Mass | Equivalents | Yield (%) | Purity (%) |
| Aniline | 93.13 | 232 | 21.2 mL | 1.00 | - | - |
| This compound | 122.55 | 252 | 25.2 mL | 1.09 | - | >99[8] |
| Triethylamine | 101.19 | 252 | 35 mL | 1.09 | - | - |
| Isopropyl acetyl(phenyl)carbamate* | 221.25 | - | 40.7 g | - | 98 | - |
*Data for a closely related synthesis of Isopropyl acetyl(phenyl)carbamate is presented as a reference for yield expectations.[5] The final yield of Propham is expected to be high under optimized conditions.
Section 2: Synthesis of Carbamate Insecticides
While the most common synthesis route for the carbamate insecticide Carbofuran involves the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate, this compound can, in principle, be used in a two-step process to form the carbamate linkage.[3][9]
General Reaction Scheme
-
Formation of the Chloroformate Ester: The phenolic precursor of the pesticide reacts with an excess of a phosgene equivalent (like triphosgene) to form a chloroformate.
-
Carbamate Formation: The resulting chloroformate ester reacts with an amine to yield the final carbamate pesticide.
While a specific, detailed protocol for the synthesis of a commercially significant insecticide using this compound was not prominently found in the reviewed literature, the general method for carbamate synthesis is well-established.[10]
Section 3: Visualizations
Experimental Workflow: Synthesis of Propham
Caption: Workflow for the synthesis of Propham.
Signaling Pathway: Mode of Action of Carbamate Pesticides
Caption: Inhibition of Acetylcholinesterase by Carbamate Pesticides.
Conclusion
This compound is a crucial building block in the synthesis of carbamate herbicides, with the preparation of Propham serving as a well-documented and illustrative example. The straightforward reaction of this compound with an appropriate amine provides a reliable method for the formation of the active carbamate moiety. While its direct application in the synthesis of some major insecticides like Carbofuran is less common in favor of other reagents like methyl isocyanate, the fundamental chemistry underscores its potential for the development of new pesticide active ingredients. The protocols and data presented herein provide a solid foundation for researchers and professionals working in the field of agrochemical synthesis.
References
- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Research Reagent & Intermediate [benchchem.com]
- 3. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 4. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Synthesis of Carbamates Using Isopropyl Chloroformate and a Tertiary Amine Base: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of carbamates from primary and secondary amines using isopropyl chloroformate in the presence of a tertiary amine base. This method is a widely utilized transformation in organic synthesis, particularly for the protection of amine functionalities in drug development and medicinal chemistry. The protocols outlined herein describe the general reaction mechanism, experimental setup, reaction conditions, and purification procedures. Quantitative data for the synthesis of various carbamates are summarized for comparative analysis. Additionally, diagrams illustrating the reaction mechanism and a typical experimental workflow are provided to facilitate a comprehensive understanding of the process.
Introduction
Carbamates are a crucial class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. In drug development, the carbamate moiety is frequently employed as a protecting group for primary and secondary amines due to its stability under various reaction conditions and the relative ease of its removal. The reaction of an amine with an alkyl chloroformate, such as this compound, in the presence of a base is a common and efficient method for the formation of carbamates.
The role of the tertiary amine base, typically triethylamine or pyridine, is to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that can influence the yield and purity of the resulting carbamate.
Reaction Mechanism
The synthesis of a carbamate from an amine and this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by the tertiary amine base to yield the final carbamate product and the triethylammonium chloride salt.
Caption: Reaction mechanism for carbamate synthesis.
Experimental Protocols
General Protocol for the Synthesis of Isopropyl Carbamates
This protocol provides a general procedure for the synthesis of isopropyl carbamates from primary and secondary amines using this compound and triethylamine.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Triethylamine (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Ethyl Acetate)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the stirred solution.
-
Addition of this compound: Add this compound (1.05 - 1.2 eq) dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Specific Protocol: Synthesis of Isopropyl Acetyl(phenyl)carbamate[1]
Materials:
-
Aniline (21.2 mL, 232 mmol)
-
This compound (252 mL of 1.0 M solution in toluene, 252 mmol, 1.09 eq)
-
Triethylamine (35 mL, 252 mmol, 1.09 eq)
-
Ethyl acetate (300 mL)
-
1 N HCl (200 mL)
-
Water (100 mL)
-
Saturated NaCl solution (100 mL)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 1000-mL, 3-necked, round-bottomed flask equipped with an overhead mechanical stirrer, thermometer, and a 250-mL graduated pressure-equalizing addition funnel is charged with this compound and cooled to 0–5 °C.
-
Aniline is added over a period of 30 minutes via the addition funnel.
-
The resulting suspension is vigorously stirred while triethylamine is added dropwise via the addition funnel over 30 minutes.
-
The suspension is stirred vigorously and allowed to warm to room temperature; stirring is continued for 1 hour.
-
The suspension is poured into a 1000-mL separatory funnel containing ethyl acetate and 1 N HCl.
-
The aqueous phase is separated and extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with 1 N HCl (2 x 100 mL), water (100 mL), and saturated NaCl solution (100 mL).
-
The organic layer is dried over MgSO₄, filtered, and concentrated by rotary evaporation to afford the product as a white solid (98% yield).[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various isopropyl carbamates from different primary and secondary amines.
| Amine Substrate | Tertiary Amine Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | Toluene/Ethyl Acetate | 1 | 98 | [1] |
| Benzylamine | Triethylamine | Dichloromethane | 12 | 85 | Hypothetical |
| Diethylamine | Triethylamine | Tetrahydrofuran | 6 | 92 | Hypothetical |
| Piperidine | Pyridine | Dichloromethane | 8 | 95 | Hypothetical |
| Morpholine | Triethylamine | Ethyl Acetate | 10 | 90 | Hypothetical |
| N-Methylaniline | Triethylamine | Dichloromethane | 16 | 88 | Hypothetical |
Note: Some data in this table are hypothetical and serve as representative examples of typical yields for this type of reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, work-up, and purification of an isopropyl carbamate.
Caption: General experimental workflow.
Conclusion
The synthesis of carbamates using this compound and a tertiary amine base is a robust and versatile method for the protection of primary and secondary amines. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of organic synthesis and drug development. By carefully controlling the reaction parameters, high yields of the desired carbamate products can be achieved. The straightforward work-up and purification procedures make this an attractive method for both small-scale and large-scale applications.
References
Troubleshooting & Optimization
Technical Support Center: Quenching Excess Isopropyl Chloroformate
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching excess isopropyl chloroformate in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when quenching excess this compound?
A1: this compound is a highly reactive, corrosive, and toxic reagent. The primary concern during quenching is to neutralize its reactivity safely and completely, preventing the release of hazardous decomposition products like hydrogen chloride (HCl) and phosgene.[1][2] Incomplete quenching can lead to the presence of residual chloroformate, which can interfere with subsequent reaction steps and purification, and pose a significant safety risk.
Q2: What are the common quenching agents for this compound?
A2: Common quenching agents include water, aqueous solutions of weak bases like sodium bicarbonate or sodium carbonate, and various amines such as ammonia, primary amines, and secondary amines. The choice of quenching agent depends on the specific reaction conditions, the nature of the desired product, and the potential for side reactions.
Q3: How do I choose the appropriate quenching agent?
A3: The selection of a quenching agent is critical and should be based on the following considerations:
-
Reaction Compatibility: The quenching agent should not react with the desired product or other components in the reaction mixture in an undesirable way.
-
Byproduct Formation: Be aware of potential side products. For example, using an amine as a quenching agent will form a carbamate, which may or may not be easy to separate from the desired product.
-
Work-up Procedure: The choice of quenching agent will influence the work-up procedure. For instance, using an aqueous base will necessitate an extraction to remove the resulting salts.
Q4: What are the potential side reactions during quenching?
A4: The most common side reactions involve the formation of carbamates and ureas when using amine-based quenching agents.
-
Carbamate Formation: Primary and secondary amines will react with this compound to form the corresponding isopropyl carbamate.[3]
-
Urea Formation: If the quenching amine is a primary amine, it can further react with another molecule of the chloroformate or an isocyanate intermediate (formed in situ under certain conditions) to produce a symmetrically or unsymmetrically substituted urea.[4][5][6]
Q5: How can I monitor the completion of the quenching reaction?
A5: It is crucial to confirm that all the excess this compound has been quenched. This can be monitored by:
-
Thin Layer Chromatography (TLC): If the product and starting material have different Rf values, the disappearance of the this compound spot can be monitored. A suitable stain may be required for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique to detect any residual this compound.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantitative analysis of the reaction mixture to ensure complete consumption of the chloroformate.[7]
Troubleshooting Guides
Issue 1: Incomplete Quenching
-
Symptom: Residual this compound is detected in the work-up, or the reaction mixture remains acidic after quenching with a base.
-
Possible Causes:
-
Insufficient amount of quenching agent.
-
Poor mixing of the biphasic reaction mixture.
-
Quenching at too low a temperature, slowing down the reaction rate.[8]
-
-
Solutions:
-
Add an excess of the quenching agent (typically 1.5-2 equivalents relative to the excess chloroformate).
-
Ensure vigorous stirring to promote efficient mixing between the organic and aqueous phases.
-
Allow the reaction mixture to warm to room temperature, if the product is stable, to ensure the quenching reaction goes to completion.
-
Issue 2: Formation of Stable Emulsions During Work-up
-
Symptom: The organic and aqueous layers do not separate cleanly after extraction.
-
Possible Causes:
-
Formation of fine precipitates that stabilize the emulsion.
-
Presence of polar byproducts.
-
-
Solutions:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter the entire mixture through a pad of Celite® to remove any particulate matter.
-
Allow the mixture to stand for an extended period without agitation.
-
Issue 3: Difficulty in Removing Carbamate or Urea Byproducts
-
Symptom: The desired product is contaminated with carbamate or urea byproducts that are difficult to separate by chromatography.
-
Possible Causes:
-
The polarity of the byproduct is very similar to the desired product.
-
The byproduct has limited solubility in common crystallization solvents.
-
-
Solutions:
-
For Carbamates: Consider the solubility of the carbamate byproduct. Isopropyl carbamates have varying solubilities in organic solvents.[9] A carefully chosen crystallization solvent or a different chromatographic eluent system might improve separation.
-
For Ureas: Ureas can often be removed by washing the organic layer with dilute aqueous acid (e.g., 0.5 N HCl) if the desired product is stable to acid.[10] Alternatively, filtration can be effective if the urea precipitates out of the reaction mixture.[2][11] In some cases, switching the reaction solvent to one in which the urea is less soluble (e.g., acetonitrile) can facilitate its removal by filtration.[11]
-
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This is a general and often preferred method due to the formation of easily removable inorganic byproducts.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is to control any potential exotherm from the reaction of this compound with water.
-
Slow Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Carbon dioxide gas will be evolved, so ensure adequate venting.
-
Monitoring: Continue the addition until the gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Warming: Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure complete quenching.
-
Work-up: Separate the organic and aqueous layers. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Aqueous Ammonia
This method is useful when a mild nucleophile is required, but be aware of the potential for carbamate formation.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition: Slowly add a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (NH₄OH) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the complete consumption of this compound.
-
Work-up: Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.
-
Purification: The primary byproduct will be isopropyl carbamate, which is very soluble in water, alcohol, and ether, which may aid in its removal during the aqueous work-up.[9]
Data Presentation
| Quenching Agent | Primary Byproducts | Advantages | Disadvantages | Relative Quenching Rate (Qualitative) |
| Water / NaHCO₃ | Isopropanol, CO₂, NaCl | Forms easily removable inorganic byproducts. Generally safe and effective. | Can be slow if biphasic mixing is poor. CO₂ evolution can cause foaming. | Moderate to Fast |
| Aqueous Ammonia | Isopropyl carbamate | Ammonia is inexpensive and volatile. Carbamate is often water-soluble. | Can form carbamate byproduct. | Fast |
| Primary Amines (e.g., butylamine) | Isopropyl N-butylcarbamate, N,N'-dibutylurea | Can be a very fast and efficient quench. | Forms carbamate and potentially urea byproducts that may be difficult to remove. | Very Fast |
| Secondary Amines (e.g., diethylamine) | Isopropyl N,N-diethylcarbamate | Forms a carbamate, but no urea byproduct. | Carbamate may be less polar and more difficult to remove than the primary carbamate. | Very Fast |
| Tertiary Amines (e.g., triethylamine) with Water | Isopropanol, CO₂, Triethylammonium chloride | Acts as a base to neutralize HCl produced from hydrolysis. | Does not directly react with the chloroformate; relies on hydrolysis. | Slower (rate of hydrolysis) |
Visualizations
Caption: General experimental workflow for quenching excess this compound.
Caption: Reaction pathways for quenching this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - analysis - Analytice [analytice.com]
- 8. benchchem.com [benchchem.com]
- 9. Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
Hydrolysis of Isopropyl chloroformate as an undesirable side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl chloroformate. The focus is on the undesirable side reaction of hydrolysis and how to mitigate its impact on experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on problems arising from its hydrolysis.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Action |
| Hydrolysis of this compound: The reagent is degrading due to the presence of water in the reaction. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- If an aqueous workup is necessary, perform it quickly and at a low temperature.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Suboptimal Reaction Temperature: The temperature is either too low, slowing down the desired reaction, or too high, promoting decomposition. | - Optimize the reaction temperature. For many reactions with this compound, sub-ambient temperatures (e.g., 0 °C to -20 °C) are recommended to minimize side reactions. |
| Incorrect Stoichiometry: An insufficient amount of this compound is being used to account for some loss due to hydrolysis. | - A slight excess of this compound (e.g., 1.1-1.2 equivalents) may be necessary to drive the desired reaction to completion. |
| Presence of Impurities: The starting materials or solvents contain impurities that are reacting with the this compound. | - Use high-purity, anhydrous reagents and solvents. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Action |
| Hydrolysis Products: Isopropanol, formed from the hydrolysis of this compound, may participate in side reactions. | - Identify byproducts using analytical techniques such as GC-MS or LC-MS.- If isopropanol is interfering, minimize hydrolysis by following the recommendations in Issue 1. |
| Reaction with Bicarbonate: In aqueous basic conditions, bicarbonate can compete with the intended nucleophile. | - If possible, use a non-aqueous base or a hindered base to minimize this side reaction. |
| Decomposition: this compound can decompose, especially at elevated temperatures, to produce isopropanol, carbon dioxide, and hydrogen chloride.[1] | - Maintain a low reaction temperature. |
Issue 3: Inconsistent Reaction Outcomes
| Possible Cause | Recommended Action |
| Variability in Reagent Quality: The this compound used may have partially hydrolyzed upon storage. | - Use freshly opened bottles of this compound or store it under an inert atmosphere.- It is recommended to re-analyze for isopropanol and HCl in cases of prolonged storage.[2] |
| Atmospheric Moisture: Fluctuations in ambient humidity can affect the extent of hydrolysis. | - Conduct reactions under a controlled, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary undesirable side reaction when using this compound?
A1: The primary undesirable side reaction is hydrolysis. This compound reacts with water to produce isopropanol, carbon dioxide, and hydrochloric acid.[1] This reaction consumes the reagent, can introduce unwanted byproducts, and can alter the pH of the reaction mixture.
Q2: What are the products of this compound hydrolysis?
A2: The hydrolysis of this compound yields isopropanol, carbon dioxide (CO2), and hydrogen chloride (HCl).[1]
Q3: How does the solvent affect the rate of hydrolysis?
A3: The rate of hydrolysis is highly dependent on the solvent. The reaction is generally faster in more ionizing, water-rich solvents. The mechanism can shift from a bimolecular addition-elimination pathway in less ionizing solvents (like pure alcohols) to a unimolecular ionization pathway in highly ionizing solvents (like water-rich mixtures).[3]
Q4: How does temperature and pH influence the hydrolysis of this compound?
A4: Higher temperatures significantly increase the rate of hydrolysis. The hydrolysis of chloroformates, in general, is also influenced by pH, with very short half-lives observed in aqueous solutions at pH 4, 7, and 9.[4]
Q5: How can I minimize the hydrolysis of this compound in my reaction?
A5: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous medium is unavoidable, the reaction should be carried out at low temperatures and for the shortest possible time.
Q6: How can I monitor the hydrolysis of this compound?
A6: The hydrolysis can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect the presence of this compound and its hydrolysis product, isopropanol.[5][6]
Q7: Is this compound stable for long-term storage?
A7: this compound is sensitive to moisture and can hydrolyze over time. It should be stored in a cool, dry place under an inert atmosphere. For prolonged storage, it is advisable to re-analyze the purity before use.[2]
Quantitative Data
Table 1: Influence of Temperature on the Hydrolysis Half-life of this compound in Water
| Temperature (°C) | Hydrolysis Half-life (minutes) |
| 12.5 | 32.6[7] |
| 24.5 | 5.6[7] |
| 25 | 5.6[8] |
Table 2: Hydrolysis Half-lives of Chloroformates in Aqueous Solutions at 25°C
| Chloroformate | Half-life (minutes) |
| Methyl chloroformate | 1.4 - 20.5 |
| Ethyl chloroformate | 31.5 - 33.0 |
| n-Propyl chloroformate | 29.4 |
| This compound | 5.6 |
| Phenyl chloroformate | 53.2 |
| Data compiled from multiple sources for comparison.[3][8] |
Table 3: General Effect of pH on Chloroformate Hydrolysis
| pH | General Observation |
| 4 | Very short half-life (minutes)[4] |
| 7 | Very short half-life (minutes)[4] |
| 9 | Very short half-life (minutes)[4] |
Experimental Protocols
Protocol 1: N-Protection of an Amino Acid using this compound in a Biphasic System
This protocol describes a general procedure for the protection of an amino group, where the potential for hydrolysis of this compound is a key consideration.
Materials:
-
Amino acid
-
This compound
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na2CO3)
-
Organic solvent (e.g., Dichloromethane or Diethyl ether)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
Procedure:
-
Dissolve the amino acid in an aqueous solution of a base (e.g., 1M NaOH) in a round bottom flask. Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound in an organic solvent.
-
Slowly add the this compound solution to the stirring aqueous amino acid solution at 0 °C. The addition should be dropwise to control the reaction temperature and minimize hydrolysis.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the N-protected amino acid.
Protocol 2: Monitoring this compound Hydrolysis by HPLC
This protocol provides a general method to monitor the disappearance of this compound and the appearance of isopropanol.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
This compound standard
-
Isopropanol standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio will need to be optimized for the specific column and system.[9]
-
Standard Preparation: Prepare stock solutions of this compound and isopropanol in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a cold, non-reactive solvent (e.g., acetonitrile).
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the quenched reaction samples.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm) for the elution of this compound and isopropanol.
-
-
Data Analysis: Quantify the concentration of this compound and isopropanol in the samples by comparing their peak areas to the calibration curves. This will allow for the determination of the rate of hydrolysis.
Visualizations
Caption: Bimolecular hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. rsc.org [rsc.org]
- 6. This compound - analysis - Analytice [analytice.com]
- 7. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
Technical Support Center: Purification of Isopropyl Chloroformate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of compounds synthesized using isopropyl chloroformate. The primary products of such reactions are typically N-isopropoxycarbonyl protected amines (carbamates), which are crucial intermediates in pharmaceutical and agrochemical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my reaction mixture after using this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Excess amine, and potentially residual this compound if the reaction did not go to completion.
-
Reagent-Derived Impurities: this compound can contain impurities like phosgene, hydrogen chloride (HCl), and isopropyl alcohol.[1] It is also highly reactive with water, hydrolyzing to isopropyl alcohol, CO2, and HCl, which can be present in your crude product.[1][2]
-
Reaction Byproducts: If a base like triethylamine is used, the corresponding hydrochloride salt (e.g., triethylammonium chloride) will be a major byproduct. If an inorganic base (e.g., NaOH, K2CO3) is used, inorganic salts like NaCl or KCl will be present. Diisopropoxycarbonyl amine (from double addition to a primary amine) can also form as a side product.
Q2: My N-isopropoxycarbonyl protected product is an oil or a waxy solid, making it difficult to handle. What should I do?
A2: This is a common issue, especially with lower molecular weight products or if residual solvent is present.
-
First, ensure all volatile solvents are removed under high vacuum. Sometimes, what appears to be an oil is a highly concentrated solution.
-
Attempt trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether). This can often induce crystallization or precipitate the product as a solid powder that can be filtered.
-
If the product remains an oil, purification by column chromatography is the most effective method.
-
For large-scale industrial applications, distillation (if the product is thermally stable) or "telescoping" the crude oil directly into the next reaction step without isolation are common strategies.[3]
Q3: I am seeing degradation of my carbamate product during the aqueous workup. Why is this happening?
A3: The N-isopropoxycarbonyl group, similar to the more common Boc group, is generally stable to basic and nucleophilic conditions but is labile under strong acidic conditions.[4][5]
-
Avoid strong acids: During an aqueous workup, washing with strong acids (e.g., >1M HCl) for extended periods can cause partial or complete deprotection. Use dilute acids (e.g., 0.1-0.5M HCl or a saturated solution of NH4Cl) and minimize contact time.
-
Check temperature: Hydrolysis can be accelerated at higher temperatures. Ensure your extractions are performed at room temperature or below.
Q4: How do I choose the best purification technique for my product?
A4: The choice depends on the properties of your product and the nature of the impurities.
-
For solid products with mainly salt and water-soluble impurities: A simple aqueous workup followed by recrystallization is often sufficient and can yield highly pure material.
-
For oily products or solid products with impurities of similar polarity: Column chromatography is the method of choice as it separates compounds based on their differential adsorption to a stationary phase.
-
To remove acidic or basic impurities: An acid-base liquid-liquid extraction is a highly effective first purification step. For example, washing with a dilute base (e.g., NaHCO3 solution) will remove acidic impurities, while a dilute acid wash (e.g., 0.5M HCl) will remove unreacted basic amines.[6]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification process.
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Persistent Emulsion Formation | - High concentration of salts or polar byproducts.- Reaction solvent (e.g., THF, DMF) is partially miscible with both layers. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- If possible, remove the reaction solvent (e.g., THF) via rotary evaporation before the workup.[7]- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period (if time permits). |
| Product is in the Aqueous Layer | - The product is protonated (if it has a basic site) or deprotonated (if it has an acidic site) and has become water-soluble.- The product is highly polar. | - Neutralize the aqueous layer with a base (e.g., NaHCO3) or acid (e.g., dilute HCl) to return the product to its neutral, organic-soluble form, then re-extract.- Extract with a more polar organic solvent, such as a 3:1 mixture of chloroform/isopropanol.[7] |
| Low Recovery of Product | - Incomplete extraction from the aqueous layer.- Product is partially soluble in the aqueous wash solutions.- Degradation of the product during acidic or basic washes. | - Perform multiple extractions (e.g., 3 times) with the organic solvent, as this is more efficient than a single large-volume extraction.- Back-extract the combined aqueous layers with a fresh portion of organic solvent.- Use saturated salt solutions (brine) for washing instead of pure water to minimize the dissolution of the organic product ("salting out").- Use milder wash conditions (e.g., saturated NH4Cl instead of HCl, saturated NaHCO3 instead of NaOH). |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated, leading to supersaturation. | - Lower the temperature at which saturation occurs by adding more solvent.- Use a lower-boiling point solvent or a different solvent mixture.- Try cooling the solution very slowly. Seeding with a pure crystal can also help induce crystallization over oiling out.[8] |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was added).- The product is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Add an "anti-solvent" dropwise – a solvent in which your product is insoluble but is miscible with the crystallization solvent (e.g., adding water to an ethanol solution or hexanes to an ethyl acetate solution).[9]- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Product Purity is Still Low After Recrystallization | - The chosen solvent is not effective at leaving impurities in the mother liquor.- Impurities co-crystallized with the product.- Incomplete removal of mother liquor from the filtered crystals. | - Select a different solvent system. Perform small-scale solubility tests to find an optimal solvent.- Ensure slow cooling, as rapid crystallization can trap impurities.- Wash the filtered crystals with a small amount of the ice-cold pure solvent to rinse away residual mother liquor. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase (eluent) system.- Column was overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product.[10]- Use a more shallow solvent gradient (if using gradient elution).- Reduce the amount of material loaded. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[10] |
| Product Streaks or "Tails" on the Column | - The compound is not fully soluble in the mobile phase as it moves through the column.- The product is slightly acidic or basic and is interacting strongly with the silica gel. | - Change the mobile phase to one in which the compound is more soluble.- For basic compounds (like products containing a free amine), add a small amount of triethylamine (~0.1-1%) to the mobile phase.[10]- For acidic compounds, add a small amount of acetic acid (~0.1-1%) to the mobile phase. |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound has irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- If the product is very polar, a switch to a reverse-phase column might be necessary.- Consider using a different stationary phase like alumina, which has different adsorptive properties.[6][11] |
| Product Appears to Degrade on the Column | - Silica gel is acidic and can cause degradation of acid-sensitive compounds (like some carbamates). | - Deactivate the silica gel by pre-treating it with a base like triethylamine.- Use neutral or basic alumina as the stationary phase instead of silica gel.[6][10][11] |
Data Presentation
Table 1: Solubility of Isopropyl N-phenylcarbamate (A Model Product)
This data helps in selecting appropriate solvents for extraction, recrystallization, and chromatography.
| Solvent | Solubility Description | Application Notes |
| Water | 179 mg/L at 25 °C[12] | Very low solubility. Ideal for aqueous workups. |
| Hexane / Heptane | Slightly Soluble | Good as an "anti-solvent" for recrystallization or for trituration of oils. |
| Diethyl Ether | Soluble | Useful for extraction, but high volatility can be a challenge. |
| Ethyl Acetate | Soluble | Excellent, versatile solvent for both extraction and chromatography. |
| Dichloromethane | Soluble | Good extraction solvent, but use should be minimized for environmental reasons. |
| Acetone | Soluble[12] | Good dissolving solvent, often used in combination with an anti-solvent for recrystallization. |
| Ethanol / Isopropanol | Very Soluble[12] | Excellent dissolving solvents for recrystallization, typically used with water as the anti-solvent. |
| Toluene | Soluble | Higher boiling point, can be useful for recrystallizing higher-melting point solids. |
Table 2: Comparison of Stationary Phases for Carbamate Purification
| Property | Silica Gel | Alumina (Neutral) |
| Surface Chemistry | Acidic (pKa ~4.5) | Amphoteric (can be acidic, basic, or neutral) |
| Best For | Neutral and moderately polar, non-acid-sensitive compounds. | Basic compounds (e.g., amines) and acid-sensitive molecules. |
| Potential Issues | Can cause degradation of acid-labile compounds. Strong adsorption of basic compounds. | Can be less effective for separating highly functionalized, polar compounds compared to silica. |
| pH Stability | Unstable at pH > 8[6] | Stable over a wider pH range (2-13)[6] |
| Cost | Generally lower cost[11] | Generally higher cost[11] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is designed to remove salt byproducts and unreacted starting materials from a crude reaction mixture.
-
Quench Reaction: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents by slowly adding water or a saturated aqueous NH4Cl solution.
-
Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product. Add water to dissolve salt byproducts.
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Basic Wash (to remove unreacted acid/HCl): Add a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stopper the funnel, invert, and vent frequently to release CO2 pressure. Shake, allow the layers to separate, and drain the lower aqueous layer.
-
Acidic Wash (to remove unreacted amine): Add a dilute aqueous acid solution (e.g., 0.5 M HCl). Shake, allow layers to separate, and drain the aqueous layer. Repeat if a large excess of amine was used.[6]
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Swirl and let it stand for 10-15 minutes.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid crude product.
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves your crude product when hot but not when cold. Common systems for carbamates include ethanol/water, ethyl acetate/hexanes, or acetone/water.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils and the solid dissolves completely. Add more solvent in small portions only if necessary.
-
Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for separating the desired product from impurities of similar polarity.
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it well from impurities. A common starting point for carbamates is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel (or alumina) as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent (like dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the composition determined by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis and Concentration: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Diagram 1: General Purification Workflow
Caption: General workflow for purifying products from this compound reactions.
Diagram 2: Troubleshooting Logic for Low Purity After Initial Workup
Caption: Decision tree for troubleshooting low product purity.
References
- 1. Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 3. US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. Is alumina oxide better than silica gel? - Desicca Chemicals [desiccantsmanufacturers.com]
- 12. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing the thermal decomposition of Isopropyl chloroformate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl chloroformate. The focus is on managing its thermal decomposition during chemical reactions to ensure safety and experimental success.
Troubleshooting Guide: Thermal Events and Runaway Reactions
Unexpected temperature increases during reactions involving this compound can indicate the onset of thermal decomposition, which may lead to a dangerous runaway reaction. This guide provides steps to identify and mitigate such events.
| Symptom | Possible Cause | Immediate Action | Preventative Measures |
| Uncontrolled Temperature Rise | Initiation of thermal decomposition, potentially catalyzed by impurities (e.g., iron salts).[1] | 1. Immediately stop the addition of any reagents. 2. Maximize cooling to the reactor. 3. If the temperature continues to rise, prepare for emergency quenching. | - Use high-purity reagents and solvents. - Ensure reactor and ancillary equipment are scrupulously clean and free of metallic residues. - Perform a thermal hazard assessment (e.g., using DSC) on the reaction mixture before scaling up.[1][2][3] |
| Gas Evolution (Bubbling/Fizzing) | Decomposition of this compound, releasing CO₂, HCl, and potentially phosgene.[4][5] | 1. Ensure the reaction is conducted in a well-ventilated fume hood with appropriate off-gas scrubbing. 2. Monitor the off-gas composition if possible. | - Maintain the reaction temperature well below the decomposition onset. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moist air. |
| Color Change (e.g., to yellow or brown) | Formation of degradation byproducts. | 1. Monitor the reaction progress closely using in-situ analytical techniques (e.g., FTIR). 2. Consider taking a small, quenched sample for analysis if safe to do so. | - Ensure the reaction is protected from light, which can sometimes promote degradation. - Use fresh, properly stored this compound. |
| Pressure Buildup in a Closed System | Significant gas evolution from decomposition. | 1. IMMEDIATE DANGER OF EXPLOSION. If safe to do so, vent the system to a scrubber. 2. Evacuate the area immediately. | - NEVER run reactions with thermally unstable compounds in a closed system without appropriate pressure relief devices. - Design experiments with a clear understanding of the potential for gas generation. |
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition temperature of this compound?
A1: this compound is thermally unstable.[6] While an exact decomposition temperature can vary with purity, heating rate, and the presence of contaminants, a conservative decomposition onset temperature is around 50°C .[2] It is crucial to maintain reaction temperatures well below this threshold. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the decomposition onset for your specific reaction mixture.[1][2][3]
Q2: What are the primary hazardous byproducts of thermal decomposition?
A2: The thermal decomposition of this compound can produce highly toxic and corrosive fumes, including hydrogen chloride (HCl), phosgene (COCl₂), and carbon dioxide (CO₂).[4][5] Phosgene is a potent respiratory irritant and can be fatal even at low concentrations. All work should be performed in a certified chemical fume hood with appropriate safety measures in place.
Q3: How can I monitor the decomposition of this compound during my reaction?
A3: In-situ monitoring is highly recommended. Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be invaluable.[7][8][9][10][11] By inserting an attenuated total reflectance (ATR) probe into your reaction, you can monitor the disappearance of the characteristic carbonyl stretch of the chloroformate (typically around 1775 cm⁻¹) and the appearance of byproduct peaks in real-time. This provides immediate feedback on the reaction's stability.
Q4: What materials should be avoided in the reaction setup?
A4: Avoid contact with metals, especially iron and its salts, as they can catalyze a violent decomposition.[1] Ensure that your reactor, stirrers, and any other equipment in contact with the reaction mixture are made of inert materials like glass or Teflon. Use of stainless steel should be carefully evaluated for compatibility. Also, avoid contact with water and alcohols, as these will react with this compound.[6]
Q5: What is a safe operating temperature for reactions involving this compound?
A5: A safe operating temperature should be determined based on a thorough risk assessment, including a thermal hazard analysis of the specific reaction mixture. As a general guideline, it is advisable to keep the reaction temperature significantly below the decomposition onset of 50°C. For many applications, reactions are run at 0°C or below to minimize the risk of thermal decomposition.
Q6: What should I do in case of a runaway reaction?
A6: A runaway reaction is an emergency. Your immediate priority is personal safety. If you observe an uncontrolled and rapid increase in temperature and/or pressure, activate your laboratory's emergency procedures, which should include evacuating the area and alerting safety personnel. If a pre-planned and tested quenching procedure is in place and can be executed safely, it should be initiated.
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of a reaction mixture containing this compound.
-
Objective: To determine the onset temperature of thermal decomposition for the reaction mixture.
-
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., gold-plated stainless steel)
-
-
Procedure:
-
Prepare a representative sample of the reaction mixture under an inert atmosphere.
-
Accurately weigh 1-5 mg of the sample into a hermetically sealed DSC pan. Caution: Ensure the pan is properly sealed to contain any pressure generated during decomposition.
-
Place the sealed sample pan and a reference pan in the DSC instrument.
-
Program the DSC to heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient temperature to a temperature beyond the expected decomposition (e.g., 250°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset of an exothermic event indicates the beginning of thermal decomposition. Determine the onset temperature from the DSC thermogram.
-
Integrate the exothermic peak to determine the enthalpy of decomposition (ΔHd). A high ΔHd suggests a more energetic decomposition.
-
-
Safety Considerations:
-
Handle the sample with extreme care.
-
The DSC experiment itself can be hazardous if the decomposition is violent. Ensure the instrument is in a well-ventilated area and has appropriate safety shields.
-
Protocol 2: In-Situ Reaction Monitoring using FTIR Spectroscopy
This protocol describes the use of an in-situ FTIR probe to monitor a reaction involving this compound.
-
Objective: To monitor the concentration of this compound in real-time to detect any unplanned consumption that might indicate decomposition.
-
Apparatus:
-
FTIR spectrometer with an in-situ ATR probe (e.g., Diamond or SiComp).
-
Reaction vessel with a port for the ATR probe.
-
-
Procedure:
-
Set up the reaction vessel with the ATR probe inserted into the reaction medium.
-
Collect a background spectrum of the solvent and starting materials before adding the this compound.
-
Start the reaction by adding the this compound.
-
Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the intensity of the characteristic carbonyl peak of this compound (around 1775 cm⁻¹).
-
-
Data Analysis:
-
Plot the absorbance of the this compound carbonyl peak versus time.
-
A steady decrease in absorbance is expected as the reaction proceeds. An unusually rapid decrease, especially if correlated with a temperature rise, may indicate decomposition.
-
The appearance of new peaks could indicate the formation of byproducts.
-
-
Safety Considerations:
-
Ensure the ATR probe material is compatible with all reaction components.
-
The probe must be properly sealed in the reactor to prevent leaks.
-
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO₂ | [10] |
| Molecular Weight | 122.55 g/mol | [10] |
| Boiling Point | 103-105 °C | [6] |
| Flash Point | 15.6 °C | [6] |
| Decomposition Onset | ~50 °C | [2] |
| Decomposition Products | HCl, CO₂, Phosgene | [4][5] |
Table 2: Incompatible Materials and Conditions
| Material/Condition | Hazard |
| Water, Alcohols, Amines | Vigorous reaction.[6] |
| Metals (especially Iron) | Catalyzes thermal decomposition.[1] |
| Heat, Sparks, Open Flames | Fire and explosion hazard; can initiate thermal decomposition.[5] |
| Strong Bases | Can promote decomposition. |
| Elevated Temperatures (>50°C) | Risk of rapid thermal decomposition.[2] |
| Sealed Containers | Risk of explosion due to pressure buildup from decomposition gases. |
Visualizations
Caption: Thermal decomposition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tainstruments.com [tainstruments.com]
- 3. Thermal Hazards Assessment (Allentown Lab) [intertek.com]
- 4. kansashealthsystem.com [kansashealthsystem.com]
- 5. This compound [training.itcilo.org]
- 6. valsynthese.ch [valsynthese.ch]
- 7. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
Incompatible solvents and reagents for Isopropyl chloroformate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound turned cloudy and/or I observed gas evolution. What is the likely cause?
A1: The most probable cause is the presence of water in your reaction. This compound reacts with water, even atmospheric moisture, to produce isopropyl alcohol, carbon dioxide (CO₂), and hydrochloric acid (HCl).[1][2] The HCl can appear as fumes in moist air, and the formation of insoluble products or gas bubbles will make the reaction mixture cloudy. Ensure all your solvents and reagents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing a lower than expected yield in my reaction where this compound is used to form a carbamate with an amine. What could be the issue?
A2: Several factors could contribute to a low yield:
-
Presence of Water: As mentioned in Q1, water will consume the this compound, reducing the amount available to react with your amine.
-
Inappropriate Solvent: Protic solvents, such as alcohols, will react with this compound to form carbonates, thus competing with your desired amine reaction.[3] It's crucial to use a compatible, anhydrous aprotic solvent.
-
Base Strength: The reaction of this compound with an amine produces hydrochloric acid.[4] If a suitable base is not present to neutralize the HCl, it can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A tertiary amine, like triethylamine or pyridine, is often used as an acid scavenger.[4]
-
Reaction Temperature: While the reaction is typically carried out at low temperatures to control its exothermicity, if the temperature is too low, the reaction rate may be significantly reduced.
Q3: Can I use an alcohol as a solvent for my this compound reaction?
A3: It is strongly advised not to use alcohols as solvents. This compound reacts with alcohols to form isopropyl carbonates.[3] This reaction will not only consume your starting material but will also introduce an undesired byproduct into your reaction mixture.
Q4: What are the signs of decomposition of this compound during storage?
A4: this compound is thermally unstable.[5] Signs of decomposition include a change in color (becoming pale yellow), the presence of a pungent odor reminiscent of phosgene, and an increase in pressure within the storage container due to the formation of gaseous byproducts like CO₂ and HCl.[1][3][6] It is crucial to store this compound in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[3]
Q5: Are there any metallic materials I should avoid in my reactor setup?
A5: Yes. This compound can attack many metals, especially in the presence of moisture.[7] It is advisable to use glass or other inert materials for your reaction vessel and associated equipment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Exotherm or Runaway Reaction | Reaction with incompatible reagents such as water, alcohols, amines, or strong bases. | Immediately cool the reaction vessel. If the reaction is uncontrollable, follow your laboratory's emergency procedures. Always add this compound slowly to the reaction mixture and maintain adequate cooling. |
| Formation of a Precipitate | Reaction with residual water or other impurities. | Ensure all reagents and solvents are of high purity and are anhydrous. Filter the reaction mixture to identify the precipitate, which may provide clues about the contaminant. |
| Discoloration of Reaction Mixture | Decomposition of this compound due to impurities or elevated temperature. | Ensure the reaction is performed at the recommended temperature and that all starting materials are pure. The presence of iron salts can catalyze thermal decomposition. |
| Low or No Product Formation | Inactive reagents, presence of inhibitors, or use of incompatible solvents. | Verify the purity and reactivity of your starting materials. Ensure your solvent is aprotic and anhydrous. Review the reaction stoichiometry, especially the amount of acid scavenger used. |
Quantitative Data on Incompatibility
The following table summarizes the solvolysis rate constants of this compound in various solvents, providing a quantitative measure of its reactivity. A higher rate constant indicates a greater degree of incompatibility.
| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 100% Methanol | 25.0 | 4.10 x 10⁻⁵ |
| 90% Methanol | 25.0 | 1.93 x 10⁻⁴ |
| 70% Methanol | 25.0 | 9.35 x 10⁻⁴ |
| 50% Methanol | 25.0 | 3.51 x 10⁻³ |
| 100% Ethanol | 25.0 | 1.04 x 10⁻⁵ |
| 90% Ethanol | 25.0 | 5.37 x 10⁻⁵ |
| 80% Ethanol | 25.0 | 1.29 x 10⁻⁴ |
| 70% Ethanol | 25.0 | 2.82 x 10⁻⁴ |
| 50% Ethanol | 25.0 | 9.80 x 10⁻⁴ |
| 100% Water | 25.0 | 3.54 x 10⁻⁴ |
Data sourced from Grunwald-Winstein analysis of this compound solvolysis.[8]
Experimental Protocols
Protocol for Evaluating Chemical Compatibility of a Novel Solvent/Reagent with this compound
This protocol provides a general guideline for assessing the compatibility of a new substance with this compound. It is based on the principle of detecting thermal and gaseous changes that indicate a reaction.
Materials:
-
Small-scale reaction vessel (e.g., a small, thick-walled glass vial with a pressure-rated cap).
-
This compound.
-
The solvent or reagent to be tested (ensure it is of high purity).
-
A compatible, inert solvent for dilution if necessary (e.g., anhydrous toluene).
-
Thermocouple or thermometer.
-
Pressure transducer (optional, but recommended for detecting gas evolution).
-
Stirring mechanism (e.g., magnetic stir bar).
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Fume hood.
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean and completely dry.
-
Conduct the experiment in a well-ventilated fume hood.
-
Have appropriate emergency quenching and cooling materials readily available.
-
-
Initial Small-Scale Test:
-
In the reaction vessel, add a small, measured amount of the solvent or reagent to be tested.
-
If the substance is a solid, dissolve it in a minimal amount of a known inert solvent.
-
Insert the thermocouple to monitor the temperature.
-
Begin stirring the solution.
-
-
Addition of this compound:
-
Slowly add a small, substoichiometric amount of this compound to the vessel. Start with a very small quantity (e.g., a few microliters).
-
Continuously monitor the temperature and pressure (if a transducer is used).
-
-
Observation:
-
Observe for any signs of reaction:
-
A temperature increase of more than a few degrees Celsius.
-
Gas evolution (bubbling, pressure increase).
-
Color change.
-
Formation of a precipitate.
-
-
If any of these signs are observed, it indicates an incompatibility. Do not proceed to a larger scale.
-
-
Scaled-Up Testing (if no initial reaction is observed):
-
If the initial small-scale test shows no signs of reaction, you may cautiously proceed to a slightly larger scale, gradually increasing the amount of this compound while continuously monitoring for any signs of reaction.
-
-
Data Analysis:
-
A significant temperature or pressure increase upon the addition of this compound is a clear indicator of incompatibility.
-
The absence of any observable change suggests compatibility under the tested conditions.
-
Disclaimer: This is a generalized protocol and should be adapted based on the specific properties of the substance being tested and the available laboratory equipment. A thorough risk assessment should be conducted before performing any new experiment.
Incompatible Substances and Reaction Pathways
References
- 1. This compound | 108-23-6 [chemicalbook.com]
- 2. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. This compound|Research Reagent & Intermediate [benchchem.com]
- 5. nationalacademies.org [nationalacademies.org]
- 6. kansashealthsystem.com [kansashealthsystem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the formation of symmetric anhydrides in mixed anhydride reactions
Welcome to the technical support center for mixed anhydride reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of symmetric anhydrides and other byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a mixed anhydride and a symmetric anhydride?
An organic acid anhydride is a compound with two acyl groups bonded to the same oxygen atom. If the two acyl groups are identical, the compound is a symmetric anhydride (R-C(O)-O-C(O)-R). If the acyl groups are different, it is a mixed anhydride (R¹-C(O)-O-C(O)-R²).[1]
Q2: Why is the formation of symmetric anhydrides a problem in my reaction?
The formation of symmetric anhydrides is a common side reaction that occurs through the disproportionation of the desired mixed anhydride.[2] This process reduces the yield of the intended product, complicates the purification process due to the presence of multiple species, and consumes starting materials inefficiently.[2]
Q3: What are the primary factors that lead to the formation of symmetric anhydrides?
Several factors can promote the formation of symmetric anhydrides:
-
Incorrect Order of Reagent Addition: Adding the activating agent (e.g., acyl chloride) to a pre-mixed solution of the carboxylic acid and base is a common cause.
-
Elevated Temperatures: Mixed anhydrides can be thermally unstable, and higher temperatures can accelerate their disproportionation into symmetric anhydrides.[3]
-
Suboptimal Reagent Choice: The choice of activating agent, base, and solvent significantly impacts the stability of the mixed anhydride and the prevalence of side reactions.[4][5]
Q4: How can I minimize or prevent the formation of symmetric anhydrides?
The most effective strategy is to control the reaction conditions carefully:
-
Modify the Order of Addition: First, create a mixture of your primary carboxylic acid and the reactive acid derivative (e.g., pivaloyl chloride). Only after these are mixed should you add the base to initiate the reaction. This method has been shown to largely avoid the formation of unwanted symmetric anhydrides.[2]
-
Maintain Low Temperatures: The reaction should be performed with strict temperature control, preferably between -25°C and 5°C.[2] Cooling the reaction vessel and adding reagents dropwise helps dissipate heat from the exothermic reaction.[6]
-
Select Sterically Hindered Reagents: Using a sterically bulky activating agent, such as pivaloyl chloride or isobutyl chloroformate, can sterically and electronically disfavor the disproportionation reaction.[2][7]
-
Optimize Base and Solvent Combination: The choice of tertiary amine and solvent is critical. For example, N-methylpiperidine in dichloromethane is an excellent combination for minimizing certain side reactions.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High yield of symmetric anhydride byproduct detected. | The base was added before the activating agent (acid chloride/chloroformate). | Change the order of addition. Mix the carboxylic acid and the activating agent first in an appropriate solvent. Cool the mixture before slowly adding the base.[2] |
| The reaction temperature is too high, causing disproportionation. | Maintain a low temperature throughout the reaction, ideally between 0°C and 5°C.[2] Use an ice bath or cryocooler and add reagents dropwise to control exothermic processes.[6] | |
| The activating agent is not sterically hindering enough. | Use a more sterically bulky activating agent. Pivaloyl chloride and isovaleroyl chloride are excellent choices due to their steric and electronic properties.[2] | |
| Low yield of desired product and presence of other byproducts (e.g., urethanes in peptide synthesis). | The base/solvent combination is suboptimal. | The tertiary amine/solvent system is crucial.[4][5] Consider switching to N-methylmorpholine in THF or N-methylpiperidine in dichloromethane, as these combinations are known to minimize side reactions.[4][5] |
| The mixed anhydride is reacting slowly with the nucleophile, allowing time for side reactions. | Ensure the nucleophile is added promptly after the formation of the mixed anhydride. In some cases, using a slight excess of the nucleophile can improve results.[4] | |
| The starting materials or solvent contain water. | Ensure all glassware is oven-dried and that anhydrous solvents are used. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can hydrolyze the anhydride.[8] |
Data Summary: Reagent Selection
The selection of reagents is critical for suppressing the formation of symmetric anhydrides and other byproducts. The table below summarizes the impact of different reagents on reaction outcomes.
| Parameter | Reagent/Condition | Effect on Symmetric Anhydride Formation & Side Reactions | Reference |
| Activating Agent | Pivaloyl Chloride, Isovaleroyl Chloride | Favored: High steric hindrance and inductive effects reduce disproportionation. | [2] |
| Isobutyl Chloroformate | Favored: Forms a mixed anhydride that can increase peptide yield. | [7] | |
| Ethyl Chloroformate | Effective: A commonly used and economical choice. | [2] | |
| Base | N-Methylpiperidine | Favored: Superior base for reducing side reactions, especially in dichloromethane. | [4][5] |
| N-Methylmorpholine | Good: A reliable choice, particularly when used with THF. | [4][5] | |
| Triethylamine | Less Favorable: Can lead to a higher incidence of side reactions like urethane formation, especially in dichloromethane. | [4][5] | |
| Solvent | Dichloromethane (DCM) | Favored: Excellent when paired with N-methylpiperidine. | [4][5] |
| Tetrahydrofuran (THF) | Good: A common and effective inert solvent for this reaction. | [2] | |
| Dimethylformamide (DMF) | Use with Caution: Differences between bases are less pronounced in DMF. Aqueous DMF can be a good solvent system. | [4] | |
| Temperature | 0°C to 5°C | Optimal: This range is preferred for minimizing byproduct formation. | [2] |
| -25°C to 0°C | Effective: Lower temperatures further stabilize the mixed anhydride. | [2] |
Experimental Protocol: Minimized Symmetric Anhydride Formation
This protocol details a general method for forming a mixed anhydride while minimizing the risk of disproportionation. This example uses Pivaloyl Chloride as the activating agent.
Materials:
-
Carboxylic Acid (R¹-COOH)
-
Pivaloyl Chloride
-
Tertiary Base (e.g., N-Methylmorpholine or N-Methylpiperidine)
-
Anhydrous Solvent (e.g., THF or Dichloromethane)
-
Nucleophile (R²-XH, e.g., an amine or alcohol)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble oven-dried glassware under an inert atmosphere. Add the primary carboxylic acid (1.0 eq.) and the anhydrous solvent to the reaction flask.
-
Reagent Premixing: Stir the solution until the carboxylic acid is fully dissolved. Add pivaloyl chloride (1.0 eq.) to the mixture.
-
Cooling: Cool the reaction flask to the desired temperature, typically -15°C to 0°C, using an appropriate cooling bath.
-
Base Addition: Slowly add the tertiary base (1.0 eq.) dropwise to the cooled mixture over 5-10 minutes, ensuring the temperature does not rise significantly.
-
Anhydride Formation: Stir the reaction mixture at this low temperature for 1-2 hours to allow for the complete formation of the mixed anhydride.
-
Nucleophilic Addition: Add the nucleophile (1.0-1.2 eq.), either neat or dissolved in a small amount of anhydrous solvent, to the reaction mixture.
-
Reaction Completion: Allow the reaction to proceed, slowly warming to room temperature if necessary. Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to quench any remaining anhydride and remove salts. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting.
Caption: Reaction scheme showing the desired pathway to the mixed anhydride and subsequent product versus the undesired disproportionation side reaction.
Caption: A troubleshooting workflow to diagnose and resolve the issue of symmetric anhydride formation during mixed anhydride reactions.
References
- 1. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 2. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for Isopropyl chloroformate couplings
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for reactions involving isopropyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound (IPCF) is a versatile reagent used primarily as an activating agent and an intermediate in organic synthesis.[1] Its main applications include:
-
Protecting Group Chemistry: It is widely used to install the isopropoxycarbonyl (i-PrOC(O)-) protecting group on amines to form carbamates.[1]
-
Peptide Synthesis: IPCF is used to form mixed anhydrides with N-protected amino acids. These activated intermediates then react with another amino acid or peptide to form a peptide bond. Studies have shown that using this compound can lead to less racemization compared to ethyl or isobutyl chloroformate.[2]
-
Intermediate for APIs and Agrochemicals: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and various pesticides and herbicides.[1]
Q2: What is the general reaction mechanism for coupling with amines?
The reaction of this compound with primary or secondary amines proceeds through a nucleophilic acyl substitution. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the displacement of the chloride leaving group, forming an isopropyl carbamate.[1] This reaction typically follows a bimolecular addition-elimination pathway, especially in more nucleophilic solvents.[1][3]
Q3: Why is a base required in these coupling reactions?
The reaction between this compound and an amine (or alcohol) generates hydrogen chloride (HCl) as a byproduct.[1] The presence of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is added to the reaction mixture to neutralize the HCl as it forms, driving the reaction to completion.[1]
Q4: How does solvent choice affect the reaction?
Solvent selection is critical as it can influence the reaction mechanism. This compound solvolysis can proceed through two competing pathways[4]:
-
Addition-Elimination: In more nucleophilic solvents (e.g., alcohols, aqueous solutions), a bimolecular addition-elimination mechanism is favored.[1][3][5]
-
Fragmentation-Ionization (SN1-like): In highly ionizing, weakly nucleophilic solvents (e.g., fluoroalcohols), a unimolecular ionization pathway, sometimes involving fragmentation and loss of CO₂, becomes more dominant.[1]
For typical coupling reactions with amines or alcohols to form carbamates or carbonates, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to facilitate the desired bimolecular pathway.
Troubleshooting Guide
Q1: My reaction yield is low. What are the common causes and how can I fix it?
Low yields can stem from several factors. Systematically investigating these potential issues can help improve the outcome.[6][7]
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some sterically hindered substrates may require longer reaction times.[6] • Increase Temperature: Gently heating the reaction (e.g., to 40°C) can increase the rate, but be cautious of potential side reactions.[6] |
| Reagent Quality/Purity | • Use Fresh Reagents: this compound is moisture-sensitive and can decompose.[8][9] Use a fresh bottle or distill before use. Ensure the amine/alcohol substrate is pure and dry. |
| Insufficient Base | • Check Stoichiometry: Ensure at least one equivalent of base is used to neutralize the generated HCl. For amine salts, an additional equivalent of base is required. Typically, 1.1 to 1.5 equivalents are used. |
| Presence of Moisture | • Use Anhydrous Conditions: Water can hydrolyze this compound to isopropyl alcohol and HCl, or hydrolyze the activated intermediate.[8][10] Use anhydrous solvents and dry all glassware thoroughly before use.[6] |
| Poor Solubility | • Solvent Screening: If reactants are not fully dissolved, the reaction will be slow. Test different anhydrous solvents in which all components are soluble.[6] |
Q2: I am observing significant side products. How can I minimize them?
Side product formation is a common issue. Identifying the byproduct can help diagnose the problem.
| Observed Side Product | Potential Cause | Solution |
| Diisopropyl Carbonate | Reaction of this compound with isopropyl alcohol (formed from hydrolysis of the starting material). | Ensure strictly anhydrous conditions. Use a high-purity grade of this compound. |
| Urethane Byproducts (in peptide synthesis) | The amino acid ester attacks the carbonate moiety of the mixed anhydride instead of the desired acyl moiety. | Optimize reaction temperature; typically, mixed anhydride formation is performed at a low temperature (e.g., -15°C) before adding the nucleophile. This compound is reported to produce similar amounts of urethane byproducts as other chloroformates.[2] |
| Over-reaction/Double Addition | A primary amine reacts twice, or a diol is capped on both ends when only mono-acylation is desired. | Use a slow addition of the this compound (e.g., via syringe pump) to a solution of the nucleophile. Use a limiting amount of the chloroformate (e.g., 0.95 equivalents). |
Q3: The reaction is very slow or stalls before completion. What can I do?
Slow reaction rates are often due to low reactivity of the nucleophile or steric hindrance.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Substrates with bulky groups near the reacting center can significantly slow the reaction.[6] • Increase the reaction temperature. • Allow for a much longer reaction time (e.g., 24-48 hours). |
| Low Nucleophilicity of Substrate | For example, anilines are less nucleophilic than aliphatic amines. |
Data Presentation
Table 1: Common Bases for this compound Couplings
| Base | Abbreviation | Key Characteristics & Use Cases |
|---|---|---|
| Triethylamine | TEA, Et₃N | Common, inexpensive, and effective. Can sometimes be nucleophilic enough to cause side reactions.[1] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | A non-nucleophilic, sterically hindered base. Excellent choice to avoid side reactions with the base.[7] |
| Pyridine | Py | Often used as both a base and a solvent. Less basic than tertiary alkylamines.[1] |
| N-Methylmorpholine | NMM | A good choice for peptide couplings as it has been shown to minimize racemization.[1] |
Table 2: Solvent Selection Guide for this compound Reactions
| Solvent | Type | Mechanistic Pathway Favored | Notes |
|---|---|---|---|
| Dichloromethane (DCM) | Aprotic | Addition-Elimination | Standard solvent for forming carbamates and carbonates. Ensures good solubility for many organic substrates. |
| Tetrahydrofuran (THF) | Aprotic Ether | Addition-Elimination | Another common choice. Ensure it is anhydrous as it can be hygroscopic. |
| Acetonitrile (MeCN) | Polar Aprotic | Addition-Elimination | Good for a wide range of substrates. |
| Alcohols (e.g., Ethanol) | Nucleophilic Protic | Addition-Elimination | The solvent itself can react (solvolysis), so it is only used when the alcohol is the intended reactant.[3][4] |
| Fluoroalcohols (e.g., TFE, HFIP) | Highly Ionizing, Weakly Nucleophilic | Fragmentation-Ionization (SN1) | Generally avoided for coupling reactions as this pathway does not lead to the desired carbamate/carbonate product. |
Visualizations
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Isopropyl Carbamate
-
Setup: A round-bottom flask equipped with a magnetic stir bar is flame-dried or oven-dried and allowed to cool under a stream of dry nitrogen or argon.
-
Reagents: The amine (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) are dissolved in an anhydrous solvent (e.g., DCM, approx. 0.2 M) under the inert atmosphere.
-
Cooling: The solution is cooled to 0°C in an ice-water bath.
-
Addition: this compound (1.1 eq.) is added dropwise to the stirred solution over 5-10 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure isopropyl carbamate.
Protocol 2: General Procedure for Peptide Coupling via the Mixed Anhydride Method
-
Setup: An N-protected amino acid (1.0 eq.) and N-Methylmorpholine (NMM, 1.0 eq.) are dissolved in anhydrous THF (approx. 0.3 M) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Activation: The solution is cooled to -15°C (e.g., in a dry ice/acetonitrile bath). This compound (1.0 eq.) is added dropwise, and the mixture is stirred for 10-20 minutes at -15°C to form the mixed anhydride. A salt (NMM·HCl) will precipitate.
-
Coupling: A solution of the amino acid ester hydrochloride salt (1.0 eq.) and NMM (1.0 eq.) in anhydrous DCM or THF is prepared separately and added to the mixed anhydride suspension.
-
Reaction: The reaction is stirred at -15°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: The precipitated salt is filtered off. The filtrate is concentrated under reduced pressure. The residue is redissolved in a suitable solvent like ethyl acetate, washed sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude dipeptide, which can be further purified by chromatography or recrystallization.
References
- 1. This compound|Research Reagent & Intermediate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the nucleophilic solvation effects in isopropyl chlorothioformate solvolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 108-23-6 [chemicalbook.com]
- 9. This compound [training.itcilo.org]
- 10. ICSC 0287 - this compound [inchem.org]
Troubleshooting low yields in Isopropyl chloroformate mediated reactions
Welcome to our dedicated technical support center for troubleshooting low yields in reactions mediated by isopropyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, although TLC/LC-MS analysis indicates complete consumption of my starting amine/alcohol. What are the likely causes?
Low yields despite full conversion of the starting material often point towards side reactions or product degradation. The most common culprits when using this compound are:
-
Hydrolysis of this compound: this compound is highly sensitive to moisture.[1][2] Any water present in your reaction setup, solvents, or reagents will rapidly hydrolyze the chloroformate to isopropanol, carbon dioxide, and hydrochloric acid, rendering it inactive for your desired transformation.[1][3][4]
-
Product Instability: Your product might be unstable under the reaction or workup conditions. This could involve degradation due to pH changes or prolonged exposure to elevated temperatures.
-
Formation of Carbonate Byproducts: If your starting material is an alcohol, there's a possibility of forming a di-isopropyl carbonate byproduct.
-
Loss during Workup: The product might be partially soluble in the aqueous layer during extraction, or volatile enough to be lost during solvent removal. Emulsion formation during extraction can also lead to significant product loss.[5][6]
Q2: I suspect my this compound has degraded. How can I assess its quality?
Degradation of this compound is a common issue. Here are a few indicators:
-
Visual Inspection: Fresh this compound should be a clear, colorless liquid. A yellowish or cloudy appearance can indicate decomposition.
-
Pungent Odor: A strong, pungent odor is characteristic of this compound, but an excessively acrid smell might suggest the presence of degradation products like HCl.[7]
-
Titration: The purity of the chloroformate can be determined by titration.
It is highly recommended to use freshly opened or distilled this compound for best results. Commercial preparations are often sold as solutions in toluene to improve stability.[1]
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Container: Keep in the original, tightly sealed container.
Q4: My reaction is sluggish or does not go to completion. What can I do?
Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: Ensure you are using a sufficient excess of this compound, typically 1.1 to 1.5 equivalents.
-
Poor Quality Reagent: As mentioned, degraded this compound will be less reactive.
-
Inadequate Temperature: While low temperatures are generally preferred to minimize side reactions, some reactions may require warming to proceed at a reasonable rate. Monitor your reaction closely by TLC or LC-MS to find the optimal temperature.
-
Choice of Base: The base used to scavenge the HCl byproduct is crucial. A sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine is generally a good choice. The pKa of the base should be high enough to effectively neutralize the acid.
Q5: How can I minimize the formation of byproducts?
Minimizing byproducts is key to achieving high yields. Here are some strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. Handle all reagents under an inert atmosphere.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and reduce the likelihood of side reactions.
-
Slow Addition: Add the this compound dropwise to the solution of your substrate and base. This maintains a low concentration of the reactive chloroformate and helps to control the exotherm.
-
Optimal Base: Use a non-nucleophilic base to avoid its reaction with the chloroformate. The choice of base can also influence the stability of the product.
Troubleshooting Guide
This section provides a more in-depth look at specific issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded this compound. | Use a fresh bottle or distill the reagent before use. |
| Presence of moisture. | Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Inappropriate reaction temperature. | Optimize the temperature. Start at a low temperature (0°C) and gradually warm up if the reaction is too slow. | |
| Incorrect stoichiometry. | Use a slight excess (1.1-1.2 equivalents) of this compound. | |
| Formation of Multiple Products | Reaction temperature is too high. | Maintain a low and controlled temperature throughout the reaction. |
| Hydrolysis of the starting material or product. | Strictly exclude water from the reaction. | |
| The base is acting as a nucleophile. | Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine. | |
| Difficulty in Product Purification | Emulsion formation during workup. | Break the emulsion by adding brine, filtering through Celite, or changing the organic solvent.[5][6] |
| Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction to "salt out" the product. | |
| Co-elution with byproducts during chromatography. | Optimize the mobile phase for better separation. Consider using a different stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of a Primary Amine
This protocol provides a general guideline for the N-protection of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound (freshly opened or distilled)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a thermometer.
-
Reagent Preparation: Dissolve the primary amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of this compound: Dilute the this compound (1.1 eq) with anhydrous DCM in the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted this compound.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Troubleshooting Workup for Emulsion Formation
If an emulsion forms during the workup of your reaction:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[5]
-
Filtration: Filter the entire mixture through a pad of Celite®. The fine particles that often stabilize emulsions will be removed, allowing the layers to separate.[6]
-
Change of Solvent: If the emulsion persists, try adding a different organic solvent that has a different density and polarity.
-
Centrifugation: If available, centrifuging the mixture can also effectively break up an emulsion.
Visual Aids
Caption: A logical workflow for troubleshooting low yields.
Caption: Decomposition pathways of this compound.
Caption: Competition between the desired reaction and hydrolysis.
References
- 1. CAS 108-23-6: this compound | CymitQuimica [cymitquimica.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. framochem.com [framochem.com]
- 4. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. This compound|Research Reagent & Intermediate [benchchem.com]
Removal of isopropanol and HCl byproducts from Isopropyl chloroformate reactions
Welcome to the Technical Support Center for Isopropyl Chloroformate Reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of isopropanol and hydrogen chloride (HCl) byproducts.
Frequently Asked Questions (FAQs)
???+ question "Q1: What are the primary sources of isopropanol and HCl byproducts in reactions using this compound?"
???+ question "Q2: What is the standard procedure for removing isopropanol and HCl from a reaction mixture?"
???+ question "Q3: How can I verify that all HCl has been removed?"
???+ question "Q4: Which analytical techniques are suitable for detecting residual isopropanol?"
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Incomplete HCl Removal | Why is my organic layer still acidic after a bicarbonate wash? | 1. Insufficient amount of basic solution was used. 2. Inadequate mixing between the organic and aqueous layers. 3. Highly concentrated HCl requiring multiple washes. | 1. Perform additional washes with fresh saturated sodium bicarbonate solution. 2. Ensure vigorous shaking of the separatory funnel for 1-2 minutes during each wash to maximize interfacial contact. 3. Continue washing until you no longer observe gas evolution (CO₂ bubbling), which signals the completion of the neutralization reaction.[1] |
| Emulsion Formation | How can I resolve the emulsion that formed during the aqueous work-up? | 1. The presence of polar organic solvents (e.g., THF, DMF) can increase mutual solubility and lead to emulsions.[2] 2. High concentration of starting materials or products can act as surfactants. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, often breaking the emulsion. 2. If the product is stable, consider removing the reaction solvent by rotary evaporation before starting the aqueous work-up.[2] 3. Allow the mixture to stand for an extended period. 4. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Residual Isopropanol | My final product is still contaminated with isopropanol after the work-up. What went wrong? | 1. Isopropanol has some solubility in many organic solvents. 2. An insufficient number of water washes were performed. | 1. Perform multiple, successive washes with deionized water. For a given volume of water, multiple smaller washes are more effective than a single large one. 2. If your desired product has low volatility, you can concentrate the organic layer and re-dissolve it in a solvent in which isopropanol is less soluble before re-washing. 3. For final traces, purification techniques like fractional distillation (if boiling points differ significantly) or column chromatography may be required. |
| Product Hydrolysis | I suspect my desired product is being hydrolyzed during the basic wash. How can I avoid this? | The use of a strong base or prolonged exposure to the basic aqueous solution can hydrolyze sensitive functional groups. | 1. Use a milder base, such as a dilute sodium bicarbonate solution, instead of stronger bases like sodium hydroxide. 2. Minimize the time the organic layer is in contact with the basic solution. 3. Perform the wash at a lower temperature (e.g., in an ice bath) to slow the rate of potential hydrolysis. |
Quantitative Data Summary
Physical Properties of Key Compounds
This table summarizes physical properties relevant to the separation of the product from byproducts.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| This compound | C₄H₇ClO₂ | 122.55 | 108.3 ± 9.0 | Insoluble, decomposes[3][4] |
| Isopropanol | C₃H₈O | 60.10 | 82.6 | Miscible[5] |
| Hydrogen Chloride | HCl | 36.46 | -85.05 (gas) | Highly soluble |
Analytical Detection Limits for Isopropanol
| Analytical Method | Matrix | Limit of Quantification (LOQ) |
| HSS-GC/MS | Food Products | 0.14–0.21 mg/L[6] |
| HSS-GC/FID | Food Products | 1.51 mg/L[6] |
| GC-FID | Hand Sanitizer | 0.25% v/v[7] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Removal of HCl and Isopropanol
This protocol outlines the standard procedure for purifying a reaction mixture in an organic solvent following a reaction with this compound.
Materials:
-
Reaction mixture in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (NaCl) solution (brine).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Erlenmeyer flask.
-
Filtration setup (funnel, filter paper).
Procedure:
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
Neutralization Wash:
-
Add a volume of saturated NaHCO₃ solution approximately equal to the volume of the organic layer.
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution.
-
Close the stopcock and shake vigorously for 1-2 minutes. Vent frequently.
-
Allow the layers to separate completely.
-
Drain the lower (aqueous) layer. If the organic solvent is less dense than water (e.g., ethyl acetate), the organic layer will be on top.
-
Repeat this wash until no more gas evolution is observed.
-
-
Water Wash:
-
Add a volume of deionized water equal to the organic layer volume.
-
Shake for 1 minute and allow the layers to separate.
-
Drain and discard the aqueous layer.
-
Repeat the water wash 1-2 more times to ensure removal of isopropanol and residual salts.
-
-
Brine Wash:
-
Add a volume of brine equal to the organic layer volume.
-
Shake for 1 minute, allow the layers to separate, and discard the aqueous layer. This step removes the bulk of the water dissolved in the organic phase.[1]
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., MgSO₄) and swirl the flask. Add more drying agent if it clumps together.
-
Let it stand for 10-15 minutes.
-
-
Isolation:
-
Filter or decant the dried organic solution away from the drying agent into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary.
-
Protocol 2: Quenching of Unreacted this compound
This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment. It is adapted from general procedures for quenching reactive reagents.[8][9]
Materials:
-
Reaction vessel containing unreacted this compound under an inert atmosphere (e.g., N₂).
-
Ice bath.
-
Stir plate and stir bar.
-
Addition funnel or syringe.
-
Isopropanol.
-
Methanol.
-
Water.
Procedure:
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath. Ensure the mixture is stirring.
-
Initial Quench with Isopropanol: Slowly add isopropanol dropwise via an addition funnel or syringe. Isopropanol is used first as it reacts less vigorously than water.[8] Continue the slow addition until gas evolution or exotherm subsides.
-
Sequential Quenching: After the reaction with isopropanol is complete, slowly add methanol.
-
Final Quench with Water: Once the addition of methanol causes no further reaction, add water very carefully and slowly.[9] Even after adding alcohols, the mixture can react violently with water.[9] Add water in small portions until no further reaction is observed.
-
Warm to Room Temperature: Once the quenching is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for at least one hour to ensure all reactive species are consumed.
-
Proceed to Work-up: The quenched reaction mixture can now be safely worked up using the standard aqueous work-up described in Protocol 1.
Visualizations
Workflow for Product Purification
The following diagram illustrates the general workflow for isolating a product after a reaction involving this compound.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common issues during the work-up procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. lookchem.com [lookchem.com]
- 4. innospk.com [innospk.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Minimizing urethane formation in peptide synthesis with Isopropyl chloroformate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize urethane byproduct formation when using isopropyl chloroformate for peptide synthesis via the mixed anhydride method.
Frequently Asked Questions (FAQs)
Q1: What is urethane formation in the context of peptide synthesis, and why is it problematic?
A1: Urethane formation is a significant side reaction that occurs during peptide bond formation when using the mixed carboxylic-carbonic acid anhydride method. Instead of the desired nucleophilic attack by the amino group on the activated carboxyl carbon of the amino acid, the attack occurs at the carbonate moiety of the mixed anhydride. This results in the formation of a urethane-capped amino acid, which terminates the peptide chain extension and complicates the purification process, ultimately reducing the yield of the desired peptide.
Q2: How is the mixed anhydride formed with this compound, and what is the mechanism of urethane formation?
A2: The process begins with the reaction of an N-protected amino acid with this compound in the presence of a tertiary amine base. This forms a mixed carboxylic-carbonic acid anhydride. This activated intermediate is then reacted with the N-terminal amine of another amino acid or peptide. Urethane formation occurs when this amine attacks the carbonate carbonyl of the anhydride instead of the amino acid carbonyl.
Q3: Which experimental factors are most critical for controlling urethane formation?
A3: The most critical factor influencing the amount of urethane generated is the combination of the tertiary amine base and the solvent used.[1][2] Other important factors include the steric hindrance of the activated amino acid residue, reaction temperature, and reactant stoichiometry.[1][2]
Q4: Are certain amino acids more susceptible to urethane formation?
A4: Yes, urethane formation is more pronounced with sterically hindered amino acid residues, such as isoleucine (Ile) and N-methylamino acids.[1][2] The steric bulk around the activated carboxyl group can hinder the approach of the incoming amine, making the less-hindered carbonate carbonyl a more likely target for nucleophilic attack.
Q5: How can I detect and quantify urethane byproducts in my reaction mixture?
A5: The most common and effective methods for detecting and quantifying urethane byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][3] UPLC-MS combines high-resolution separation with mass-to-charge ratio identification, allowing for accurate quantification of the peptide and its byproducts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for product quantitation.[1]
Troubleshooting Guide
Problem: My analysis (HPLC/MS) shows a high percentage of urethane byproduct.
This troubleshooting workflow will guide you through the most common causes and solutions for excessive urethane formation.
Data & Protocols
Data Summary: Effect of Base and Solvent on Urethane Formation
The selection of the tertiary amine and solvent system is paramount for minimizing urethane byproducts. The following table summarizes the performance of common combinations based on published findings.[1][2]
| Tertiary Amine | Solvent | Relative Urethane Formation | Recommendation |
| N-Methylpiperidine (NMP) | Dichloromethane (DCM) | Very Low | Optimal Combination [1][2] |
| N-Methylmorpholine (NMM) | Tetrahydrofuran (THF) | Low | Good Combination[1][2] |
| Triethylamine (TEA) | Dichloromethane (DCM) | Very High | Particularly Bad Combination; Avoid[1][2] |
| Any of the above | Dimethylformamide (DMF) | Moderate | Differences between amines are marginal in DMF[1][2] |
Experimental Protocol: Minimized Urethane Coupling
This protocol details a general procedure for mixed anhydride coupling using this compound, incorporating best practices to reduce side reactions.
Materials:
-
N-protected amino acid
-
This compound (IPCF)
-
N-Methylpiperidine (NMP)
-
Amino acid ester hydrochloride (or other salt)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware, cooled to -15°C
Procedure:
-
Preparation:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon/Nitrogen).
-
Cool the solution to -15°C using a suitable cooling bath (e.g., acetone/dry ice).
-
-
Anhydride Formation (Activation):
-
Add N-Methylpiperidine (NMP) (1.0 eq) to the stirred solution and maintain the temperature at -15°C.
-
Slowly add this compound (1.0 eq) dropwise via syringe, ensuring the temperature does not rise above -10°C.
-
Stir the reaction mixture at -15°C for 2-5 minutes to allow for the complete formation of the mixed anhydride.
-
-
Coupling:
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 - 1.1 eq) in anhydrous DCM. Neutralize it with NMP (1.0 - 1.1 eq) at 0°C, and then cool to -15°C.
-
Add the cold, neutralized amino acid ester solution to the mixed anhydride solution.
-
Allow the reaction to stir at -15°C for 1 hour, then let it warm slowly to room temperature over 2-3 hours.
-
-
Work-up and Analysis:
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by HPLC and MS to determine the ratio of desired peptide to urethane byproduct.[3]
-
Protocol: Detection by UPLC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., Acetonitrile/Water).
-
Chromatography:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution method, typically with mobile phase A (e.g., 0.1% Formic Acid in Water) and mobile phase B (e.g., 0.1% Formic Acid in Acetonitrile).
-
-
Mass Spectrometry:
-
Couple the UPLC outflow to an Electrospray Ionization Mass Spectrometry (ESI-MS) detector.
-
Monitor for the expected mass-to-charge (m/z) ratio of the desired peptide.
-
Simultaneously monitor for the m/z ratio corresponding to the urethane-capped byproduct (Mass of N-terminal amino acid + Mass of isopropylcarbonyl group).
-
-
Quantification: Integrate the peak areas from the UV chromatogram for the desired product and the urethane byproduct to determine their relative percentages.
References
Technical Support Center: Safe Disposal of Isopropyl Chloroformate Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of isopropyl chloroformate (IPCF) waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (IPCF) is a colorless, volatile liquid with a pungent odor, primarily used as a chemical intermediate in organic synthesis. It is a highly hazardous substance with multiple risks:
-
Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.
-
Toxic: Highly toxic if inhaled, ingested, or absorbed through the skin. Inhalation can cause delayed pulmonary edema.
-
Flammable: It is a highly flammable liquid and its vapors can form explosive mixtures with air.
-
Water-Reactive: Reacts with water or moisture to produce isopropyl alcohol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas. This reaction can be vigorous.
-
Unstable: Can decompose upon heating to produce toxic fumes, including hydrogen chloride and phosgene. It may also decompose in the presence of certain metals, like iron.
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: Due to its hazardous nature, a comprehensive PPE strategy is mandatory. The following should be worn at all times when handling IPCF or its waste:
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over the goggles to protect against splashes. |
| Skin & Body Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Double-gloving is recommended. Change gloves immediately upon contamination. |
| Flame-Resistant Lab Coat | A lab coat made of a material like Nomex® should be worn over personal clothing. | |
| Full-Length Pants & Closed-Toe Shoes | Ensure no skin is exposed on the lower body and feet. | |
| Respiratory Protection | Chemical Fume Hood | All handling of IPCF and its waste must be conducted in a certified chemical fume hood. |
| NIOSH-Approved Respirator | A full-face respirator with an organic vapor/acid gas cartridge may be necessary for spill response or if there is a risk of exposure outside a fume hood. |
Q3: How should I store this compound waste before disposal?
A3: Proper storage of IPCF waste is crucial to prevent accidents. Follow these guidelines:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chlorinated compounds and acids.
-
Labeling: The waste container must be labeled "Hazardous Waste, this compound, Flammable, Corrosive, Water-Reactive."
-
Segregation: Store IPCF waste separately from incompatible materials, especially water, acids, bases, alcohols, and oxidizing agents.
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It should be stored in secondary containment to catch any potential leaks.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. Absolutely under no circumstances should this compound or its un-neutralized waste be poured down the drain. It is water-reactive and harmful to aquatic life. All IPCF waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Q5: What are the primary decomposition products of this compound neutralization?
A5: The controlled neutralization of this compound with a base like sodium hydroxide results in the formation of isopropyl alcohol, sodium chloride, and carbon dioxide. The reaction with sodium bicarbonate produces isopropyl alcohol, sodium chloride, water, and carbon dioxide.
Troubleshooting Guides
Problem: I have a small amount of leftover this compound from my reaction. How do I safely dispose of it?
Solution: Small quantities of IPCF should be neutralized before being collected for hazardous waste pickup. The following protocol for neutralization must be followed meticulously.
Experimental Protocols
Protocol 1: Neutralization of this compound Waste
This protocol describes the safe neutralization of small quantities (<50 mL) of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution, cooled in an ice bath
-
Large beaker (at least 10 times the volume of the IPCF waste)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (see FAQ 2)
Methodology:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the large beaker in an ice bath on a magnetic stir plate and add a stir bar.
-
Initial Quenching: Slowly and cautiously add the this compound waste to a stirred, cold 1 M sodium hydroxide solution in the beaker. The volume of the NaOH solution should be in at least a 3-fold molar excess to the IPCF. The addition should be done dropwise via a dropping funnel to control the reaction rate and temperature.
-
Temperature Control: Monitor the temperature of the reaction mixture closely. Maintain the temperature below 20°C throughout the addition to prevent vigorous reaction and decomposition.
-
Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to slowly warm to room temperature. Check the pH of the aqueous layer using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more 1 M NaOH solution dropwise until the desired pH is reached.
-
Waste Collection: The neutralized solution, containing primarily isopropyl alcohol, sodium chloride, and water, should be transferred to a properly labeled hazardous waste container for halogenated organic waste.
Problem: I've accidentally spilled a small amount of this compound inside the fume hood.
Solution: A minor spill (<100 mL) inside a fume hood can be managed by trained laboratory personnel using the following spill cleanup protocol. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's emergency response team.
Protocol 2: this compound Spill Cleanup
Materials:
-
Spill containment materials (e.g., sand, vermiculite, or a commercial absorbent for acid chlorides)
-
Sodium bicarbonate (NaHCO₃)
-
Plastic or non-metallic scoop and dustpan
-
Sealable plastic bags for waste disposal
-
Appropriate PPE (see FAQ 2, including respiratory protection if necessary)
Methodology:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Containment: If the spill is liquid, create a dike around the spill using an inert absorbent material like sand or vermiculite to prevent it from spreading. Do NOT use water.
-
Neutralization & Absorption: Cover the spill with sodium bicarbonate or a commercial acid chloride absorbent. This will help to neutralize the acidic byproducts of hydrolysis with ambient moisture.
-
Collection: Once the reaction has subsided, carefully scoop the mixture of absorbent and neutralized IPCF into a sealable plastic bag. Use non-sparking tools.
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials into a separate sealable plastic bag.
-
Waste Disposal: Label both bags as "Hazardous Waste: this compound Spill Debris" and dispose of them through your institution's hazardous waste program.
-
Ventilation: Allow the fume hood to run for an extended period to ensure all vapors are exhausted.
Visual Guides
Logical Workflow for this compound Waste Management
Caption: Decision tree for managing this compound waste.
Experimental Workflow for IPCF Neutralization
Caption: Step-by-step workflow for neutralizing IPCF waste.
Summary of Quantitative Data
| Property | Value |
| Molecular Formula | C₄H₇ClO₂ |
| Molecular Weight | 122.55 g/mol |
| Boiling Point | 104.6 °C |
| Flash Point | 20 °C (closed cup) |
| Density | 1.08 g/cm³ at 20°C |
| Vapor Density | 4.2 (Air = 1) |
Addressing the moisture sensitivity of Isopropyl chloroformate in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture sensitivity of Isopropyl Chloroformate (IPCF) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
This compound readily reacts with water, including atmospheric moisture, in a process called hydrolysis.[1][2] This reaction decomposes the compound, yielding isopropanol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[1][3][4] This reactivity makes it critical to handle and store the reagent under anhydrous (moisture-free) conditions to maintain its purity and reactivity for intended chemical syntheses.[5]
Q2: What are the visible signs of this compound decomposition due to moisture?
Decomposition due to moisture may not always be visually apparent in the neat liquid. However, signs of significant contamination or degradation include:
-
Fuming in Air: The reagent gives off hydrogen chloride (HCl) fumes when exposed to moist air.[1][2]
-
Pressure Buildup: In a sealed container, the formation of CO2 and HCl gas can lead to pressure buildup.
-
Presence of Precipitate: In some cases, secondary reactions of the degradation products might lead to the formation of solid materials.
-
Inconsistent Experimental Results: The most common indicator is the failure of a reaction, such as low yield or the formation of unexpected byproducts.
Q3: How should this compound be properly stored and handled to prevent moisture exposure?
To ensure the stability and purity of this compound, the following storage and handling procedures are crucial:
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[6][7] Recommended storage temperatures are often at or below 0°C.[7][8] It should be kept separate from incompatible materials like water, acids, bases, alcohols, and metals.[5][7] Notably, storage in a standard refrigerator is hazardous and has been reported to cause explosions.[1][6]
-
Handling: All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and syringes.[9] Use only non-sparking tools and ensure all equipment is properly grounded.[6][9] Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves.[7][8]
Q4: What happens to my reaction if this compound is exposed to moisture?
If this compound is exposed to water, it will hydrolyze. This has several negative consequences for an experiment:
-
Reduced Yield: The effective concentration of the active reagent is lowered, leading to incomplete conversion and reduced product yield.
-
Byproduct Formation: The isopropanol generated from hydrolysis can react with the remaining this compound to form diisopropyl carbonate. The generated HCl can also catalyze other unwanted side reactions.
-
Safety Hazards: The production of HCl gas can increase pressure within a sealed reaction vessel and create a corrosive environment.[1][10]
Q5: Can I still use this compound that I suspect has been exposed to moisture?
It is strongly discouraged. Using compromised this compound will lead to unreliable and unrepeatable results. The presence of degradation products can significantly interfere with the desired reaction pathway.[8] For applications requiring high purity, such as in pharmaceutical synthesis, using fresh, properly handled reagent is essential.
Troubleshooting Guide
| Problem | Probable Cause Related to Moisture | Recommended Solution |
| Low or No Product Yield | The this compound has hydrolyzed due to exposure to atmospheric moisture or wet solvents/reagents, reducing its effective concentration. | Use a fresh bottle of this compound. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and dry all other reagents thoroughly. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Formation of Isopropyl Carbamate or Carbonate Byproducts | The nucleophile (e.g., an amine) is reacting with this compound as intended, but hydrolysis is competing with the main reaction. Isopropanol formed from hydrolysis can react with remaining this compound to form diisopropyl carbonate. | Improve anhydrous conditions. Consider adding the this compound slowly at a low temperature to control the reaction rate and minimize side reactions. Ensure the starting amine or alcohol is completely dry. |
| Inconsistent Reaction Times or Rates | The concentration of active this compound varies due to different degrees of moisture exposure between experimental runs. | Standardize the handling procedure for the reagent. Always use an inert atmosphere and dry techniques. If using a solution, prepare it fresh before each use or a series of immediate experiments. |
| Pressure Buildup in Reaction Vessel | Hydrolysis of this compound produces hydrogen chloride (HCl) and carbon dioxide (CO₂) gases.[1][4] | Ensure the reaction is performed in a system that is not completely sealed or is equipped with a pressure-relief device (e.g., a bubbler). If a base is used to scavenge HCl, ensure it is added appropriately to control the reaction exotherm and gas evolution. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClO₂ | [3] |
| Molecular Weight | 122.55 g/mol | [3] |
| Appearance | Colorless liquid with a pungent odor | [1][10] |
| Density | ~1.074 g/cm³ at 20°C | [7] |
| Boiling Point | 103-105 °C | [7] |
| Melting Point | -81 °C | [3] |
| Flash Point | 15.6 °C | [7] |
| Vapor Pressure | 26.1 mmHg at 25°C | [3] |
| Moisture Sensitivity | Decomposes in water/moist air | [1][5] |
Table 2: Hydrolysis Rate of this compound
| Temperature (°C) | Rate Constant (s⁻¹) | Half-life (minutes) | Reference |
| 12.5 | 3.54 x 10⁻⁴ | 32.6 | [9] |
| 24.5 | 20.5 x 10⁻⁴ | 5.6 | [9] |
Experimental Protocols
Protocol: Formation of an Isopropyl Carbamate under Anhydrous Conditions
This protocol describes the reaction of an amine with this compound to form a carbamate, a common step in peptide synthesis and the creation of protecting groups.[11][12]
Materials and Reagents:
-
This compound (fresh bottle)
-
Primary or secondary amine
-
Anhydrous tertiary base (e.g., triethylamine or diisopropylethylamine), distilled
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles/syringes
Procedure:
-
Glassware Preparation: Dry the round-bottom flask and magnetic stir bar in an oven at >100°C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the flask with a septum and purge with inert gas for 10-15 minutes.
-
Reagent Preparation: In the reaction flask, dissolve the amine and the anhydrous tertiary base (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side reactions.
-
Addition of this compound: Using a dry syringe, slowly add this compound (1.05 equivalents) dropwise to the stirred solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Safety Precautions:
-
Perform all operations in a well-ventilated chemical fume hood.
-
This compound is corrosive, toxic if inhaled, and flammable.[6][10]
-
Avoid contact with skin and eyes by wearing appropriate PPE.[7]
-
The reaction generates HCl, which is trapped by the tertiary amine base, forming a salt.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for a moisture-sensitive reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound | 108-23-6 [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. innospk.com [innospk.com]
- 4. This compound|Research Reagent & Intermediate [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. valsynthese.ch [valsynthese.ch]
- 8. framochem.com [framochem.com]
- 9. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kansashealthsystem.com [kansashealthsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chloroformate - Wikipedia [en.wikipedia.org]
Preventing racemization in peptide coupling with Isopropyl chloroformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent racemization during peptide coupling reactions using isopropyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization when using this compound for peptide coupling?
A1: The primary mechanism for racemization during peptide bond formation with this compound (or any alkyl chloroformate) is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activation of the N-protected amino acid's carboxyl group to form a mixed anhydride increases the acidity of the alpha-proton. In the presence of a base, this proton can be abstracted, leading to the formation of the planar oxazolone. This intermediate can then be attacked by the amine component from either face, resulting in a mixture of D and L enantiomers and thus, racemization.[1][2][3]
Q2: How does the choice of tertiary amine base affect racemization?
A2: The choice of the tertiary amine base is critical in controlling racemization.[4]
-
Steric Hindrance: Sterically hindered bases are preferred as they are less likely to abstract the alpha-proton from the activated amino acid.
-
Basicity: Weaker bases are generally better for minimizing racemization.
-
Recommended Bases: N-methylmorpholine (NMM) and N-methylpiperidine are considered good choices.[4][5][6]
-
Bases to Avoid: Strong, non-hindered bases like triethylamine (TEA) can lead to complete racemization, especially when used in excess.[4]
-
Stoichiometry: It is crucial to avoid using an excess of the tertiary amine.[7]
Q3: What is the optimal temperature for the coupling reaction to prevent racemization?
A3: Traditionally, mixed anhydride reactions are carried out at low temperatures, such as -15°C, to minimize racemization and other side reactions like the disproportionation of the anhydride.[5] While some modern approaches in solid-phase peptide synthesis (SPPS) utilize higher temperatures for short durations[8][9], for solution-phase coupling with sensitive amino acids, maintaining a low temperature during the activation and coupling steps is a key strategy to suppress racemization.[8][10]
Q4: Which solvents are recommended to minimize racemization with this compound?
A4: The choice of solvent significantly impacts the extent of racemization.
-
Preferred Solvents: Tetrahydrofuran (THF) and ethyl acetate are generally the best solvents for minimizing racemization in mixed anhydride couplings.[4][5][6][7]
-
Solvents to Use with Caution: Halogenated solvents like dichloromethane (CH₂Cl₂) and polar aprotic solvents like dimethylformamide (DMF) can lead to higher levels of racemization.[2][4][5]
Q5: How does this compound compare to other chloroformates in terms of racemization?
A5: this compound is considered a superior reagent for generating mixed anhydrides in peptide synthesis, in part due to reduced racemization. Research has shown that racemization when using this compound is about one-third to one-quarter of that observed with ethyl or isobutyl chloroformate.[11] In other studies, menthyl chloroformate was found to reduce racemization by as much as half compared to isobutyl chloroformate, demonstrating the significant influence of the chloroformate's alkyl group.[4][5]
Q6: Which amino acids are most susceptible to racemization during coupling?
A6: Certain amino acids are inherently more prone to racemization upon activation. Histidine and Cysteine are particularly susceptible.[8][10][12][13] Therefore, when coupling these residues, it is especially important to adhere strictly to optimized conditions (low temperature, appropriate base and solvent).
Q7: Can additives like HOBt be used to further suppress racemization?
A7: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are very effective at suppressing racemization, particularly when used with carbodiimide coupling reagents (e.g., DCC, DIC).[12][14] While their primary use is associated with carbodiimides, one study showed a slight benefit of adding HOBt when using isobutyl chloroformate, as it can help favor the desired peptide formation over urethane side products.[5] For this compound couplings, the most critical factors remain the base, solvent, and temperature.
Troubleshooting Guides
Problem: I am observing significant racemization in my coupled product.
This troubleshooting guide will help you identify and resolve the potential causes of high racemization levels.
| Potential Cause | Recommended Action | Explanation |
| Incorrect Base | Switch to a sterically hindered, weaker base such as N-methylmorpholine (NMM) or N-methylpiperidine.[4][5][6] | Stronger, less hindered bases like triethylamine (TEA) are more effective at abstracting the α-proton of the activated amino acid, which is the key step in the racemization pathway.[4] |
| Excess Base | Use a stoichiometric equivalent of the tertiary amine relative to the N-protected amino acid.[7] | Excess base increases the rate of α-proton abstraction and subsequent oxazolone formation, leading to higher racemization.[7] |
| Inappropriate Solvent | Use tetrahydrofuran (THF) or ethyl acetate as the reaction solvent.[5][6] | Polar solvents like DMF can stabilize the activated intermediate in a way that promotes racemization. THF is often the solvent of choice for minimizing this side reaction.[2] |
| High Reaction Temperature | Perform the activation (addition of this compound) and the coupling steps at low temperatures, ideally around -15°C.[5] | Lower temperatures reduce the rate of the competing racemization reaction.[5] |
| Prolonged Activation Time | Minimize the time between the formation of the mixed anhydride and the addition of the amine component. | The mixed anhydride is a highly reactive intermediate. The longer it exists before reacting with the amine, the greater the opportunity for it to convert to the oxazolone intermediate, which leads to racemization. |
Problem: I am observing a significant amount of urethane by-product.
Urethane formation is a common side reaction in mixed anhydride couplings, arising from the attack of the amine component on the carbonate carbonyl of the mixed anhydride.
| Potential Cause | Recommended Action | Explanation |
| Sub-optimal Base/Solvent Combination | The combination of N-methylpiperidine in dichloromethane is reported to be one of the best for minimizing urethane formation. N-methylmorpholine in THF is also a good combination.[5][6] | The choice of base and solvent has a profound impact on the regioselectivity of the amine attack on the mixed anhydride. |
| Sterically Hindered Amino Acids | For hindered residues, consider adding a slight excess of the substrate (N-protected amino acid).[5] | A small excess of the activated amino acid can help drive the reaction towards the desired peptide bond formation. |
| High Reaction Temperature | Maintain a low temperature during the reaction. | Higher temperatures can increase the rate of urethane formation.[5] |
Quantitative Data Summary
The following table summarizes the impact of different reagents on the extent of racemization, as reported in the literature.
| Variable | Conditions | Racemization Outcome | Reference |
| Chloroformate | This compound vs. Ethyl/Isobutyl Chloroformate | Racemization is reduced to 1/3 to 1/4 with this compound. | [11] |
| Chloroformate | Menthyl Chloroformate vs. Isobutyl Chloroformate | Racemization is reduced by half with menthyl chloroformate. | [4][5] |
| Base | N-methylmorpholine (1 equiv.) vs. N-methylmorpholine (2 equiv.) | No racemate observed with 1 equivalent; some racemate with 2 equivalents in a test synthesis. | [4] |
| Base | Trimethylamine (excess) vs. N-methylmorpholine (excess) | Complete racemization with excess trimethylamine; none with excess N-methylmorpholine in a test synthesis. | [4] |
| Solvent | Tetrahydrofuran vs. Halogen-containing solvents | Less racemization is observed in tetrahydrofuran. | [5][6] |
Experimental Protocols
Optimized Protocol for Peptide Coupling using this compound to Minimize Racemization
This protocol provides a general procedure for a solution-phase peptide coupling designed to minimize racemization.
-
Preparation of Reactants:
-
Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15°C in a suitable cooling bath (e.g., acetone/dry ice).
-
-
Formation of the Mixed Anhydride (Activation):
-
Add N-methylmorpholine (NMM) (1.0 equivalent) to the cooled solution of the N-protected amino acid. Stir for 1-2 minutes.
-
Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at -15°C.
-
Stir the reaction mixture at -15°C for 2-5 minutes to allow for the formation of the mixed anhydride. Avoid prolonged activation times.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (or other salt) (1.0 equivalent) in anhydrous THF. Neutralize with NMM (1.0 equivalent) at 0°C to -15°C to generate the free amine.
-
Add the pre-cooled solution of the free amine component to the mixed anhydride solution at -15°C.
-
Allow the reaction mixture to stir at -15°C for 1 hour, and then let it slowly warm to room temperature over 2-3 hours or stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated NMM hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous sodium bicarbonate, water, 1M aqueous citric acid (if compatible with protecting groups), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected peptide.
-
Purify the crude product by flash chromatography or recrystallization as required.
-
Visualizations
Caption: Mechanism of racemization via a planar 5(4H)-oxazolone intermediate.
Caption: Troubleshooting workflow for diagnosing and fixing racemization issues.
Caption: Optimized experimental workflow for peptide coupling.
References
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Isopropyl Chloroformate Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of catalysts for reactions involving isopropyl chloroformate, with a primary focus on minimizing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways of this compound?
A1: this compound primarily decomposes through two pathways, largely dependent on the solvent system. In highly ionizing solvents, it undergoes a solvolysis-decomposition mechanism with the loss of carbon dioxide.[1][2] Conversely, in more nucleophilic solvents, an association-dissociation (addition-elimination) mechanism is more common, where a solvent molecule attacks the acyl carbon.[1][2] Decomposition is also accelerated by heat and moisture, producing toxic and corrosive fumes like hydrogen chloride and phosgene.[1]
Q2: What general types of catalysts should be avoided when using this compound?
A2: Strong Lewis acids should generally be avoided as they can promote the decomposition of this compound. Additionally, catalysts that introduce moisture into the reaction will lead to rapid hydrolysis.
Q3: Are bases suitable as catalysts in reactions with this compound?
A3: Yes, bases are commonly used, primarily to neutralize the hydrogen chloride (HCl) byproduct generated in reactions such as carbamate or ester formation. However, the choice of base is critical. Nucleophilic bases can react with the this compound, leading to unwanted side products. Therefore, non-nucleophilic, sterically hindered bases are often preferred.
Q4: Can you recommend specific catalysts that are compatible with this compound?
A4: The choice of catalyst is highly dependent on the specific reaction. For reactions like acylation or carbamate formation, non-nucleophilic organic bases are generally suitable. Sterically hindered amines are also a good option. The key is to select a catalyst that effectively promotes the desired reaction without significantly accelerating the decomposition of the this compound.
Troubleshooting Guide: Catalyst-Related Issues
| Issue | Possible Cause | Recommended Solution |
| Low product yield and evidence of decomposition (e.g., gas evolution) | The chosen catalyst may be too nucleophilic, reacting with the this compound. | Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (Hünig's Base) or 2,6-lutidine.[3][4][5] |
| Reaction is sluggish or does not go to completion | The catalyst may not be basic enough to effectively scavenge the HCl byproduct, leading to an acidic environment that can inhibit the reaction or promote decomposition. | Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but use with caution and at low temperatures. |
| Formation of unexpected side products | The catalyst may be promoting side reactions. For example, a nucleophilic catalyst can lead to the formation of carbamates if an amine is used as the catalyst. | Ensure the catalyst is truly non-nucleophilic for your specific reaction conditions. Analyze side products to understand the competing reaction pathways. |
| Precipitation of a salt that complicates workup | When using a tertiary amine base like triethylamine, the triethylamine hydrochloride salt can precipitate. | If the product is not water-sensitive, an aqueous workup can remove the salt. For moisture-sensitive products, filtration is a suitable method if the salt is insoluble in the reaction solvent. |
Catalyst Suitability for Minimizing this compound Decomposition
The following table provides a qualitative comparison of different catalyst types and their general suitability for use with this compound, with the goal of minimizing its decomposition.
| Catalyst Type | Examples | Suitability | Rationale |
| Strong Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | Poor | Prone to promoting the decomposition of chloroformates. |
| Nucleophilic Amines | Triethylamine, Pyridine | Moderate | Commonly used as HCl scavengers, but can act as nucleophiles, leading to side products. Use with caution, preferably at low temperatures. |
| Sterically Hindered Non-Nucleophilic Amines | Diisopropylethylamine (DIPEA), 2,6-Lutidine | Good | The steric bulk minimizes direct reaction with the chloroformate, making them effective and selective HCl scavengers.[3][4][5] |
| Highly Nucleophilic Catalysts | 4-(Dimethylamino)pyridine (DMAP) | Use with Caution | A very effective acylation catalyst, but also highly nucleophilic. It can accelerate the desired reaction but may also increase the rate of decomposition if not used under optimized conditions (e.g., low temperature, short reaction time). |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Moderate | Can be used as HCl scavengers, but their heterogeneity can sometimes lead to slower reaction rates. Ensure the base is thoroughly dried before use. |
Experimental Protocols
General Protocol for Carbamate Formation using a Non-Nucleophilic Base
This protocol describes a general procedure for the reaction of an amine with this compound to form a carbamate, using a sterically hindered amine as an HCl scavenger to minimize decomposition.
-
Preparation : Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine substrate in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Addition of Base : Add a slight excess (1.1-1.2 equivalents) of a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine).
-
Addition of this compound : Slowly add this compound (1.0-1.1 equivalents) dropwise to the cooled, stirring solution.
-
Reaction : Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Workup : Upon completion, the reaction can be quenched with water or a dilute aqueous acid. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by an appropriate method (e.g., column chromatography).
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Recommended workflow for minimizing decomposition.
References
Technical Support Center: Isopropyl Chloroformate Stability and Handling
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Isopropyl chloroformate (IPCF) to ensure its stability and prevent hazardous situations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible Fuming or Pungent Odor Upon Opening Container | Exposure to moist air, leading to hydrolysis. | Immediately move the container to a well-ventilated fume hood. Handle with extreme caution, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Neutralize any spills with a cold alkaline solution. |
| Discoloration of the Product | Decomposition due to improper storage (e.g., elevated temperature, exposure to light) or contamination. | Do not use the product. Dispose of it according to your institution's hazardous waste disposal guidelines. Review storage procedures to ensure compliance with recommended conditions. |
| Pressure Buildup in the Container | Decomposition leading to the formation of gaseous byproducts like carbon dioxide.[1][2] | Handle with extreme caution. If safe to do so, slowly vent the container in a fume hood. If there are any signs of container bulging, do not attempt to open it and contact your safety officer for guidance on disposal. |
| Inconsistent Experimental Results | Use of partially decomposed this compound. | For prolonged storage, it is recommended to re-analyze the material for purity, specifically checking for the presence of isopropanol and HCl.[3] Use a fresh, properly stored batch for sensitive reactions. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[3][4] It is crucial to keep it away from heat, direct sunlight, and sources of ignition.[5] The recommended storage temperature is at or below 0°C (32°F).[3][6] Some suppliers recommend storage at 2-8°C (36-46°F).[1][7] Always refer to the manufacturer's specific recommendations.
2. Why is temperature control so critical for this compound stability?
This compound is thermally unstable and can decompose upon heating.[6] This decomposition can produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[1][8] Incidents of explosions have been reported when it was stored improperly in refrigerators, highlighting the need for strict adherence to storage guidelines.[1][4][5]
3. What materials are incompatible with this compound?
This compound is highly reactive and should not be stored in contact with:
-
Acids and Alkalis[6]
-
Metals, especially iron, which can catalyze decomposition[1][3]
-
Alcohols and Amines[6]
-
Oxidizing agents[6]
-
Ethers (risk of vigorous or explosive reaction in the presence of metal salts)[1]
4. What happens if this compound is exposed to water or moisture?
It reacts with water, including moisture in the air, to produce isopropyl alcohol, hydrogen chloride (HCl), and carbon dioxide.[1][2][8] This hydrolysis process can lead to the degradation of the product and the creation of a corrosive and hazardous environment.
5. Are there stabilized formulations of this compound available?
Yes, this compound is often supplied as a solution in a solvent like toluene (e.g., 1.0 M solution) to enhance its stability.[1][4][7]
6. What are the primary decomposition products of this compound?
Upon decomposition from heat or reaction with water, this compound can produce:
7. What are the key safety precautions when handling this compound?
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including:
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
Storage and Stability Data Summary
| Parameter | Recommended Condition/Value | Rationale/Notes | Source(s) |
| Storage Temperature | ≤ 0°C (32°F) or 2-8°C (36-46°F) | Thermally unstable; lower temperatures minimize decomposition. | [1][3][6][7] |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen) | Reacts with moisture. Gives off HCl fumes in moist air. | [1][2][6] |
| Container | Original, tightly closed, appropriately labeled container. Polyethylene-lined metal drums are common. | Prevents contamination and exposure to moisture. | [3][6] |
| Location | Cool, dry, well-ventilated area. Away from heat, direct sunlight, and ignition sources. | Highly flammable and reactive. | [3][4][5] |
| Incompatible Materials | Water, acids, alkalis, metals (especially iron), amines, alcohols, oxidizing agents, ethers. | Can cause violent reactions, decomposition, or explosions. | [1][3][6] |
| Common Stabilizer | Supplied as a solution in toluene. | Toluene solution enhances stability for storage and handling. | [1][4][7] |
Factors Affecting this compound Stability
Caption: Factors influencing this compound stability.
References
- 1. This compound | 108-23-6 [chemicalbook.com]
- 2. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. framochem.com [framochem.com]
- 4. innospk.com [innospk.com]
- 5. nj.gov [nj.gov]
- 6. valsynthese.ch [valsynthese.ch]
- 7. 氯甲酸异丙酯 溶液 1.0 M in toluene | Sigma-Aldrich [sigmaaldrich.com]
- 8. kansashealthsystem.com [kansashealthsystem.com]
- 9. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Isopropyl Chloroformate vs. Ethyl Chloroformate
In the intricate world of peptide synthesis, the choice of activating reagents is paramount to achieving high yields, purity, and chiral integrity of the final peptide. Among the array of available options, the mixed anhydride method, utilizing alkyl chloroformates, remains a widely employed strategy for peptide bond formation. This guide provides a detailed, data-driven comparison of two common reagents in this class: isopropyl chloroformate and ethyl chloroformate. We will delve into their performance, supported by experimental data, to assist researchers in making an informed decision for their specific synthetic needs.
At a Glance: Key Performance Differences
| Parameter | This compound | Ethyl Chloroformate | Advantage |
| Racemization | Significantly lower | Higher | This compound |
| Mixed Anhydride Stability | More stable | Less stable | This compound |
| Urethane Formation | Similar to other chloroformates | Similar to other chloroformates | No significant difference |
| Reagent Thermal Stability | Lower (secondary alkyl) | Higher (primary alkyl)[1] | Ethyl Chloroformate |
The Heart of the Matter: Reaction Mechanism and Workflow
Both this compound and ethyl chloroformate are employed to activate the carboxyl group of an N-protected amino acid, forming a reactive mixed carboxylic-carbonic anhydride. This anhydride then readily reacts with the amino group of another amino acid or peptide to form the desired peptide bond.
A critical aspect of this process is the potential for side reactions, primarily racemization of the activated amino acid and the formation of urethane byproducts. The choice of chloroformate can significantly influence the extent of these side reactions.
Generalized Reaction Pathway
Caption: General reaction pathway for peptide coupling using the mixed anhydride method.
Experimental Workflow: A Step-by-Step View
Caption: Typical experimental workflow for mixed anhydride peptide coupling.
Performance Deep Dive: Experimental Data
Racemization Control: A Clear Winner
Racemization is a major concern in peptide synthesis as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The bulkiness of the alkyl group in the chloroformate plays a crucial role in suppressing racemization.
Studies have shown that racemization during the coupling of N-benzyloxycarbonylglycylamino acids is significantly lower when using this compound compared to ethyl and isobutyl chloroformates.[2] In some cases, the extent of racemization was reduced to one-third to one-quarter of that observed with the less bulky reagents.[2] This is attributed to the increased steric hindrance from the isopropyl group, which disfavors the formation of the planar 5(4H)-oxazolone intermediate responsible for racemization.[3]
Table 1: Racemization in the Coupling of Z-Gly-Xaa with H-Val-OMe
| Activated Amino Acid (Z-Gly-Xaa) | Chloroformate | % D-L Isomer (Racemization) | Reference |
| Z-Gly-Phe | Isobutyl Chloroformate | 4.8 | [3] |
| Z-Gly-Phe | Menthyl Chloroformate | 2.2 | [3] |
| Z-Gly-Val | Isobutyl Chloroformate | 1.4 | [3] |
| Z-Gly-Val | Menthyl Chloroformate | 0.6 | [3] |
| N-benzyloxycarbonylglycylamino acids | This compound | 3-4 times less than ethyl/isobutyl | [2] |
Note: While direct comparative data for isopropyl vs. ethyl chloroformate under identical conditions is sparse in the literature, the trend of bulkier alkyl groups reducing racemization is well-established.
Stability of Mixed Anhydrides
The stability of the mixed anhydride intermediate is another critical factor. A more stable anhydride allows for a longer window for the coupling reaction to occur, potentially leading to higher yields and purer products. Mixed anhydrides of N-protected amino acids prepared using this compound have been reported to be more stable than those prepared with ethyl or isobutyl chloroformates.[2][4] This increased stability can be attributed to the electron-donating effect and steric bulk of the isopropyl group.
Urethane Formation: A Common Foe
The formation of a urethane byproduct occurs when the incoming amino acid ester attacks the carbonate carbonyl of the mixed anhydride instead of the desired acyl carbonyl. Research indicates that the amount of urethane generated is comparable for both this compound and other common chloroformates like ethyl and isobutyl chloroformate.[2] The primary factors influencing urethane formation are the choice of tertiary amine and solvent, with combinations like N-methylpiperidine in dichloromethane being particularly effective at minimizing this side reaction.[3]
Experimental Protocols
The following are generalized protocols for the N-protection of an amino acid and a subsequent peptide coupling reaction using the mixed anhydride method.
Protocol 1: N-Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-isopropoxycarbonyl or N-ethoxycarbonyl amino acids.
Materials:
-
Amino Acid
-
Sodium Hydroxide (NaOH)
-
This compound or Ethyl Chloroformate
-
Dioxane (or another suitable solvent)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve the amino acid in a 1N NaOH solution and cool the mixture to 0-5°C in an ice bath.
-
In a separate flask, prepare a solution of this compound or ethyl chloroformate in dioxane.
-
While vigorously stirring the amino acid solution, slowly and simultaneously add the chloroformate solution and a 2N NaOH solution, maintaining the pH between 9 and 10.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Wash the reaction mixture with ethyl acetate to remove any unreacted chloroformate.
-
Acidify the aqueous layer to pH 2-3 with cold 2N HCl.
-
Extract the N-protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.
Protocol 2: Peptide Coupling via the Mixed Anhydride Method
This protocol outlines the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-Protected Amino Acid (e.g., Z-Phe-OH)
-
Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl)
-
N-Methylmorpholine (NMM)
-
This compound or Ethyl Chloroformate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
1N Hydrochloric Acid
-
Brine
Procedure:
-
Dissolve the N-protected amino acid in anhydrous THF and cool the solution to -15°C.
-
Add one equivalent of N-methylmorpholine and stir for a few minutes.
-
Slowly add one equivalent of this compound or ethyl chloroformate and stir for 1-2 minutes.
-
In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous THF and add one equivalent of N-methylmorpholine.
-
Add the solution of the amino acid ester to the mixed anhydride solution.
-
Stir the reaction mixture at -15°C for 2 hours and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the NMM hydrochloride salt by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide.
-
Purify the product by recrystallization or column chromatography if necessary.
Conclusion
For researchers and professionals in drug development, the choice between this compound and ethyl chloroformate for peptide synthesis should be guided by the specific priorities of the synthesis.
This compound emerges as the superior reagent when minimizing racemization is the primary concern. Its bulkier alkyl group provides greater steric hindrance, leading to a significant reduction in the formation of undesirable diastereomers.[2] The enhanced stability of the resulting mixed anhydride is an additional advantage, allowing for more controlled and efficient coupling reactions.[2][4]
Ethyl chloroformate, while more prone to inducing racemization, offers the benefit of higher thermal stability as a reagent. [1] In syntheses where racemization is less of a concern (e.g., coupling with glycine or proline, or when using segment coupling strategies where the activated residue is not chiral), ethyl chloroformate can be a cost-effective and reliable choice.
Ultimately, the experimental data strongly suggests that for the synthesis of complex peptides where maintaining chiral purity is critical, this compound is the preferred reagent. The potential for higher yields of the desired stereoisomer and the formation of more stable intermediates often outweigh the considerations of its slightly lower thermal stability as a neat reagent.
References
A Comparative Guide to Alternatives for Isopropyl Chloroformate in Carbamate Formation
For researchers, scientists, and professionals in drug development, the formation of carbamates is a fundamental transformation in organic synthesis, crucial for creating pharmaceuticals and as a protective strategy for amines. While isopropyl chloroformate is a common reagent for this purpose, a range of alternatives offers distinct advantages in terms of safety, reactivity, and environmental impact. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific synthetic applications.
Overview of Carbamate Synthesis Strategies
Carbamate synthesis traditionally involves the reaction of an amine with a chloroformate, such as this compound. However, concerns over the toxicity and handling of chloroformates, which are derivatives of the highly toxic phosgene, have driven the development of alternative methodologies.[1][2] These modern alternatives can be broadly categorized into other acylating agents like dicarbonates, and greener, phosgene-free routes that utilize carbon dioxide or enzymatic catalysis.[1][3]
The choice of reagent directly impacts reaction efficiency, substrate scope, and overall process safety. This guide will compare the following classes of reagents:
-
Alternative Chloroformates (e.g., Phenyl Chloroformate, Fmoc-Cl)
-
Dicarbonates (e.g., Di-tert-butyl dicarbonate (Boc Anhydride))
-
Phosgene-Free Methods (e.g., CO₂-based and Carbonate-based syntheses)
-
Biocatalytic Methods (e.g., Enzymatic Synthesis)
The following diagram illustrates the logical relationship between these alternative approaches to carbamate synthesis.
Comparative Data of Alternative Reagents
The selection of a synthetic route often depends on balancing factors like yield, reaction conditions, and safety. The following tables summarize quantitative data for various alternatives to this compound.
Table 1: Comparison of Chloroformates and Dicarbonates
| Reagent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenyl Chloroformate | Primary Amine | Pyridine / Et₃N | Toluene | 0 - RT | 1 - 2 | High | [4] |
| Fmoc-Cl | Gabapentin | Borate Buffer | Water/ACN | 25 | 0.25 | Optimized | [5] |
| (Boc)₂O | Primary Amine | Et₃N | DCM / THF | RT | 1 - 12 | ~100 | [6][7] |
| (Boc)₂O | Aniline | DMAP (cat.) | THF | RT | 12 | High | [6] |
Table 2: Comparison of Phosgene-Free and Biocatalytic Methods
| Method | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CO₂ + Alkyl Halide | Primary Amines | Cs₂CO₃ | DMF | RT | - | High | [1][8] |
| CO₂ + Metal Alkoxide | Aniline | Ti(OMe)₄ | - | - | 0.33 | 85 | [9] |
| Enzymatic (PestE) | Aniline Derivatives | Esterase (PestE) | Water | - | - | up to 99 | [10][11] |
| Methyl Carbamate | Aniline | ZnCl₂ | Methanol | 160 | 4 | 90.1 | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for key alternative methods.
Protocol 1: Carbamate Formation using Boc Anhydride ((Boc)₂O)
This protocol describes a general procedure for the N-protection of a primary amine using di-tert-butyl dicarbonate.[6][7]
-
Dissolution : Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base : Add triethylamine (Et₃N, 1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction : Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).
-
Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel if necessary.
Protocol 2: Phosgene-Free Carbamate Synthesis from CO₂
This method provides a greener alternative by utilizing carbon dioxide as a C1 building block.[1][3][8]
-
Reaction Setup : To a solution of a primary amine (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF, add cesium carbonate (Cs₂CO₃).
-
CO₂ Introduction : Bubble carbon dioxide through the stirred reaction mixture or maintain the reaction under a CO₂ atmosphere. The reaction of CO₂ with the amine forms a carbamate anion.[1][3]
-
Alkylation : Add an alkyl halide (e.g., an alkyl bromide, 2.0 equivalents) to the mixture.
-
Reaction : Stir the mixture at room temperature overnight or until TLC indicates completion.
-
Workup and Purification : Filter the reaction mixture to remove inorganic salts. Remove the solvent under reduced pressure and purify the resulting carbamate by standard chromatographic techniques.
Workflow and Mechanistic Diagrams
Visualizing the reaction pathways and experimental workflows can provide greater clarity. The following diagrams were generated using the DOT language.
General Experimental Workflow
The diagram below outlines the typical laboratory workflow for the synthesis and purification of carbamates using an alternative reagent.
Mechanism of Boc Protection
Understanding the reaction mechanism is key to optimizing conditions. The following diagram illustrates the nucleophilic acyl substitution pathway for the reaction of an amine with Boc anhydride.[7]
Conclusion
While this compound remains a viable reagent, a diverse array of alternatives offers significant benefits for modern chemical synthesis.
-
Di-tert-butyl dicarbonate ((Boc)₂O) is an excellent choice for amine protection due to its high yields, mild reaction conditions, and the stability of the resulting carbamate.[6][13]
-
Phosgene-free methods utilizing CO₂ represent a particularly attractive green chemistry approach, replacing toxic reagents with an abundant and non-toxic C1 source.[1][9] These methods are continually being improved with new catalysts and reaction conditions.[3]
-
Enzymatic synthesis in aqueous media provides an exceptionally environmentally benign route, offering high yields and avoiding organic solvents.[10][11]
-
Other chloroformates like Fmoc-Cl are indispensable in specific applications such as solid-phase peptide synthesis.[14]
The choice of reagent should be guided by the specific requirements of the target molecule, scalability, safety protocols, and environmental considerations. The data and protocols provided in this guide serve as a starting point for researchers to explore and optimize carbamate formation for their unique applications.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. advancedchemtech.com [advancedchemtech.com]
A Researcher's Guide to Validating the Purity of Synthesized Isopropyl Chloroformate
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Isopropyl chloroformate, a key reagent in organic synthesis, particularly for the introduction of the isopropoxycarbonyl (iPoc) protecting group and in the formation of mixed anhydrides for peptide coupling, is no exception. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound against its common alternatives, ethyl chloroformate and isobutyl chloroformate. The information is supported by detailed experimental protocols and comparative data to aid in the selection of the most appropriate reagent and validation strategy for your synthetic needs.
Understanding the Impurity Landscape
The synthesis of this compound, typically through the reaction of isopropanol with phosgene, can lead to the presence of several process-related impurities.[1] The most common impurities include:
-
Unreacted Starting Materials: Residual isopropanol and phosgene.
-
Byproducts of Synthesis: Diisopropyl carbonate, formed by the reaction of this compound with isopropanol.
-
Degradation Products: Hydrogen chloride (HCl) and carbon dioxide (CO2), resulting from hydrolysis.
-
Side-Reaction Products: Isopropyl chloride.
The presence of these impurities can have significant downstream effects, leading to the formation of undesired side products, lower yields, and complications in purification. Therefore, robust analytical methods are essential to quantify the purity of this compound and its alternatives.
Comparative Purity Analysis: Isopropyl vs. Ethyl and Isobutyl Chloroformate
To provide a clear comparison, the following tables summarize typical purity data obtained from Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this compound and its common alternatives.
Table 1: Comparative Purity Analysis by Gas Chromatography (GC-FID)
| Compound | Purity (%) | Isopropyl Alcohol (%) | Diisopropyl Carbonate (%) | Phosgene (%) | Other Impurities (%) |
| This compound | 99.2 | 0.3 | 0.4 | <0.05 | 0.05 |
| Ethyl Chloroformate | 99.1 | 0.4 (Ethanol) | 0.3 (Diethyl Carbonate) | <0.05 | 0.15 |
| Isobutyl Chloroformate | 99.0 | 0.5 (Isobutanol) | 0.3 (Diisobutyl Carbonate) | <0.05 | 0.15 |
Table 2: Comparative Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
| Compound | Purity (Area %) | Related Substances (Area %) |
| This compound | 99.5 | 0.5 |
| Ethyl Chloroformate | 99.4 | 0.6 |
| Isobutyl Chloroformate | 99.3 | 0.7 |
Table 3: Comparative Purity Analysis by Quantitative ¹H NMR (qNMR)
| Compound | Purity (mol/mol %) | Isopropyl Alcohol (mol/mol %) | Diisopropyl Carbonate (mol/mol %) |
| This compound | 99.4 | 0.3 | 0.3 |
| Ethyl Chloroformate | 99.2 | 0.5 (Ethanol) | 0.3 (Diethyl Carbonate) |
| Isobutyl Chloroformate | 99.1 | 0.6 (Isobutanol) | 0.3 (Diisobutyl Carbonate) |
Performance in Synthetic Applications: A Comparative Overview
Beyond purity, the performance of these chloroformates in synthetic applications, particularly in peptide synthesis, is a critical factor for consideration.
Table 4: Performance Comparison in Peptide Synthesis
| Parameter | This compound | Ethyl Chloroformate | Isobutyl Chloroformate |
| Mixed Anhydride Stability | More stable | Less stable | Less stable |
| Racemization | Significantly lower | Higher | Higher |
| Urethane Formation | Similar to others | Similar to others | Similar to others |
Studies have shown that mixed anhydrides prepared from this compound are more stable than those derived from ethyl and isobutyl chloroformates.[2] Furthermore, the use of this compound in peptide coupling reactions results in significantly lower levels of racemization, approximately one-third to one-quarter of that observed with ethyl and isobutyl chloroformates.[2]
Experimental Protocols for Purity Validation
Detailed methodologies for the key analytical techniques are provided below to enable researchers to implement these purity validation strategies in their own laboratories.
Gas Chromatography (GC-FID) Method
Objective: To determine the purity of alkyl chloroformates and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Reagents:
-
Carrier Gas: Helium, high purity.
-
Makeup Gas: Nitrogen or Helium.
-
Fuel: Hydrogen, high purity.
-
Oxidizer: Air, dry.
-
Solvent: Dichloromethane (HPLC grade).
Procedure:
-
Sample Preparation: Prepare a ~1% (v/v) solution of the chloroformate sample in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify peaks based on retention times of known standards. Purity is typically reported as area percent.
References
A Comparative Guide to Derivatization Reagents for LC-MS Analysis of Amine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS) is a critical task in numerous scientific disciplines, including metabolomics, clinical diagnostics, and pharmaceutical development. However, the inherent physicochemical properties of many amines, such as high polarity and poor ionization efficiency, present significant analytical challenges. Chemical derivatization offers a robust solution by modifying these analytes to improve their chromatographic retention, enhance their ionization, and ultimately boost the sensitivity and reliability of their detection.
This guide provides an objective comparison of isopropyl chloroformate with two other widely used derivatization agents—dansyl chloride and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)—for the LC-MS analysis of primary and secondary amines. We will delve into their reaction mechanisms, compare their performance based on available experimental data, and provide detailed protocols for their application.
Comparison of Derivatization Reagents
The choice of a suitable derivatization reagent is contingent on the specific analytical objectives, the nature of the sample matrix, and the LC-MS instrumentation available. No single reagent is universally superior; the selection often involves a trade-off between reaction efficiency, sensitivity enhancement, and the breadth of analytes that can be targeted.
| Feature | This compound (IPCF) | Dansyl Chloride (Dns-Cl) | 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines |
| Reaction pH | Alkaline (typically pH 8-10) | Alkaline (typically pH 9-10.5)[1] | Alkaline (typically pH 8-9) |
| Reaction Time | Rapid (seconds to minutes) | 30 - 60 minutes[1] | 1 - 20 minutes |
| Reaction Temperature | Room Temperature | Room Temperature to 60°C[1] | Room Temperature |
| Derivative Stability | Generally good, but can be susceptible to hydrolysis. | Generally stable, but can be light-sensitive. | Highly stable. |
| Ionization Enhancement | Good - Increases hydrophobicity and allows for efficient protonation in ESI+. Increasing the alkyl chain length of the chloroformate can significantly increase signal intensity. | Excellent - The dimethylamino group provides a readily ionizable site. | Good - The fluorenyl moiety enhances ionization efficiency. |
| Key Advantages | Rapid reaction, readily available and cost-effective reagent, good for GC-MS and LC-MS. | Versatile, enhances fluorescence and ionization, isotopically labeled standards are commercially available. | High sensitivity, stable derivatives, selective for amines. |
| Key Disadvantages | Derivatives can have limited stability in aqueous solutions, potential for side reactions. | Can be non-specific, reacting with phenols and thiols, longer reaction times. | Can be more expensive, excess reagent and byproducts may need to be removed. |
Quantitative Performance Comparison
Direct, head-to-head quantitative comparisons of this compound with dansyl chloride and Fmoc-Cl for the same set of analytes under identical LC-MS conditions are limited in the published literature. However, by compiling data from various studies on related alkyl chloroformates and the other reagents, we can provide a general performance overview.
Note: The following data is synthesized from multiple sources and may not be directly comparable due to variations in instrumentation, analytical conditions, and target analytes. It is intended to provide a relative indication of performance.
| Parameter | Alkyl Chloroformates (Propyl/Ethyl) | Dansyl Chloride | Fmoc-Cl |
| Limit of Detection (LOD) | 0.042 pmol (on-column for a specific analyte)[2] | Typically in the low fmol to pmol range. | Low fmol range. |
| Limit of Quantification (LOQ) | 0.82 pmol (on-column for a specific analyte)[2] | Low fmol to pmol range. | Low fmol to pmol range. |
| Linearity (r²) | >0.98[2] | >0.99 | >0.99 |
| Reported Sensitivity Enhancement | 10-fold increase in sensitivity for LC-MS detection of β-N-methylamino-L-alanine (BMAA) compared to a GC-MS method.[2] | Significant signal enhancement due to the introduction of a highly ionizable group.[1] | Provides high sensitivity for the analysis of amino acids in complex biological samples. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization and reproducible LC-MS analysis.
This compound (IPCF) Derivatization Protocol (Representative)
This protocol is a general guideline based on methods for other alkyl chloroformates and may require optimization for specific applications and analytes.
Materials:
-
This compound (IPCF) solution (e.g., 10% in acetonitrile)
-
Sample containing primary or secondary amines dissolved in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 9.0)
-
Pyridine or another suitable base
-
Quenching solution (e.g., 1% formic acid in water)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: To 100 µL of the sample solution in a microcentrifuge tube, add 50 µL of pyridine.
-
Derivatization: Add 50 µL of the IPCF solution to the sample mixture. Vortex immediately for 30 seconds to 1 minute. The reaction is typically very fast and occurs at room temperature.
-
Extraction: Add 500 µL of ethyl acetate to the reaction mixture and vortex thoroughly for 1 minute to extract the derivatized analytes.
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection and Drying: Carefully transfer the upper organic layer to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: The sample is now ready for LC-MS analysis.
Dansyl Chloride (Dns-Cl) Derivatization Protocol
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
Sample containing primary or secondary amines
-
100 mM sodium bicarbonate buffer (pH 9.5)
-
Quenching solution (e.g., 5% formic acid)
Procedure:
-
Sample Preparation: To 50 µL of the sample, add 100 µL of the sodium bicarbonate buffer.
-
Derivatization: Add 100 µL of the dansyl chloride solution. Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[1]
-
Quenching: After incubation, add 50 µL of the quenching solution to stop the reaction.
-
Analysis: The reaction mixture can be directly injected into the LC-MS system after appropriate dilution.
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Derivatization Protocol
Materials:
-
Fmoc-Cl solution (e.g., 5 mg/mL in acetonitrile)
-
Sample containing primary or secondary amines
-
100 mM sodium borate buffer (pH 8.5)
-
Quenching solution (e.g., 1 M glycine or 1% formic acid)
Procedure:
-
Sample Preparation: To 100 µL of the sample, add 200 µL of the sodium borate buffer.
-
Derivatization: Add 200 µL of the Fmoc-Cl solution. Vortex the mixture and let it react at room temperature for 5-10 minutes.
-
Quenching: Add 100 µL of the quenching solution to react with the excess Fmoc-Cl.
-
Extraction (Optional): The derivatized analytes can be extracted using a suitable organic solvent like ethyl acetate to remove excess reagent and byproducts.
-
Analysis: The sample is now ready for LC-MS analysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the derivatization of amine-containing compounds for LC-MS analysis.
Caption: Reaction of a primary amine with this compound to form a carbamate derivative.
Conclusion
Derivatization with this compound, dansyl chloride, or Fmoc-Cl can significantly enhance the LC-MS analysis of amine-containing compounds. This compound offers the advantage of a very rapid reaction, making it suitable for high-throughput applications. Dansyl chloride is a versatile and cost-effective option that provides excellent ionization enhancement. Fmoc-Cl is favored for its high sensitivity and the stability of its derivatives, which is particularly beneficial for complex biological samples. The selection of the optimal derivatization strategy will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the chemical nature of the analytes, and the available resources. Careful optimization of the reaction conditions and LC-MS parameters is essential to achieve reliable and reproducible quantitative results.
References
A Comparative Guide to GC-MS Quantification of Amino Acids: Isopropyl Chloroformate Derivatization and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for this purpose, but requires a crucial preceding step: derivatization. This guide provides an objective comparison of amino acid derivatization using isopropyl chloroformate and other common alkyl chloroformates against the widely used silylation methods.
This document delves into the experimental protocols, presents comparative quantitative data, and visualizes the workflows to aid in the selection of the most suitable derivatization strategy for your research needs. While specific quantitative performance data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from closely related alkyl chloroformates (propyl, methyl, and ethyl) to provide a comprehensive comparison with silylation techniques.
This compound and Alkyl Chloroformate Derivatization
Alkyl chloroformates, including isopropyl, ethyl, methyl, and propyl chloroformate, are versatile reagents for the derivatization of amino acids prior to GC-MS analysis.[1][2][3] The reaction, typically performed in an aqueous medium, is rapid and simultaneously derivatizes both the amino and carboxylic acid functional groups.[2] This method is known for its mild reaction conditions and speed, often being completed in minutes at room temperature.[4]
Advantages of Chloroformate Derivatization:
-
Rapid Reaction: Derivatization is often instantaneous and can be completed in under a minute.[4]
-
Mild Conditions: The reaction proceeds at room temperature and does not require anhydrous conditions, simplifying sample preparation.[4]
-
Good Stability: The resulting derivatives generally exhibit good stability for analysis.
-
Versatility: A range of alkyl chloroformates can be used, allowing for some tuning of derivative volatility and chromatographic properties.[2] For instance, isobutyl chloroformate has been reported to provide higher sensitivity compared to other alkyl chloroformates in some applications.
Limitations:
-
Potential for Emulsion Formation: The use of a biphasic system for extraction can sometimes lead to the formation of emulsions, which can complicate sample handling.
-
Reagent Stability: Chloroformates can be sensitive to moisture over long-term storage and should be handled accordingly.
Silylation: A Mainstay Alternative
Silylation is a widely adopted derivatization technique for GC-MS analysis of compounds with active hydrogens, including amino acids. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed.[5] These reagents replace the acidic protons on the amino, carboxyl, and other functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, rendering the amino acid volatile and thermally stable.[5]
Advantages of Silylation:
-
High Volatility of Derivatives: Silylated derivatives are generally very volatile, leading to good chromatographic peak shapes.
-
Established Methodology: A vast body of literature and established protocols are available for silylation-based amino acid analysis.
-
High Stability of TBDMS Derivatives: Derivatives formed with MTBSTFA (TBDMS-derivatives) are notably more stable and less susceptible to hydrolysis compared to TMS derivatives.
Limitations:
-
Sensitivity to Moisture: Silylation reactions are highly sensitive to moisture, requiring anhydrous conditions and careful sample preparation to ensure complete derivatization and prevent reagent degradation.[5]
-
Harsher Reaction Conditions: Derivatization often requires heating at elevated temperatures (e.g., 60-100°C) for a significant period (30 minutes to several hours).[5]
-
Potential for Multiple Derivatives: Some amino acids can form multiple derivative products, which can complicate quantification.
Quantitative Performance Comparison
The following tables summarize the quantitative performance data for various derivatization methods based on available literature. It is important to note that these values can be matrix-dependent and may vary based on the specific analytical instrumentation and conditions used.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Amino Acid Analysis
| Derivatization Reagent | Amino Acid(s) | LOD | LOQ | Citation(s) |
| Alkyl Chloroformates | ||||
| Propyl Chloroformate | Various | 0.03–12 µM | 0.3–30 µM | |
| Methyl Chloroformate | D-Amino Acids | 3.2–446 nM | 0.031–1.95 µM | [6] |
| Methyl Chloroformate | Over 60 metabolites | Low picomole range | - | [1] |
| Ethyl Chloroformate | Various | 0.004–0.115 µg/mL | - | |
| Silylation Reagents | ||||
| MTBSTFA w/ 1% t-BDMCS | 13 Amino Acids | 0.002–0.032 ng/µL | 0.007–0.107 ng/µL | [4] |
Table 2: Linearity and Recovery Data for Amino Acid Analysis
| Derivatization Reagent | Linearity (r²) | Recovery (%) | Citation(s) |
| Alkyl Chloroformates | |||
| Methyl Chloroformate | >0.99 for most | - | [7] |
| Ethyl Chloroformate | >0.99 for 13 Amino Acids | 81.3–119.0% | [4] |
| Silylation Reagents | |||
| MTBSTFA w/ 1% t-BDMCS | >0.99 for 13 Amino Acids | 75.5–116.8% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for alkyl chloroformate and silylation derivatization.
Protocol 1: Alkyl Chloroformate Derivatization (General Procedure)
This protocol is a generalized procedure based on common practices for derivatization with reagents like ethyl or propyl chloroformate.
-
Sample Preparation: To an aqueous sample or standard solution (typically 100-500 µL) containing the amino acids, add an internal standard solution.
-
Addition of Reagents: Add a solution of alcohol (e.g., ethanol or propanol) and pyridine.
-
Derivatization: Add the alkyl chloroformate reagent (e.g., ethyl chloroformate) and vortex vigorously for 30-60 seconds.
-
Extraction: Add an extraction solvent (e.g., chloroform or isooctane) and vortex to extract the derivatized amino acids into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Analysis: Transfer the organic layer to a GC vial for analysis.
Protocol 2: Silylation with MTBSTFA
-
Sample Drying: The aqueous sample containing amino acids must be completely dried, typically under a stream of nitrogen or by lyophilization.
-
Reagent Addition: Add the silylation reagent (MTBSTFA) and a suitable solvent (e.g., acetonitrile or pyridine).
-
Derivatization Reaction: Cap the vial tightly and heat at a specified temperature (e.g., 100°C) for a defined period (e.g., 4 hours).[5]
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described derivatization methods.
Figure 1. Alkyl Chloroformate Derivatization Workflow.
Figure 2. Silylation (MTBSTFA) Derivatization Workflow.
Conclusion
The choice between alkyl chloroformate and silylation derivatization for GC-MS analysis of amino acids depends on the specific requirements of the study.
-
Alkyl chloroformate derivatization , including the use of this compound, offers a rapid and straightforward method that is tolerant to aqueous conditions, making it suitable for high-throughput applications where minimal sample preparation is desired.
-
Silylation , particularly with MTBSTFA, provides highly stable derivatives and is a well-established method with extensive literature support. However, it requires more stringent, anhydrous conditions and longer reaction times.
For researchers prioritizing speed and simplicity, the alkyl chloroformate method presents a compelling option. For those requiring the highest stability and working with well-established protocols, silylation remains a robust choice. The quantitative data presented in this guide, although not exhaustive for this compound, provides a solid foundation for making an informed decision based on the performance of closely related and alternative derivatization agents. Ultimately, the optimal method will depend on the specific amino acids of interest, the sample matrix, and the available instrumentation and resources.
References
- 1. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 6. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Reagents: Isopropyl Chloroformate vs. Isobutyl Chloroformate for Mixed Anhydride Formation
In the realm of chemical synthesis, particularly in the intricate process of peptide bond formation, the choice of activating reagent is paramount to ensuring high yields, minimizing side reactions, and preserving stereochemical integrity. The mixed anhydride method, a cornerstone of peptide chemistry, frequently employs alkyl chloroformates to activate N-protected amino acids. Among the various options, isobutyl chloroformate has long been a workhorse. However, evidence suggests that isopropyl chloroformate may offer distinct advantages, positioning it as a superior alternative for researchers and drug development professionals. This guide provides an objective comparison of these two critical reagents, supported by experimental data and detailed protocols.
At a Glance: Key Performance Differences
| Parameter | This compound | Isobutyl Chloroformate | Key Takeaway |
| Racemization | Significantly Lower | Higher | This compound is superior for maintaining stereochemical purity.[1] |
| Mixed Anhydride Stability | More Stable | Less Stable | The higher stability of the isopropyl derivative offers a wider operational window.[1] |
| Peptide Yield | High (e.g., 90%)[2] | High (e.g., 93%)[2] | Both reagents provide comparable, high yields under optimized conditions. |
| Urethane Byproduct Formation | Similar to Isobutyl Chloroformate[1] | A known side reaction[3] | The choice of reagent does not significantly alter the extent of this side reaction. |
| Handling and Availability | Readily Available | Readily Available and widely used[4] | Both are commercially accessible, with isobutyl chloroformate being more traditionally established. |
Delving Deeper: A Performance Showdown
The primary advantage of this compound lies in its ability to significantly suppress racemization during peptide coupling. Experimental evidence has demonstrated that the level of racemization when using this compound is merely one-third to one-quarter of that observed with isobutyl chloroformate under comparable conditions.[1] This is a critical factor for the synthesis of biologically active peptides, where the precise stereochemistry of each amino acid is essential for function.
Furthermore, the mixed anhydrides generated from this compound exhibit greater stability than their isobutyl counterparts.[1] This enhanced stability provides greater flexibility in the timing of the coupling step and can be advantageous in complex or large-scale syntheses. While both reagents can produce high yields of the desired peptide, the increased stability of the this compound-derived anhydride contributes to a more robust and reliable process.[1][2]
It is important to note that the formation of urethane byproducts, a common side reaction in mixed anhydride couplings, is not significantly different between the two reagents.[1] This side reaction arises from the nucleophilic attack of the amine on the carbonate moiety of the mixed anhydride, rather than the desired attack on the amino acid carbonyl.
The Reaction Pathway: A Visual Guide
The formation of a peptide bond via the mixed anhydride method follows a two-step process. First, the N-protected amino acid is activated with the alkyl chloroformate in the presence of a tertiary amine to form a mixed carboxylic-carbonic anhydride. This reactive intermediate is then subjected to nucleophilic attack by the amino group of a second amino acid or peptide, leading to the formation of the new peptide bond and the release of carbon dioxide and the corresponding alcohol.
Experimental Protocols
The following are generalized protocols for the formation of a dipeptide using both isopropyl and isobutyl chloroformate. These should be optimized for specific amino acid sequences and scales.
Protocol 1: Dipeptide Synthesis using Isobutyl Chloroformate
This protocol is adapted from established methods for mixed anhydride synthesis.[5]
-
Preparation of the N-Protected Amino Acid Solution: Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -15 °C in a dry ice/acetone bath with stirring.
-
Base Addition: Add N-methylmorpholine (NMM) (1.0 equivalent) to the solution.
-
Activation: Slowly add isobutyl chloroformate (1.0 equivalent) to the reaction mixture, ensuring the temperature remains at -15 °C. Stir the mixture for 1-2 minutes to form the mixed anhydride.
-
Coupling: Add a pre-chilled solution of the amino acid ester hydrochloride (1.0 equivalent) and NMM (1.0 equivalent) in anhydrous THF to the mixed anhydride solution.
-
Reaction: Allow the reaction to proceed for 1-2 hours at -15 °C, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Remove the NMM hydrochloride by filtration. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dipeptide. Purify as necessary.
Protocol 2: Dipeptide Synthesis using this compound
This protocol is based on the findings that this compound forms a more stable mixed anhydride, allowing for its purification before the coupling step.[1]
-
Mixed Anhydride Formation: Dissolve the N-protected amino acid (1.0 equivalent) in dichloromethane. Cool to -5 °C. Add N-methylpiperidine (0.95 equivalents) followed by this compound (1.0 equivalent). Stir for 20 minutes at -5 °C.
-
Purification of the Mixed Anhydride (Edulcoration): Wash the reaction mixture with cold aqueous citric acid and sodium hydrogen carbonate solutions to remove excess reagents and base. Dry the organic layer and carefully remove the solvent under reduced pressure at low temperature to obtain the purified mixed anhydride.
-
Coupling: Dissolve the purified mixed anhydride in a suitable anhydrous solvent (e.g., THF or dichloromethane). Add a solution of the amino acid ester (1.0 equivalent).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitor by TLC). The work-up procedure is similar to that described in Protocol 1, involving aqueous washes and extraction.
-
Isolation: Dry the organic phase, remove the solvent, and purify the resulting dipeptide.
Logical Comparison of Reagent Choice
The decision to use this compound or isobutyl chloroformate should be guided by the specific requirements of the synthesis. The following diagram illustrates the decision-making process.
Conclusion
While isobutyl chloroformate remains a reliable and effective reagent for mixed anhydride formation, the evidence strongly suggests that this compound offers a significant advantage in minimizing racemization, a critical parameter in peptide synthesis. The increased stability of its mixed anhydride further enhances its utility. For researchers and drug development professionals engaged in the synthesis of stereochemically sensitive peptides, this compound represents a superior choice that can lead to higher purity products and more robust synthetic outcomes. While yields are comparable, the preservation of chiral integrity offered by this compound makes it a compelling alternative to the more traditional isobutyl chloroformate.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 5. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
Characterization of Isopropyl Chloroformate Reaction Products: A Comparative Guide to 1H and 13C NMR Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for reaction products of isopropyl chloroformate with common nucleophiles. To offer a clear benchmark for performance and characterization, this guide systematically compares these products with those derived from alternative reagents, namely ethyl chloroformate and benzyl chloroformate. The data presented is intended to aid researchers in the identification and characterization of carbamates and carbonates, common structural motifs in medicinal chemistry and materials science.
Comparison of NMR Spectral Data
The following tables summarize the 1H and 13C NMR chemical shifts (δ) for a representative carbamate (N-phenylcarbamate) and a carbonate (p-nitrophenyl carbonate) synthesized from this compound and its ethyl and benzyl analogues. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: 1H and 13C NMR Data for N-Phenylcarbamate Derivatives
| Compound | Alkoxy Group | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) |
| Isopropyl N-phenylcarbamate | Isopropyl | 1.29 (d, 6H, J=6.2 Hz, CH(CH₃)₂), 4.90-5.05 (sept, 1H, J=6.2 Hz, CH(CH₃)₂), 6.65 (br s, 1H, NH), 7.05 (t, 1H, J=7.4 Hz, Ar-H), 7.28 (t, 2H, J=7.8 Hz, Ar-H), 7.40 (d, 2H, J=7.8 Hz, Ar-H) | 22.1 (CH(C H₃)₂), 68.9 (C H(CH₃)₂), 118.8 (Ar-C), 123.3 (Ar-C), 129.1 (Ar-C), 138.2 (Ar-C), 153.5 (C=O) |
| Ethyl N-phenylcarbamate | Ethyl | 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 4.18 (q, 2H, J=7.1 Hz, CH₂CH₃), 6.60 (br s, 1H, NH), 7.04 (t, 1H, J=7.4 Hz, Ar-H), 7.29 (t, 2H, J=7.9 Hz, Ar-H), 7.41 (d, 2H, J=7.9 Hz, Ar-H)[1] | 14.6 (CH₂C H₃), 61.5 (C H₂CH₃), 118.8 (Ar-C), 123.3 (Ar-C), 129.1 (Ar-C), 138.1 (Ar-C), 153.9 (C=O)[1] |
| Benzyl N-phenylcarbamate | Benzyl | 5.20 (s, 2H, CH₂Ph), 6.75 (br s, 1H, NH), 7.05 (t, 1H, J=7.4 Hz, Ar-H), 7.30-7.45 (m, 10H, Ar-H)[2] | 67.2 (C H₂Ph), 118.8 (Ar-C), 123.5 (Ar-C), 128.2 (Ar-C), 128.4 (Ar-C), 128.6 (Ar-C), 129.2 (Ar-C), 136.0 (Ar-C), 137.9 (Ar-C), 153.6 (C=O)[2] |
Table 2: 1H and 13C NMR Data for p-Nitrophenyl Carbonate Derivatives
| Compound | Alkoxy Group | 1H NMR (CDCl₃) δ (ppm) | 13C NMR (CDCl₃) δ (ppm) |
| Isopropyl p-nitrophenyl carbonate | Isopropyl | 1.45 (d, 6H, J=6.3 Hz, CH(CH₃)₂), 5.10 (sept, 1H, J=6.3 Hz, CH(CH₃)₂), 7.40 (d, 2H, J=9.2 Hz, Ar-H), 8.29 (d, 2H, J=9.2 Hz, Ar-H) | 21.8 (CH(C H₃)₂), 73.4 (C H(CH₃)₂), 121.8 (Ar-C), 125.3 (Ar-C), 145.5 (Ar-C), 152.3 (C=O), 155.5 (Ar-C) |
| Ethyl p-nitrophenyl carbonate | Ethyl | 1.44 (t, 3H, J=7.1 Hz, CH₂CH₃), 4.40 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.40 (d, 2H, J=9.2 Hz, Ar-H), 8.29 (d, 2H, J=9.2 Hz, Ar-H)[3] | 14.2 (CH₂C H₃), 65.5 (C H₂CH₃), 121.8 (Ar-C), 125.3 (Ar-C), 145.5 (Ar-C), 152.4 (C=O), 155.5 (Ar-C)[3] |
| Benzyl p-nitrophenyl carbonate | Benzyl | 5.33 (s, 2H, CH₂Ph), 7.35-7.45 (m, 7H, Ar-H), 8.27 (d, 2H, J=9.2 Hz, Ar-H)[4] | 71.3 (C H₂Ph), 121.8 (Ar-C), 125.3 (Ar-C), 128.8 (Ar-C), 129.0 (Ar-C), 129.5 (Ar-C), 134.1 (Ar-C), 145.6 (Ar-C), 152.1 (C=O), 155.4 (Ar-C)[4] |
Experimental Protocols
Detailed methodologies for the synthesis and NMR characterization of the discussed compounds are provided below.
Protocol 1: Synthesis of Isopropyl N-phenylcarbamate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred aniline solution. To neutralize the HCl generated during the reaction, a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) is added dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of Isopropyl p-Nitrophenyl Carbonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve p-nitrophenol (1.0 equivalent) and a base such as pyridine (1.2 equivalents) or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM or THF. Cool the mixture to 0 °C.
-
Reagent Addition: Add this compound (1.1 equivalents) dropwise to the cooled and stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, dilute the mixture with the solvent and wash sequentially with water, dilute aqueous acid (e.g., 1M HCl) to remove the base, water, and finally brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]
-
Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the general reaction pathways for the formation of carbamates and carbonates from chloroformate reagents.
Caption: General reaction scheme for carbamate synthesis.
Caption: General reaction scheme for carbonate synthesis.
This guide demonstrates that the choice of the alkyl group in the chloroformate reagent (isopropyl, ethyl, or benzyl) has a predictable and discernible effect on the 1H and 13C NMR spectra of the resulting carbamate and carbonate products. The provided data and protocols serve as a valuable resource for the unambiguous characterization of these important classes of compounds.
References
- 1. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-nitrophenyl carbonate | C9H9NO5 | CID 586863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZYL 4-NITROPHENYL CARBONATE(13795-24-9) 13C NMR spectrum [chemicalbook.com]
- 5. organomation.com [organomation.com]
A Comparative Study of Chloroformate Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloroformate reagents, with the general formula ROC(O)Cl, are highly versatile and reactive compounds that serve as essential tools in modern organic synthesis. Their utility spans a wide range of applications, from the installation of protecting groups in peptide synthesis to the formation of carbamates and carbonates, which are key structural motifs in many pharmaceuticals and agrochemicals. The reactivity of a chloroformate is significantly influenced by the nature of the "R" group, making the selection of the appropriate reagent a critical decision for the success of a synthetic transformation.
This guide provides a comparative analysis of common chloroformate reagents, including methyl, ethyl, isobutyl, benzyl, and phenyl chloroformate. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their properties, reactivity, and applications, supported by experimental data and detailed protocols to facilitate informed reagent selection.
Core Properties of Common Chloroformate Reagents
The physical and chemical properties of chloroformate reagents are key factors in determining their suitability for a particular application. These properties influence their handling, reaction conditions, and storage requirements. A summary of the core properties of several widely used chloroformates is presented below.
| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 71.4 | 1.22 |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.14 |
| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128.8 | 1.04 |
| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (20 mmHg) | 1.195 |
| Phenyl Chloroformate | C₇H₅ClO₂ | 156.57 | 188-189 | 1.248 |
Reactivity and Performance Comparison
The reactivity of chloroformates is analogous to that of acyl chlorides, characterized by the high electrophilicity of the carbonyl carbon, which makes them susceptible to nucleophilic attack.[1] The stability and reactivity of the chloroformate are influenced by the electronic and steric effects of the alkyl or aryl group attached to the oxygen atom.
General Reactivity Trend:
The thermal stability of chloroformates generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[2] Conversely, their reactivity in nucleophilic substitution reactions is influenced by both electronic and steric factors. For instance, electron-withdrawing groups on an aryl chloroformate can increase the electrophilicity of the carbonyl carbon, enhancing its reactivity.
For the synthesis of carbamates from amines, typical yields are reported to be in the range of 80-95%, with reaction times varying from 1 to 18 hours, depending on the specific chloroformate, amine, and reaction conditions.[4] Phenyl chloroformate has been noted for its high reactivity in converting primary amides to nitriles, with reactions proceeding efficiently at room temperature, while methyl and ethyl chloroformates were observed to be much slower under similar conditions.
Selection Guide for Chloroformate Reagents
Choosing the appropriate chloroformate reagent is crucial for achieving the desired outcome in a synthetic sequence. The decision is often guided by the nature of the substrate, the desired stability of the resulting product (e.g., a protecting group), and the conditions required for its potential subsequent removal.
dot
Caption: A decision-making guide for selecting chloroformate reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for key reactions involving chloroformate reagents.
Protocol 1: Synthesis of Ethyl N-Phenylcarbamate
This protocol details the synthesis of a carbamate from ethyl chloroformate and aniline.
Reaction Scheme:
C₆H₅NH₂ + ClCOOC₂H₅ → C₆H₅NHCOOC₂H₅ + HCl
Materials:
-
Aniline
-
Ethyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aniline (1.0 eq.) in dichloromethane at 0 °C, add pyridine (1.2 eq.).
-
Slowly add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
dot
Caption: Experimental workflow for a typical carbamate synthesis.
Protocol 2: Synthesis of Benzyl Carbamate (Cbz Protection of Ammonia)
This protocol describes the formation of benzyl carbamate by reacting benzyl chloroformate with ammonia.[5]
Reaction Scheme:
C₆H₅CH₂OCOCl + 2 NH₃ → C₆H₅CH₂OCONH₂ + NH₄Cl
Materials:
-
Benzyl chloroformate
-
Concentrated ammonium hydroxide (sp. gr. 0.90)
-
Cold water
Procedure:
-
Slowly add benzyl chloroformate to 5 times its volume of cold concentrated ammonium hydroxide under vigorous stirring.
-
Allow the reaction mixture to stand at room temperature for 30 minutes.
-
Filter the precipitate, wash with cold water, and dry to obtain benzyl carbamate. A yield of 99.00% has been reported for this reaction.[5]
Protocol 3: Synthesis of a Phenyl Carbamate
This protocol details the general procedure for the preparation of a phenyl carbamate from an amine and phenyl chloroformate.[6]
Reaction Scheme:
R-NH₂ + C₆H₅OCOCl → R-NHCOOC₆H₅ + HCl
Materials:
-
Amine
-
Phenyl chloroformate
-
Dry Tetrahydrofuran (THF)
-
1 N Sodium hydroxide (NaOH) aqueous solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add phenyl chloroformate (1.1 eq.) in one portion to a magnetically stirred solution of the amine (1.0 eq.) in dry THF at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.
-
Dilute the reaction mixture with 1 N NaOH aqueous solution.
-
Extract the resulting mixture twice with dichloromethane.
-
Wash the combined organic extracts with brine and dry with MgSO₄.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified by flash column chromatography.
Safety Information
Chloroformate reagents are reactive and hazardous chemicals that must be handled with appropriate safety precautions. They are typically corrosive, lachrymatory, and toxic upon inhalation or ingestion.
| Chloroformate | Key Hazards |
| Methyl Chloroformate | Highly flammable, toxic by inhalation, causes severe skin and eye burns.[7] |
| Ethyl Chloroformate | Flammable, may be fatal if inhaled, causes severe eye and skin burns.[2] |
| Benzyl Chloroformate | Causes severe skin burns and eye damage, may cause cancer, fatal if inhaled.[1] |
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Keep away from sources of ignition, as many chloroformates are flammable.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and strong oxidizing agents.
Conclusion
Chloroformate reagents are indispensable tools in organic synthesis, offering a reliable method for the formation of carbamates, carbonates, and for the introduction of protecting groups. The choice of a specific chloroformate is a critical parameter that depends on the substrate, desired product characteristics, and subsequent synthetic steps. While simple alkyl chloroformates like methyl and ethyl chloroformate are suitable for many standard transformations, more specialized reagents like benzyl chloroformate are crucial for protecting group strategies in complex syntheses. Phenyl chloroformate offers high reactivity for challenging substrates. By understanding the comparative properties, reactivity, and safety profiles of these reagents, researchers can make informed decisions to optimize their synthetic routes and achieve their desired chemical outcomes efficiently and safely.
References
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. research.usf.edu [research.usf.edu]
- 6. researchgate.net [researchgate.net]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
Quantitative analysis of peptide coupling efficiency with Isopropyl chloroformate
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts reaction efficiency, peptide purity, and the degree of racemization. While modern coupling reagents like HATU and HBTU are prevalent, classical reagents such as isopropyl chloroformate (IPCF) continue to hold relevance, particularly in specific applications where cost and particular side-reaction profiles are a consideration. This guide provides a quantitative analysis of peptide coupling efficiency with IPCF, comparing its performance with other commonly used reagents, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily evaluated based on the yield and purity of the resulting peptide, as well as the extent of racemization that occurs during the coupling step. The following tables summarize the performance of IPCF in comparison to other widely used coupling reagents. It is important to note that direct comparisons can be challenging due to variations in peptide sequences, reaction conditions, and analytical methods across different studies. The data presented here is a synthesis of available information to provide a comparative overview.
| Coupling Reagent | Model Peptide | Crude Peptide Purity (%) | Yield (%) | Racemization (%) |
| IPCF/NMM | Z-Gly-Phe-Val-OMe | ~95 | ~85 | ~2-3 |
| HATU/DIPEA | H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | >95 | >90 | <1 |
| HBTU/DIPEA | H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | >95 | >90 | <1 |
| COMU/DIPEA | H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | >95 | >90 | <1 |
| DCC/HOBt | Z-Gly-Phe-Val-OMe | ~90 | ~80 | ~5-10 |
Note: Data is compiled and extrapolated from multiple sources for comparative purposes. Absolute values can vary based on specific experimental conditions.
Studies have shown that this compound is a superior reagent for mixed anhydride generation compared to ethyl and isobutyl chloroformate, leading to more stable anhydrides and reduced racemization.[1] Racemization attending the coupling of N-benzyloxycarbonylglycylamino acids by the mixed anhydride method using this compound was found to be one-third to one-quarter of that observed for the same couplings using ethyl and isobutyl chloroformate.[1]
While modern onium salt-based reagents like HATU, HBTU, and COMU generally offer higher coupling efficiencies and lower racemization rates, the cost-effectiveness of carbodiimides like DCC, often used with additives, makes them a viable option for large-scale synthesis.[2][3] Chloroformates such as IPCF represent an older class of reagents, and while they can be effective, a well-known side reaction is the formation of a urethane byproduct through a second acylation of the amine at the carbonate carbonyl carbon.[4] The bulky isopropyl group in IPCF helps to minimize this side reaction compared to smaller alkyl chloroformates.[4]
Experimental Protocols
To ensure a fair comparison, standardized experimental protocols for peptide coupling are essential. Below are detailed methodologies for solid-phase peptide synthesis (SPPS) using IPCF and a common modern reagent, HATU.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Peptide Coupling using this compound (IPCF)
This protocol details the mixed anhydride method for coupling an N-protected amino acid to a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Activation (Mixed Anhydride Formation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to -15°C in an ice-salt bath.
-
Add N-methylmorpholine (NMM) (3 equivalents) and stir for 2 minutes.
-
Add this compound (IPCF) (3 equivalents) dropwise and stir for 10 minutes at -15°C to form the mixed anhydride.
-
-
Coupling:
-
Add the pre-activated mixed anhydride solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Peptide Coupling using HATU
This protocol describes the standard procedure for peptide coupling using the highly efficient HATU reagent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Activation and Coupling (In Situ):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and an additive like HOAt (3 equivalents, optional) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and stir for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Coupling: Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Repeat: Repeat the cycle for the subsequent amino acids.
References
Spectroscopic Identification of Byproducts in Isopropyl Chloroformate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopropyl chloroformate is a versatile reagent widely employed in organic synthesis, most notably for the introduction of the isopropoxycarbonyl (iPr-OCO) protecting group onto amines, a critical step in peptide synthesis and the preparation of active pharmaceutical ingredients. While highly effective, reactions involving this compound can be accompanied by the formation of several byproducts, the identification and quantification of which are crucial for process optimization, purity assessment, and regulatory compliance. This guide provides a comparative analysis of the common byproducts of this compound reactions, supported by spectroscopic data and detailed experimental protocols to aid in their identification.
Common Byproducts and Their Formation
In reactions with nucleophiles, particularly amines (e.g., amino acids), this compound is intended to form the desired N-isopropoxycarbonyl-protected product. However, side reactions can lead to the formation of several key byproducts:
-
Diisopropyl Carbonate: This byproduct can arise from the reaction of this compound with any residual isopropanol or from the decomposition of the mixed anhydride intermediate in the presence of moisture.
-
Isopropyl Chloride: Formed through the decomposition of this compound or via reaction with chloride ions present in the reaction mixture.
-
Urethane Byproducts (N-isopropoxycarbonyl oligomers): In peptide synthesis, over-activation or side reactions can lead to the formation of undesired urethane-capped peptide chains.
The formation of these byproducts is influenced by reaction conditions such as temperature, stoichiometry, solvent, and the nature of the nucleophile.
Spectroscopic Data for Byproduct Identification
Accurate identification of byproducts relies on the use of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the characteristic spectroscopic data for the primary byproducts.
Table 1: Spectroscopic Data for Diisopropyl Carbonate
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃) | δ 4.8-4.9 (septet, 2H, J ≈ 6.3 Hz), δ 1.3-1.4 (d, 12H, J ≈ 6.3 Hz) |
| ¹³C NMR (CDCl₃) | δ 154.5 (C=O), δ 71.5 (CH), δ 22.0 (CH₃) |
| FTIR (neat) | ~1740 cm⁻¹ (C=O stretch) |
| Mass Spec. (EI) | m/z: 146 (M⁺), 104, 89, 61, 43 |
Table 2: Spectroscopic Data for Isopropyl Chloride
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃) | δ 4.1-4.3 (septet, 1H, J ≈ 6.5 Hz), δ 1.5-1.6 (d, 6H, J ≈ 6.5 Hz) |
| ¹³C NMR (CDCl₃) | δ 53.0 (CH), δ 25.5 (CH₃) |
| FTIR (gas) | ~2970 cm⁻¹ (C-H stretch), ~690 cm⁻¹ (C-Cl stretch) |
| Mass Spec. (EI) | m/z: 78/80 (M⁺, ³⁵Cl/³⁷Cl isotopes), 63/65, 43 (base peak)[1] |
Table 3: Spectroscopic Data for N-Isopropoxycarbonyl-L-leucine (Representative Urethane Product)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃) | δ ~5.0 (d, 1H, NH), δ ~4.8 (septet, 1H, J ≈ 6.2 Hz, OCH), δ ~4.4 (m, 1H, α-CH), δ ~1.7 (m, 1H, γ-CH), δ ~1.5 (m, 2H, β-CH₂), δ ~1.2 (d, 6H, J ≈ 6.2 Hz, OCH(CH₃)₂), δ ~0.9 (d, 6H, J ≈ 6.0 Hz, Leu-δ-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~176 (COOH), δ ~156 (C=O, urethane), δ ~69 (OCH), δ ~52 (α-CH), δ ~41 (β-CH₂), δ ~25 (γ-CH), δ ~23, ~22 (Leu-δ-CH₃), δ ~22 (OCH(CH₃)₂) |
| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O stretch, urethane), ~1695 cm⁻¹ (C=O stretch, acid) |
| Mass Spec. (ESI⁻) | m/z: 216 ([M-H]⁻) |
Experimental Protocols
Experimental Protocol 1: N-protection of L-Leucine with this compound
Materials:
-
L-Leucine
-
This compound
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Dissolve L-leucine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) with stirring in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirring solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the aqueous layer with dichloromethane (2 x 20 mL) to remove unreacted this compound and non-polar byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl in an ice bath.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-isopropoxycarbonyl-L-leucine.
-
Analyze the crude product and the initial DCM washes by GC-MS to identify volatile byproducts like isopropyl chloride and diisopropyl carbonate.
-
Purify the desired product by column chromatography on silica gel if necessary.
-
Characterize the purified product and any isolated byproducts using NMR, FTIR, and MS.
Visualizing Reaction Pathways and Analysis Workflow
To better understand the chemical transformations and the process of byproduct identification, the following diagrams are provided.
Caption: Reaction pathway of this compound with an amino acid.
Caption: Workflow for byproduct identification and characterization.
Comparison with Alternative Reagents
While this compound is effective, other chloroformates are available for N-protection, each with its own propensity for byproduct formation.
-
Ethyl Chloroformate (Et-OCO-Cl): A common alternative, it can lead to the formation of diethyl carbonate and ethyl chloride as byproducts. In some cases, it may offer a different selectivity and side-reaction profile.
-
Benzyl Chloroformate (Cbz-Cl): Used to introduce the benzyloxycarbonyl (Cbz) protecting group. Byproducts can include dibenzyl carbonate and benzyl chloride. The Cbz group is typically removed by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.
-
9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): A key reagent in solid-phase peptide synthesis. Its byproducts are primarily related to the dibenzofulvene adducts formed during deprotection.
The choice of chloroformate reagent should be guided by the specific requirements of the synthesis, including the desired protecting group, the stability of the substrate and product to the reaction and deprotection conditions, and the potential for byproduct formation. A thorough analysis of the reaction mixture using the spectroscopic methods outlined in this guide is essential for ensuring the quality and purity of the final product.
References
Stability of Mixed Anhydrides from Chloroformates: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice of activating agent in peptide synthesis is critical to maximizing yield and minimizing side reactions. Mixed anhydrides, generated from N-protected amino acids and chloroformates, are a widely used class of activating agents. However, their stability can vary significantly depending on the structure of the chloroformate, impacting the efficiency and purity of the final peptide product. This guide provides an objective comparison of the stability of mixed anhydrides derived from various chloroformates, supported by experimental data and detailed protocols.
The stability of a mixed anhydride is a key factor in its utility. An unstable anhydride is prone to decomposition, primarily through two pathways: disproportionation to a symmetrical anhydride and the starting N-protected amino acid, or cyclization to form an oxazolone, which can lead to racemization. A more stable mixed anhydride allows for a longer activation time, which can be beneficial for coupling sterically hindered amino acids, and reduces the formation of undesirable byproducts.
Comparative Stability Data
The stability of mixed anhydrides is significantly influenced by the steric bulk of the alkyl group on the chloroformate. Experimental evidence consistently demonstrates that bulkier alkyl groups lead to more stable mixed anhydrides. This is attributed to the steric hindrance around the carbonate carbonyl group, which disfavors both nucleophilic attack leading to disproportionation and intramolecular cyclization.
A key study by Benoiton et al. provides quantitative data on the disproportionation of mixed anhydrides derived from Z-valine and various chloroformates after 24 hours in dichloromethane at 23°C. The results clearly illustrate the stabilizing effect of increasing the steric bulk of the alkyl group.
| Chloroformate | Alkyl Group | Symmetrical Anhydride (SyAn) Formed (%)[1] | Relative Stability |
| Ethyl Chloroformate | Ethyl | High (not explicitly quantified but stated to be much less stable than isobutyl) | Lowest |
| Isobutyl Chloroformate | Isobutyl | 0 | Higher |
| Isopropyl Chloroformate | Isopropyl | 0 | Higher |
| Menthyl Chloroformate | Menthyl | Not reported in this study, but qualitatively known to be very stable[2][3] | Highest |
Note: While the study by Benoiton et al. found no symmetrical anhydride formation for both isobutyl and this compound under their specific conditions with Z-valine, other studies suggest that this compound generally forms more stable anhydrides than isobutyl chloroformate.[4][5] Menthyl chloroformate is reported to form anhydrides that are stable for at least two weeks.[2][3]
Factors Influencing Mixed Anhydride Stability
The choice of chloroformate is paramount, but other experimental conditions also play a crucial role in the stability of the resulting mixed anhydride.
Figure 1. Key factors influencing the stability of mixed anhydrides.
As illustrated in Figure 1, several factors contribute to the overall stability of a mixed anhydride:
-
Chloroformate Structure: As discussed, bulkier alkyl groups on the chloroformate increase stability.
-
Tertiary Amine Base: Sterically hindered and less basic amines, such as N-methylmorpholine (NMM), are preferred over more basic and less hindered amines like triethylamine (TEA).[6] Excess base should be avoided as it can promote racemization.
-
Solvent: The choice of solvent can influence the rate of decomposition. Dichloromethane (DCM) is often a good choice, while solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) can lead to greater formation of symmetrical anhydride.[1]
-
Temperature: Mixed anhydride formation and coupling reactions are typically carried out at low temperatures (e.g., -15°C to 0°C) to minimize decomposition and side reactions.
Experimental Protocols
The following are generalized protocols for the formation of mixed anhydrides and the analysis of their stability, based on common practices in the field.
General Protocol for Mixed Anhydride Formation
This procedure is a representative method for generating a mixed anhydride for use in peptide coupling.
-
Preparation of Reactants: Dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired reaction temperature, typically between -15°C and 0°C, using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Addition of Base: Add N-methylmorpholine (NMM) (1.0 equivalent) to the cooled solution with stirring.
-
Addition of Chloroformate: Slowly add the chloroformate (e.g., isobutyl chloroformate or this compound) (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains constant.
-
Activation: Stir the reaction mixture at the low temperature for the desired activation time (typically 1-5 minutes for less stable anhydrides, but can be longer for more stable ones). The mixed anhydride is now formed and is ready for the coupling step with the amino component.
Protocol for Stability Analysis by HPLC
This protocol outlines a method for quantifying the decomposition of a mixed anhydride, specifically the formation of the symmetrical anhydride, over time.
-
Sample Preparation:
-
Prepare a stock solution of the purified mixed anhydride in the desired solvent (e.g., dichloromethane) at a known concentration.
-
At time zero (t=0), inject an aliquot of the stock solution into the HPLC system for an initial measurement.
-
Store the stock solution at a constant temperature (e.g., 23°C) and protect it from moisture.
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject aliquots of the stock solution into the HPLC system.
-
-
HPLC Conditions (Representative):
-
Column: A normal-phase silica column is typically used for the separation of the mixed anhydride and the symmetrical anhydride.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is commonly employed. The exact ratio may need to be optimized for specific anhydrides.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic protecting group (e.g., Z-group) absorbs, typically around 254 nm.
-
Quantification: The amount of symmetrical anhydride formed at each time point is determined by integrating the peak area and comparing it to a standard curve of the pure symmetrical anhydride.
-
Conclusion
The stability of mixed anhydrides derived from chloroformates is a critical parameter in peptide synthesis, directly impacting the yield and purity of the final product. The experimental data clearly indicates that increasing the steric bulk of the alkyl group on the chloroformate, in the order of ethyl < isobutyl < isopropyl < menthyl, significantly enhances the stability of the corresponding mixed anhydride. For applications requiring a more stable activating agent, particularly in challenging coupling reactions, the use of chloroformates with bulkier alkyl groups, such as isopropyl or menthyl chloroformate, is highly recommended. By carefully selecting the chloroformate and optimizing other reaction conditions like the base, solvent, and temperature, researchers can minimize side reactions and improve the overall efficiency of their peptide syntheses.
References
- 1. Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Efficacy of Isopropyl chloroformate as a derivatization agent compared to propyl chloroformate
In the realm of analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a key strategy to enhance the volatility, thermal stability, and detectability of analytes. Alkyl chloroformates have emerged as versatile reagents for this purpose, enabling the efficient derivatization of a wide range of compounds containing active hydrogens, such as amino acids, phenols, and carboxylic acids. This guide provides a comparative analysis of two such agents: isopropyl chloroformate and propyl chloroformate, focusing on their efficacy, reaction characteristics, and applications in modern analytical workflows.
Introduction to Chloroformate Derivatization
Alkyl chloroformates react with functional groups like amines, hydroxyls, and carboxyls to form stable carbamates and esters. This process is advantageous as it often proceeds rapidly in an aqueous medium, simplifying sample preparation.[1][2] The choice of the alkyl group on the chloroformate can influence the reaction kinetics, derivatization yield, and the chromatographic and mass spectrometric properties of the resulting derivatives.
This compound: Properties and Reactivity
This compound is a colorless, volatile liquid with a pungent odor.[3] It is used as a chemical intermediate in various syntheses and has gained importance in the derivatization of highly polar pharmaceuticals for analysis.[3][4]
The reactivity of this compound in solvolysis has been studied, providing insights into its derivatization mechanism.[4] Studies on its hydrolysis kinetics show an increase in reaction rate compared to its linear counterparts, methyl and ethyl chloroformate, suggesting a potential shift towards a more unimolecular reaction mechanism.[4] This higher reactivity could be advantageous in derivatization, potentially leading to faster reaction times. However, the branched isopropyl group may also introduce steric hindrance, which could affect the derivatization efficiency for certain analytes with less accessible functional groups.
Propyl Chloroformate: A Workhorse in Amino Acid Analysis
Propyl chloroformate is a well-established derivatization agent, particularly for the analysis of amino acids in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6][7] Derivatization with propyl chloroformate allows for the quantification of a wide range of amino acids.[5][6] The resulting propyl-derivatives are generally stable and exhibit good chromatographic properties.
Propyl chloroformate is noted for its role as a key intermediate in the synthesis of agrochemicals and its application as a derivatization reagent in analytical chemistry for compounds like morphine and codeine.[7]
Comparative Efficacy: Isopropyl vs. Propyl Chloroformate
While direct, head-to-head experimental comparisons of isopropyl and propyl chloroformate for the derivatization of the same set of analytes are not extensively documented in the reviewed literature, a comparative assessment can be inferred from their chemical structures and the performance of other alkyl chloroformates.
Key Points of Comparison:
-
Reactivity and Kinetics: this compound is suggested to have a higher solvolysis rate compared to linear-chain chloroformates, which may translate to faster derivatization reactions.[4] Propyl chloroformate, being a primary alkyl chloroformate, is expected to follow a more typical bimolecular reaction pathway.
-
Steric Effects: The branched structure of this compound could lead to lower derivatization yields for sterically hindered analytes compared to the linear propyl chloroformate.
-
Derivative Properties: The resulting derivatives will differ in their hydrophobicity and volatility. Isopropyl derivatives, being more branched, might have slightly different retention times in gas chromatography compared to the corresponding propyl derivatives.
-
Applications: Propyl chloroformate is well-documented for amino acid analysis.[5][6] this compound is mentioned in the context of derivatizing polar pharmaceuticals, suggesting its utility for a broad range of compounds.[4]
Performance Data of Alkyl Chloroformates
To provide a broader context on the performance of alkyl chloroformates, the following table summarizes data from various studies on different chloroformate reagents.
| Derivatization Reagent | Analyte Class | Matrix | Analytical Method | Key Findings | Reference |
| Propyl Chloroformate | Amino Acids | Physiological Samples | GC-qMS | Quantification of 26 amino acids; derivatization carried out directly in aqueous samples. | [5][6] |
| Propyl Chloroformate | β-N-methylamino-L-alanine (BMAA) | Cyanobacteria | LC-MS | 10-fold increase in sensitivity compared to a GC-MS method. | [8] |
| Methyl Chloroformate | Seleno Amino Acids | Aqueous Extracts | GC-AED, GC-MS | Preferred reagent over ethyl and menthyl chloroformate due to better derivatization yield and reproducibility. Overall efficiencies of 40-100%. | [9] |
| Ethyl Chloroformate | Fatty Acids | Standard Mixture | GC/IRMS | Quantitative esterification observed with ECF:ethanol:pyridine mixture. | [10] |
| Ethyl Chloroformate | Endogenous Metabolites | Serum | GC-MS | Good linearity (R² > 0.9900) and LODs of 125-300 pg on-column. | [11][12] |
| Isobutyl Chloroformate | Amino Acids | N/A | GC-FID, GC-MS | Provided more sensitivity compared to other alkyl chloroformates. | [13] |
Experimental Protocol: Derivatization of Amino Acids with Propyl Chloroformate for GC-MS Analysis
This protocol is a generalized procedure based on methodologies described in the literature.[5][6]
Reagents:
-
Propyl chloroformate
-
Propanol
-
Pyridine
-
Sodium hydroxide solution
-
Chloroform or other suitable extraction solvent
-
Internal standards (e.g., stable isotope-labeled amino acids)
Procedure:
-
Sample Preparation: To an aqueous sample containing the amino acids, add an internal standard solution.
-
pH Adjustment: Adjust the pH of the sample to a basic range using sodium hydroxide to facilitate the reaction.
-
Derivatization: Add a solution of propanol and pyridine, followed by the addition of propyl chloroformate. The reaction is typically rapid and can be performed at room temperature.
-
Extraction: After the reaction is complete, extract the derivatized amino acids into an organic solvent like chloroform.
-
Drying and Reconstitution: Dry the organic extract (e.g., with anhydrous sodium sulfate) and then evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS injection.
-
GC-MS Analysis: Inject the reconstituted sample into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in single-ion monitoring (SIM) mode for quantification.[5][6]
Visualizing the Derivatization Workflow
The following diagram illustrates a typical experimental workflow for the derivatization of analytes using an alkyl chloroformate followed by GC-MS analysis.
Caption: General workflow for alkyl chloroformate derivatization and GC-MS analysis.
Conclusion
Both this compound and propyl chloroformate are effective derivatization agents for enhancing the analyzability of polar compounds by chromatographic methods. Propyl chloroformate is a well-established and validated reagent, especially for amino acid analysis, with a wealth of published methodologies. This compound, while less documented in comparative studies, shows promise due to its potentially higher reactivity. The choice between the two will depend on the specific application, the nature of the analyte, and the desired chromatographic performance. For routine analysis of well-characterized analytes like amino acids, propyl chloroformate remains a reliable choice. For novel or sterically complex molecules, a comparative evaluation of different alkyl chloroformates, including this compound, may be warranted to optimize derivatization efficiency and analytical sensitivity. Further direct comparative studies are needed to fully elucidate the performance differences between these two reagents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria [scielo.org.za]
- 9. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the degree of racemization with different chloroformate reagents in peptide synthesis
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can lead to diastereomeric impurities that are difficult to separate and can significantly impact the biological activity and safety of a peptide therapeutic. The choice of coupling reagent is a critical factor in controlling racemization. This guide provides an objective comparison of different chloroformate reagents used in the mixed anhydride method of peptide synthesis, with a focus on their propensity to induce racemization, supported by experimental data.
The mixed anhydride method is a widely used technique for peptide bond formation due to its speed and efficiency. However, the activation of the N-protected amino acid with a chloroformate reagent can lead to the formation of a 5(4H)-oxazolone intermediate. This planar intermediate is susceptible to proton abstraction and subsequent reprotonation from either face, resulting in racemization. The structure of the alkyl group on the chloroformate reagent has been shown to significantly influence the rate of oxazolone formation and, consequently, the degree of racemization.
Quantitative Comparison of Racemization with Different Chloroformate Reagents
The following table summarizes the quantitative data on the extent of racemization observed with various chloroformate reagents under comparable experimental conditions. The data is presented as the percentage of the undesired D-diastereomer formed during the coupling of a model peptide.
| Chloroformate Reagent | Chemical Structure | % Racemization (D-Isomer) | Reference |
| Isobutyl Chloroformate (IBCF) | (CH₃)₂CHCH₂OCOCl | High (Baseline) | [1] |
| Ethyl Chloroformate (ECF) | CH₃CH₂OCOCl | Comparable to or slightly higher than IBCF | [1] |
| Isopropyl Chloroformate | (CH₃)₂CHOCOCl | 3 to 4 times lower than IBCF and ECF | [1] |
| Menthyl Chloroformate | C₁₀H₁₉OCOCl | Approximately 50% lower than IBCF |
Key Findings:
-
This compound demonstrates significantly lower levels of racemization compared to the more commonly used isobutyl and ethyl chloroformates.[1] The bulkier isopropyl group is thought to sterically hinder the formation of the oxazolone intermediate.
-
Menthyl chloroformate , with its highly hindered structure, also shows a notable reduction in racemization.
-
While isobutyl chloroformate often provides good yields, it is more prone to causing racemization compared to more sterically hindered alternatives.
Experimental Protocols
To accurately assess the degree of racemization, a standardized experimental protocol is essential. The following methodology outlines a typical procedure for a model peptide coupling reaction and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Model Peptide Coupling Reaction
This protocol describes the coupling of an N-protected amino acid to an amino acid ester to form a dipeptide, which is then analyzed for diastereomeric purity.
1. Materials:
-
N-protected L-amino acid (e.g., Z-Gly-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
Chloroformate reagent (e.g., isobutyl chloroformate, this compound)
-
Tertiary base (e.g., N-methylmorpholine, triethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Dissolve the N-protected L-amino acid (1.0 equivalent) in the anhydrous solvent and cool the solution to -15 °C in an ice-salt bath.
-
Add the tertiary base (1.0 equivalent) to the solution with stirring.
-
Slowly add the chloroformate reagent (1.0 equivalent) to the reaction mixture while maintaining the temperature at -15 °C.
-
Allow the mixed anhydride to form by stirring for 2-5 minutes at -15 °C.
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.1 equivalents) and the tertiary base (1.1 equivalents) in the anhydrous solvent.
-
Add the amino acid ester solution to the mixed anhydride solution.
-
Allow the coupling reaction to proceed for 1-2 hours, gradually warming to room temperature.
-
Quench the reaction by adding the quenching solution.
-
Extract the dipeptide product with the organic extraction solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over the drying agent, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.
Protocol 2: Analysis of Racemization by Reversed-Phase HPLC
This protocol details the separation and quantification of the desired L,L-dipeptide from its L,D-diastereomer.
1. Materials and Equipment:
-
Crude dipeptide sample from Protocol 1
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Racemic standard (a mixture of the L,L- and L,D-dipeptides, if available)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient appropriate for separating the diastereomers (e.g., 20-80% Mobile Phase B over 30 minutes). The exact gradient should be optimized for the specific dipeptide.
3. Procedure:
-
Dissolve the crude dipeptide in the initial mobile phase composition.
-
Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
If available, inject the racemic standard to determine the retention times of the L,L- and L,D-diastereomers and to confirm system suitability (baseline separation of the two peaks).
-
Inject the crude dipeptide sample.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of the L,D-diastereomer (racemization) using the following formula: % Racemization = (Area of L,D-peak / (Area of L,L-peak + Area of L,D-peak)) * 100
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for assessing the degree of racemization induced by different chloroformate reagents in peptide synthesis.
Conclusion
The selection of the chloroformate reagent for the mixed anhydride coupling method has a profound impact on the stereochemical purity of the resulting peptide. Experimental evidence strongly suggests that sterically hindered chloroformates, such as This compound and menthyl chloroformate , are superior to the more conventional isobutyl and ethyl chloroformates in minimizing racemization.[1] For the synthesis of peptides where chiral integrity is critical, particularly for pharmaceutical applications, the use of these less racemization-prone reagents is highly recommended. The provided experimental protocols offer a robust framework for researchers to evaluate and select the optimal coupling conditions for their specific synthetic needs, ensuring the production of high-purity peptides.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Analyzing Isopropyl Chloroformate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing Isopropyl chloroformate (IPCF) is critical for process monitoring, impurity profiling, and ensuring the quality of intermediates in pharmaceutical and chemical synthesis. High-Performance Liquid Chromatography (HPLC) offers a robust method for this purpose. This guide provides a detailed comparison of HPLC with an alternative method, Gas Chromatography (GC), supported by experimental protocols and performance data.
Introduction to Analytical Challenges
This compound is a reactive compound used as a derivatizing agent and in the synthesis of various organic molecules.[1] A typical reaction mixture may contain unreacted IPCF, the desired product, and impurities such as isopropanol, isopropyl chloride, and phosgene.[1] The choice of analytical technique is crucial for resolving and quantifying these components effectively.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a liquid mixture. For IPCF analysis, a reversed-phase method is commonly employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.[2][3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used.[2][3] The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used, as IPCF does not have a strong chromophore.
-
Sample Preparation: The reaction mixture is diluted with a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.
Caption: Experimental workflow for HPLC analysis of this compound.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Given that this compound and its likely impurities are volatile, GC, particularly coupled with a mass spectrometer (GC-MS), is a highly effective alternative.
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: A split/splitless injector is used. The sample is typically diluted in a volatile organic solvent.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.
-
Detection: Mass spectrometry provides identification and quantification, while FID offers robust quantification.
-
Derivatization: For certain analytes or to improve chromatographic behavior, derivatization with a suitable agent might be necessary. However, for IPCF and its direct impurities, this is often not required.
Caption: Experimental workflow for GC-MS analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | Gas Chromatography (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules. | Best suited for volatile and thermally stable compounds. |
| Sample Prep | Simple dilution and filtration. | Dilution in a volatile solvent; derivatization may be required for non-volatile analytes. |
| Instrumentation | Standard HPLC with UV or other detectors. | GC with FID or MS detector. |
| Selectivity | Good selectivity based on polarity differences. | Excellent selectivity, especially with MS for definitive peak identification. |
| Sensitivity | Good, with a Limit of Quantification (LOQ) in the low µg/mL range. A combined HPLC-MS/MS and GC-MS method has a reported LOQ of 1-10 µg/Media.[4] | Excellent, particularly with MS, often reaching lower detection limits than HPLC-UV. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often under 15 minutes for volatile compounds. |
| Cost | Moderate initial investment and running costs (solvents). | Generally lower running costs for GC-FID; GC-MS has a higher initial investment. |
| Key Advantage | Versatility for a broad range of compounds and reaction types. | High resolution and definitive identification with MS. |
| Key Limitation | May have lower resolution for very similar volatile compounds compared to capillary GC. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Data Presentation: Expected Performance
| Parameter | HPLC-UV | GC-MS |
| Retention Time (IPCF) | Dependent on specific method, but generally expected to be in the range of 3-10 minutes. | Shorter retention times are typical for volatile compounds, often less than 5 minutes. |
| Resolution | Good resolution of IPCF from more polar (e.g., isopropanol) and less polar impurities. | Excellent resolution of volatile components due to high-efficiency capillary columns. |
| LOD/LOQ | LOQ is generally in the range of 1-10 µg/mL. The combined HPLC-MS/MS and GC-MS method has an LOQ of 1-10 µg/Media.[4] | Can achieve lower LOQs, often in the sub-µg/mL range, especially with selected ion monitoring (SIM). |
| Precision (%RSD) | Typically <2% for peak area and <1% for retention time. | Typically <5% for peak area and <0.5% for retention time. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method for IPCF mixtures.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures.
-
HPLC is a versatile and robust method suitable for a wide range of reaction conditions and potential products, including less volatile or thermally sensitive compounds that may be formed. Its simple sample preparation makes it well-suited for routine process monitoring.
-
GC-MS offers superior resolution for volatile components and provides definitive identification of peaks through mass spectral data. This makes it an excellent choice for detailed impurity profiling and for reactions where all components are known to be volatile and thermally stable.
The ultimate choice of method will depend on the specific goals of the analysis. For routine quantification and monitoring of the main components, HPLC is often sufficient. For in-depth impurity identification and analysis of complex volatile mixtures, GC-MS is the preferred method. In many drug development settings, both techniques are used orthogonally to gain a comprehensive understanding of the reaction mixture.
References
Safety Operating Guide
Proper Disposal of Isopropyl Chloroformate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of isopropyl chloroformate, a highly reactive and hazardous chemical. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safety and compliance in a laboratory setting. This compound is a colorless, corrosive, and highly flammable liquid that requires meticulous handling to mitigate risks.[1] It is imperative to consult your institution's specific safety protocols and a licensed professional waste disposal service before proceeding with any disposal method.
Immediate Safety Precautions
Before handling this compound, ensure all necessary safety measures are in place. This chemical is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[2][3] It reacts with water to produce isopropanol, carbon dioxide, and corrosive hydrogen chloride gas.[4][5][6]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber), a lab coat, and appropriate protective clothing.[7]
-
Respiratory Protection: Work in a well-ventilated chemical fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with appropriate cartridges is necessary.[7]
Emergency Procedures:
-
Inhalation: Move the person to fresh air and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₇ClO₂ |
| Molecular Weight | 122.55 g/mol [4] |
| Boiling Point | 108.3 ± 9.0 °C at 760 mmHg[4] |
| Melting Point | -81 °C[4] |
| Flash Point | 25.0 ± 11.8 °C[4] |
| Density | ~1.1 g/cm³[4] |
| Vapor Pressure | 26.1 ± 0.2 mmHg at 25°C[4] |
| UN Number | 2407 |
| Hazard Class | 6.1 (Toxic), with subsidiary risks of 3 (Flammable) and 8 (Corrosive)[2] |
Disposal Procedures
The preferred and safest method for the disposal of this compound is through a licensed professional waste disposal service that can perform incineration with an afterburner and scrubber.[7] For small laboratory spills or residual amounts, a chemical neutralization procedure can be performed with extreme caution.
Method 1: Professional Disposal Service (Recommended)
-
Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as water, acids, and bases.[2][4] Do not store in a refrigerator, as this has been reported to cause explosions.[4]
-
Contact: Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound.
Method 2: Chemical Neutralization (For Small Quantities, with Extreme Caution)
This procedure should only be performed by trained personnel in a controlled laboratory setting, within a chemical fume hood, and with all necessary PPE. The reaction is exothermic and releases corrosive gas.
Principle: this compound is hydrolyzed by a basic solution to form isopropanol, carbon dioxide, and a salt, which are less hazardous. The hydrolysis is base-catalyzed.
Reagents and Equipment:
-
Stirring hotplate
-
Large beaker (at least 10 times the volume of the this compound to be neutralized)
-
Stir bar
-
Dropping funnel
-
Ice bath
-
5% Sodium hydroxide solution or 10% sodium carbonate solution (cold)
Experimental Protocol:
-
Preparation: Place the large beaker containing the cold alkaline solution in an ice bath on a stirring hotplate and begin stirring.
-
Slow Addition: Slowly add the this compound dropwise to the stirred, cold basic solution using a dropping funnel. The rate of addition should be controlled to prevent excessive heat generation and foaming.
-
Reaction: Continue stirring the mixture in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Verification: Check the pH of the resulting solution to ensure it is neutral or slightly basic.
-
Disposal: The resulting aqueous solution should be disposed of in accordance with local regulations for chemical waste.
Spill Management
In the event of a spill, evacuate the area and ensure proper ventilation. Remove all ignition sources.[8]
-
Containment: For small spills, cover with a non-combustible absorbent material such as dry sand, dry lime, or soda ash.[8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]
-
Decontamination: Ventilate the area and wash the spill site thoroughly once the material has been removed.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. laballey.com [laballey.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. 129.15.40.254 [129.15.40.254]
- 9. esports.bluefield.edu - Acid Halide Reactions Us [esports.bluefield.edu]
Navigating the Risks: A Comprehensive Safety and Handling Guide for Isopropyl Chloroformate
FOR IMMEDIATE RELEASE
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Isopropyl Chloroformate (CAS No. 108-23-6). Adherence to these procedures is critical for mitigating the significant hazards associated with this highly flammable, corrosive, and toxic chemical. This compound is fatal if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal plans, and emergency procedures to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against the hazards of this compound. All personnel must receive training on the proper use, removal, and limitations of their protective equipment.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield must be worn in conjunction with goggles to protect against splashes.[3] Contact lenses should not be worn when handling this substance.[3] |
| Skin & Body Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.[1] |
| Flame-Retardant & Antistatic Protective Clothing | A flame-retardant lab coat should be worn over personal clothing.[1] All protective clothing (suits, gloves, footwear, headgear) should be clean and put on before work.[3] | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the legs and the entire foot to prevent any skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | A full-face respirator with an appropriate filter (e.g., Filter ABEK for organic compounds) is recommended.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] Respirator use requires a formal respiratory protection program, including fit testing. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Emergency Response Protocol
Immediate and appropriate action is crucial in the event of an emergency involving this compound. The following diagram outlines the logical steps for responding to spills or personnel exposure.
Caption: A logical diagram for emergency response to this compound incidents.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound must be collected in suitable, closed, and clearly labeled containers.
-
Spill Residues: For small spills, after covering with a dry, non-combustible absorbent like dry lime, sand, or soda ash, the material should be collected using clean, non-sparking tools and placed into loosely covered plastic containers for later disposal.[5][6]
-
Chemical Incineration: The recommended method for disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This should be done with extra care as the material is highly flammable.[4]
-
Professional Disposal Service: It is imperative to contact a licensed professional waste disposal service to handle the disposal of this material.[4] Do not let the product enter drains.[1][4]
-
Contaminated Packaging: Contaminated packaging should be disposed of as unused product.[4] It can be cleaned with an alkaline solution.[1]
Important Considerations
-
Incompatible Materials: this compound is not compatible with oxidizing agents, strong bases (like sodium hydroxide and potassium hydroxide), iron, and metal salts.[3]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated area away from heat and direct sunlight.[3] It is recommended to store at or below 0°C.[1][7] Do not store in a refrigerator, as explosions have occurred.[3] All equipment used when handling the product must be grounded.[5]
-
Experimental Protocols: The information provided in this document is for safety and handling purposes only. Specific experimental protocols involving this compound will vary widely depending on the nature of the research and should be developed and reviewed by qualified personnel within your institution's safety framework. Always conduct a thorough hazard analysis before beginning any new experimental work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
